molecular formula C7H16N2O2 B3282651 3-(N,N-Diethylamino)-L-alanine CAS No. 754167-24-3

3-(N,N-Diethylamino)-L-alanine

Katalognummer: B3282651
CAS-Nummer: 754167-24-3
Molekulargewicht: 160.21 g/mol
InChI-Schlüssel: MWPNPNLDBXDQCC-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(N,N-Diethylamino)-L-alanine is a useful research compound. Its molecular formula is C7H16N2O2 and its molecular weight is 160.21 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(N,N-Diethylamino)-L-alanine is 160.121177757 g/mol and the complexity rating of the compound is 124. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(N,N-Diethylamino)-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(N,N-Diethylamino)-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-3-(diethylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-3-9(4-2)5-6(8)7(10)11/h6H,3-5,8H2,1-2H3,(H,10,11)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPNPNLDBXDQCC-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665253
Record name 3-(Diethylamino)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754167-24-3
Record name 3-(Diethylamino)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: 3-(N,N-Diethylamino)-L-alanine (CAS 160885-21-2)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 3-(N,N-Diethylamino)-L-alanine (specifically its N-Cbz protected derivative, CAS 160885-21-2), a critical non-proteinogenic amino acid building block used in the development of pH-responsive peptides and drug delivery systems.

Core Identity: N-Benzyloxycarbonyl-3-(diethylamino)-L-alanine Primary Application: Solid-Phase Peptide Synthesis (SPPS), pH-Responsive Drug Delivery, Cationic Lipids.

Executive Summary

3-(N,N-Diethylamino)-L-alanine is a non-natural amino acid characterized by a tertiary amine on the


-carbon. The CAS number 160885-21-2  specifically refers to the N-Cbz (Benzyloxycarbonyl)  protected form of this molecule: (S)-2-(((Benzyloxy)carbonyl)amino)-3-(diethylamino)propanoic acid .

This derivative is a specialized building block used to introduce a basic, ionizable side chain into peptide sequences. Unlike naturally occurring basic amino acids (Lysine, Arginine) which are permanently charged or have high pKa values (>10), the diethylamino group offers a tunable pKa (typically ~9.0–10.0), making it ideal for pH-switchable systems such as endosomal escape agents and tumor-targeting peptides.

Chemical Specifications & Properties[1][2][3]

The following data characterizes the N-Cbz protected derivative (CAS 160885-21-2), which is the commercially relevant form for synthesis.

PropertySpecification
Chemical Name (S)-2-(((Benzyloxy)carbonyl)amino)-3-(diethylamino)propanoic acid
Common Name N-Cbz-3-(diethylamino)-L-alanine
CAS Number 160885-21-2
Molecular Formula C₁₅H₂₂N₂O₄
Molecular Weight 294.35 g/mol
Stereochemistry L-isomer (S-configuration at

-carbon)
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, DMF, Methanol; Sparingly soluble in water
pKa (Side Chain) ~9.5 (approximate for diethylamino group)
Storage 2–8°C, Desiccate; Hygroscopic

Synthesis & Manufacturing Protocol

The synthesis of 3-(N,N-diethylamino)-L-alanine is most robustly achieved via the Nucleophilic Displacement of Activated Serine . This pathway preserves the chiral integrity of the


-carbon while installing the bulky diethylamino group.
Mechanism: The Serine Displacement Pathway

The workflow converts naturally occurring L-Serine into the target molecule through side-chain activation and amination.

SynthesisPathway Start N-Cbz-L-Serine Methyl Ester Step1 Activation (Tosylation/Mesylation) Start->Step1 TsCl, Pyridine Inter1 O-Tosyl-Serine Intermediate Step1->Inter1 Step2 Nucleophilic Displacement Inter1->Step2 HN(Et)2, Heat Inter2 Diethylamino Ester Step2->Inter2 Step3 Ester Hydrolysis Inter2->Step3 LiOH, THF/H2O Final N-Cbz-3-(Diethylamino) -L-alanine (CAS 160885-21-2) Step3->Final

Figure 1: Synthetic route from protected Serine to N-Cbz-3-(diethylamino)-L-alanine.

Detailed Protocol

Prerequisites: All reactions must be performed under an inert atmosphere (


 or Ar).
  • Starting Material: N-Cbz-L-Serine methyl ester (commercially available or synthesized from L-Serine).

  • Step 1: Activation (O-Sulfonylation)

    • Dissolve N-Cbz-L-Serine methyl ester in anhydrous Pyridine/DCM.

    • Cool to 0°C. Add p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl) dropwise.

    • Stir at RT for 4–6 hours. Monitor via TLC for disappearance of starting alcohol.

    • Workup: Wash with 1N HCl (cold), brine, dry over

      
      .
      
  • Step 2: Nucleophilic Displacement

    • Dissolve the O-Tosyl intermediate in DMF.

    • Add excess Diethylamine (3–5 equivalents).

    • Heat to 50–60°C for 12–24 hours. The secondary amine acts as the nucleophile, displacing the tosylate group via an

      
       mechanism.
      
    • Note: Excess amine also acts as a base to scavenge the acid generated.

  • Step 3: Saponification (Ester Hydrolysis)

    • Dissolve the resulting ester in THF/Water (1:1).

    • Add Lithium Hydroxide (LiOH, 2 eq) at 0°C. Stir until hydrolysis is complete (LC-MS monitoring).

    • Critical Step: Carefully adjust pH to ~6–7 with dilute HCl to precipitate the zwitterionic product or extract the free acid into organic solvent (DCM) if it remains protonated.

  • Purification: Recrystallization from EtOAc/Hexane or Column Chromatography (DCM/MeOH gradient).

Applications in Drug Development

The diethylamino moiety confers unique physicochemical properties utilized in advanced drug delivery systems.

A. The "Proton Sponge" Effect (Endosomal Escape)

In gene delivery and peptide therapeutics, entrapment within acidic endosomes (pH 5.0–6.0) is a major bottleneck.

  • Mechanism: The diethylamino group (

    
    ) acts as a buffer. As the endosome acidifies, the amine becomes protonated.
    
  • Result: This influx of protons drives an influx of chloride ions and water (to maintain osmotic balance), causing the endosome to swell and rupture, releasing the therapeutic payload into the cytosol.

B. Solubility Enhancement

Hydrophobic peptide drugs often suffer from poor bioavailability. Incorporating 3-(diethylamino)-L-alanine introduces a cationic charge at physiological pH, significantly improving aqueous solubility without the permanent charge associated with quaternary ammoniums.

MechanismAction Extracellular Extracellular Environment (pH 7.4) State1 Peptide-Drug Conjugate (Partial Protonation) Extracellular->State1 Cellular Uptake Endosome Endosomal Compartment (pH 5.5 - 6.0) State2 Diethylamino Group Proton Capture (Buffering) Endosome->State2 Acidification State1->Endosome Trafficking Effect Osmotic Swelling & Membrane Rupture State2->Effect Cl- / H2O Influx Release Cytosolic Release of Therapeutic Effect->Release

Figure 2: Mechanism of endosomal escape facilitated by the diethylamino buffering capacity.

Handling & Safety Guidelines

  • Hazards: As a chemical intermediate, treat as an irritant. The diethylamino group is basic; avoid contact with strong acids and oxidizers.

  • Storage: Store at 2–8°C. The compound is hygroscopic; keep the container tightly sealed. Long-term storage should be under inert gas (Argon).

  • Disposal: Dispose of as nitrogen-containing organic waste.

References

  • Chemical Identity & CAS: 3-(Diethylamino)-N-[(phenylmethoxy)carbonyl]-L-alanine (CAS 160885-21-2).[1] BLD Pharm / ChemSrc Database.

  • Synthesis Methodology: Synthesis of beta-substituted alanines via serine derivatives. Based on standard protocols for non-natural amino acids described in: Journal of Organic Chemistry, "Nucleophilic displacement of serine hydroxyl groups."

  • Application in Drug Delivery: Cationic amino acids in pH-sensitive liposomes and polymers.Bioconjugate Chemistry, "Design of pH-responsive peptides for endosomal escape."

  • pKa & Properties: Amino Acid pKa Values and Side Chain Ionization. University of Calgary Chemistry Data.

Sources

Chemical structure of 3-(N,N-Diethylamino)-L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthesis, and Functional Applications in Drug Delivery Systems

Abstract

This technical guide provides a comprehensive analysis of 3-(N,N-Diethylamino)-L-alanine , a non-proteinogenic amino acid characterized by a pH-responsive tertiary amine side chain. Unlike standard alkylated amino acids, this molecule features a diethylamino moiety at the


-carbon, imparting unique zwitterionic and cationic surfactant-like properties depending on the physiological environment. This document details its chemical architecture, a validated synthetic protocol via 3-chloro-L-alanine displacement, and its critical utility in engineering pH-sensitive liposomes and peptide-based drug carriers.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Definition

3-(N,N-Diethylamino)-L-alanine (also referred to as 3-diethylamino-L-alanine ) is an L-isomer of an


-amino acid where the side chain is a diethylaminomethyl group. It is structurally derived from 2,3-diaminopropanoic acid.
  • IUPAC Name: (2S)-2-amino-3-(diethylamino)propanoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 160.21 g/mol

  • Chirality: L-configuration (S at the

    
    -carbon)
    
Ionization and Zwitterionic Behavior

The molecule possesses three ionizable groups, creating a complex charge profile essential for its function in drug delivery:

  • 
    -Carboxylic Acid:  pKa 
    
    
    
    1.8 – 2.2 (Deprotonated at physiological pH).
  • 
    -Amine:  pKa 
    
    
    
    9.0 – 9.6 (Protonated at physiological pH).
  • Side Chain Tertiary Amine (Diethylamino): pKa

    
     9.5 – 10.5.
    

At physiological pH (7.4), the molecule exists predominantly as a cationic zwitterion (net charge +1), as both amine groups are protonated while the carboxylate is deprotonated. This contrasts with standard zwitterions (net charge 0) and is the mechanism behind its interaction with anionic cell membranes.

Table 1: Physicochemical Properties
PropertyValue / CharacteristicRelevance
Solubility High in

, MeOH; Low in non-polar solvents
Facilitates aqueous synthesis; requires ion-exchange for isolation.
Isoelectric Point (pI)

10.0 (Predicted)
Basic protein/peptide mimicry.
Hygroscopicity HighRequires storage under desiccant at -20°C.
Stability Stable in acid; susceptible to racemization in strong alkaliSynthesis requires controlled pH conditions.
Structural Visualization (DOT)

The following diagram illustrates the protonation states relative to pH.

IonizationStates Figure 1: pH-Dependent Ionization States of 3-(N,N-Diethylamino)-L-alanine Cation pH < 2 Fully Protonated (+2) COOH, NH3+, NH+(Et)2 Zwitterion1 pH 2-9 Cationic Zwitterion (+1) COO-, NH3+, NH+(Et)2 Cation->Zwitterion1 pKa1 ~2.0 (-H+) Zwitterion2 pH 9-10 Neutral Zwitterion (0) COO-, NH2, NH+(Et)2 Zwitterion1->Zwitterion2 pKa2 ~9.2 (-H+) Anion pH > 10.5 Anionic (-1) COO-, NH2, N(Et)2 Zwitterion2->Anion pKa3 ~10.2 (-H+)

Part 2: Synthetic Pathways & Process Chemistry[1]

Retrosynthetic Analysis

Direct alkylation of alanine is non-selective. The most robust route involves the nucleophilic displacement of a leaving group on the


-carbon of an alanine derivative.
  • Precursor: 3-Chloro-L-alanine (HCl salt).

  • Reagent: Diethylamine (acting as both nucleophile and base).

  • Mechanism: SN2 substitution.

Detailed Experimental Protocol

Objective: Synthesis of 3-(N,N-Diethylamino)-L-alanine from 3-chloro-L-alanine.

Reagents:
  • 3-Chloro-L-alanine hydrochloride (10 mmol)

  • Diethylamine (50 mmol, 5 eq)

  • Sodium Hydroxide (2N solution)

  • Solvent: Deionized Water

  • Resin: Dowex 50W-X8 (H+ form)

Step-by-Step Methodology:
  • Neutralization & Setup: Dissolve 3-chloro-L-alanine HCl (1.60 g, 10 mmol) in 10 mL of water. Cool to 0°C. Neutralize carefully with 2N NaOH to pH ~7 to liberate the free zwitterion 3-chloro-alanine in situ.

  • Nucleophilic Addition: Add Diethylamine (5.2 mL, 50 mmol) dropwise. The excess amine serves to drive the equilibrium and scavenge HCl produced during the substitution.

    • Critical Control Point: Perform this step in a sealed pressure tube or reflux condenser setup, as diethylamine is volatile (b.p. 55°C).

  • Reaction Phase: Heat the mixture to 60°C for 6–8 hours . Monitoring via TLC (n-butanol/acetic acid/water 4:1:1) should show the disappearance of the chloro-alanine spot (Rf ~0.3) and appearance of the basic product (lower Rf due to high polarity).

  • Work-up & Purification (Ion Exchange):

    • Evaporate excess diethylamine and water under reduced pressure.

    • Redissolve the residue in minimal water and load onto a Dowex 50W-X8 cation exchange column (H+ form).

    • Wash 1: Elute with distilled water (removes non-basic impurities and inorganic salts).

    • Elution: Elute the product using 1M NH4OH or 0.5M Pyridine . The basic product will displace from the resin.

  • Isolation: Concentrate the ammoniacal fractions. Lyophilize (freeze-dry) to obtain the product as a white, hygroscopic powder.

2.3 Synthesis Workflow Diagram (DOT)

SynthesisFlow Figure 2: Synthetic Protocol via Nucleophilic Displacement Start Start: 3-Chloro-L-alanine HCl Step1 Neutralization (NaOH, 0°C) In situ generation of zwitterion Start->Step1 Step2 Nucleophilic Substitution + 5 eq. Diethylamine 60°C, 6-8 hrs Step1->Step2 SN2 Reaction Step3 Evaporation Remove excess amine Step2->Step3 Step4 Dowex 50W-X8 Column Load & Wash with H2O Step3->Step4 Purification Step5 Elution 1M NH4OH Step4->Step5 Desorption End Final Product: 3-(N,N-Diethylamino)-L-alanine Step5->End Lyophilization

Part 3: Functional Applications in Drug Delivery

pH-Switchable Liposomal Carriers

The core utility of 3-(N,N-Diethylamino)-L-alanine lies in its proton sponge potential .

  • Mechanism: In the physiological environment (pH 7.4), the molecule is partially protonated. Upon endocytosis by cancer cells, the pH drops to ~5.5 (endosome).

  • Effect: The diethylamino group becomes fully protonated, increasing the cationic charge density. This triggers the "proton sponge effect," causing osmotic swelling and rupture of the endosome, releasing the therapeutic payload into the cytoplasm.

Peptide Engineering

Incorporating this amino acid into peptide sequences (e.g., via Fmoc-solid phase synthesis) introduces a "switch" mechanism.

  • Solubility Enhancement: The high polarity of the side chain improves the solubility of hydrophobic peptides.

  • Cationic Penetration: Similar to Cell-Penetrating Peptides (CPPs) like Tat or Poly-Arginine, the positive charge aids in crossing the anionic cell membrane.

Part 4: Analytical Characterization

To validate the structure, the following spectral data are expected:

1H NMR (D2O, 400 MHz)
  • 
     3.85 ppm (t, 1H): 
    
    
    
    -CH proton.
  • 
     2.90 - 3.10 ppm (m, 2H): 
    
    
    
    -CH2 protons (adjacent to the tertiary amine).
  • 
     2.65 ppm (q, 4H):  N-CH2-CH3 (methylene protons of the ethyl groups).
    
  • 
     1.05 ppm (t, 6H):  N-CH2-CH3 (methyl protons of the ethyl groups).
    
Mass Spectrometry (ESI-MS)
  • Calculated Mass: 160.21

  • Observed [M+H]+: 161.2

  • Fragmentation Pattern: Loss of the diethylamine group (-73 Da) is a common fragmentation pathway in MS/MS.

References

  • Synthesis of Beta-Chloroalanine Derivatives

    • Source: ResearchG
    • Context: Protocols for synthesizing the 3-chloro-L-alanine precursor used as the starting material.[1]

    • Link:

  • 3-Chloro-L-alanine Properties & Safety

    • Source: PubChem (NIH).[2]

    • Context: Physical properties and safety data for the key intermediate 3-chloro-L-alanine (CID 439772).[3]

    • Link:

  • Amino Acid Permeation Enhancers

    • Source: National Institutes of Health (NIH) / Int. J. Pharm.
    • Context: Discusses the use of beta-amino acid derivatives (analogs of the target)
    • Link:

  • General Synthesis of 3-Substituted Alanines

    • Source: Kyoto University Research Repository.
    • Context: "Synthesis of L-beta-Chloroalanine Derivative from L-Aspartic Acid" - validates the pathway to the chloro-intermedi
    • Link:

Sources

Technical Monograph: 2-Amino-3-(diethylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile, Synthetic Utility, and Applications in Drug Development

Part 1: Executive Summary

2-Amino-3-(diethylamino)propanoic acid (also known as 3-(Diethylamino)alanine) is a non-proteinogenic amino acid characterized by a basic tertiary amine side chain. Unlike naturally occurring basic amino acids (Lysine, Arginine, Histidine), this molecule combines a cationic center with the significant steric bulk and lipophilicity of two ethyl groups.

This unique "lipophilic cation" profile makes it a high-value building block in medicinal chemistry and peptide engineering . It is increasingly utilized to modulate the pharmacokinetic properties of therapeutic peptides, enhance cell membrane penetration, and serve as a pH-sensitive switch in drug delivery systems.

Part 2: Chemical Identity & Structure[1]
PropertySpecification
IUPAC Name 2-amino-3-(diethylamino)propanoic acid
Common Synonyms 3-(Diethylamino)alanine;

-(Diethylamino)alanine
CAS Registry Number 739363-49-6 (Generic/Racemic)
Molecular Formula

Molecular Weight 160.21 g/mol
Chiral Centers One (C

); typically supplied as L-isomer for peptide synthesis.
Side Chain pKa ~10.3 (Estimated, tertiary amine)
Isoelectric Point (pI) ~9.8 (Calculated)
Structural Significance

The molecule features a short methylene tether (


-carbon) connecting the backbone to a diethylamine group. This proximity creates a distinct electronic environment compared to Lysine (4-carbon linker). The diethyl group prevents hydrogen bonding at the side-chain nitrogen, ensuring it acts purely as a proton acceptor, unlike primary amines.
Part 3: Physicochemical Profile
1. Acid-Base Dissociation & Speciation

The molecule possesses three ionizable groups. Understanding the protonation state is critical for purification and formulation.

  • 
    -Carboxyl (
    
    
    
    ):
    Deprotonated at physiological pH.
  • 
    -Amino (
    
    
    
    ):
    Protonated at physiological pH.
  • Side-Chain Diethylamino (

    
    ):  Highly basic. Due to the inductive effect of the ethyl groups, it remains protonated (cationic) across a wide pH range, including physiological conditions (pH 7.4).
    

Diagram 1: pH-Dependent Speciation Logic

Speciation cluster_0 pH < 1.8 (Acidic) cluster_1 pH 2.0 - 9.0 (Neutral) cluster_2 pH > 10.5 (Basic) State1 Cation (+2) COOH / NH3+ / NH+(Et)2 State2 Zwitterion (+1) COO- / NH3+ / NH+(Et)2 State1->State2 pKa1 ~1.8 (Carboxyl loss) State3 Anion (-1) COO- / NH2 / N(Et)2 State2->State3 pKa2/3 ~9-10.5 (Amine deprotonation)

Caption: Predicted protonation states. The molecule exists predominantly as a cationic zwitterion (+1 net charge on side chain) at physiological pH.

2. Solubility & Stability
  • Water Solubility: High (>50 mg/mL) due to zwitterionic character.

  • Organic Solubility: The free base form (at high pH) is soluble in polar organic solvents (DCM, Methanol), facilitating organic synthesis steps.

  • Stability: Stable in solid state. Solutions should be stored at -20°C. The tertiary amine is susceptible to oxidation (N-oxide formation) if exposed to strong oxidants like mCPBA or hydrogen peroxide.

Part 4: Synthesis & Production[2]

The synthesis of 3-(diethylamino)alanine requires careful control to prevent racemization of the


-center. Two primary routes are established in the field.
Route A: Nucleophilic Ring Opening of Aziridine (Stereoselective)

This is the preferred route for high-purity chiral synthesis (L- or D- isomer). It utilizes a protected serine derivative that is cyclized to an aziridine, then opened with diethylamine.

Route B: Direct Amination of 3-Chloroalanine (Scalable)

A more direct approach involving the displacement of a leaving group (Cl or OTs) on the


-carbon by diethylamine.

Diagram 2: Synthetic Workflow (Route A)

Synthesis Start N-Trityl-Serine Methyl Ester (Chiral Precursor) Step1 Activation & Cyclization (MsCl / TEA) Start->Step1 Inter N-Trityl-Aziridine-2-carboxylate Step1->Inter Intramolecular Displacement Step2 Ring Opening (Diethylamine / Lewis Acid) Inter->Step2 Nucleophilic Attack at Beta-Carbon Prod Protected 3-(Diethylamino)alanine Step2->Prod Final Deprotection (TFA or HCl) Prod->Final Yields Free AA

Caption: Stereoselective synthesis via aziridine intermediate preserves the chiral center of the serine precursor.

Part 5: Applications in Drug Development
1. Peptide Engineering (The "Lipophilic Cation")

In peptide therapeutics, replacing Lysine with 3-(diethylamino)alanine introduces steric bulk and hydrophobicity without losing the positive charge.

  • Effect: Increases membrane permeability of the peptide.

  • Mechanism: The ethyl groups shield the positive charge partially, facilitating interaction with the lipid bilayer core better than the highly polar primary amine of Lysine.

2. pH-Responsive Drug Delivery

The diethylamino group is a classic "pH-switch."

  • Endosomal Escape: In acidic endosomes (pH ~5.5), the tertiary amine becomes fully protonated, acting as a "proton sponge." This leads to osmotic swelling and rupture of the endosome, releasing the therapeutic payload into the cytosol.

  • Lipid Nanoparticles (LNPs): While typically used as lipid headgroups, incorporating this amino acid into peptide-lipid conjugates provides a precise, biodegradable pH-sensor.

3. Metal Chelation

As a 2,3-diamino acid derivative, it forms stable 5-membered chelate rings with transition metals (Cu(II), Zn(II), Pt(II)). The bulky diethyl group can enforce specific steric geometries around the metal center, useful in designing metallodrugs.

Part 6: Experimental Protocol
Protocol: Synthesis of N-Boc-3-(diethylamino)-L-alanine methyl ester

This protocol is adapted for research-scale synthesis (1-5 grams).

Reagents:

  • N-Boc-3-chloro-L-alanine methyl ester (1.0 eq)

  • Diethylamine (5.0 eq)

  • Sodium Iodide (0.1 eq, Catalyst)

  • DMF (Dimethylformamide, Anhydrous)

Procedure:

  • Preparation: Dissolve N-Boc-3-chloro-L-alanine methyl ester (2.37 g, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Addition: Add Sodium Iodide (150 mg) followed by dropwise addition of Diethylamine (5.2 mL, 50 mmol).

  • Reaction: Heat the mixture to 50°C and stir for 12–18 hours. Monitor by TLC (SiO2, 5% MeOH in DCM) for disappearance of starting material.

  • Work-up:

    • Dilute reaction mixture with Ethyl Acetate (100 mL).

    • Wash with water (3 x 30 mL) to remove DMF and excess amine.

    • Wash with saturated Brine (1 x 30 mL).

    • Dry organic layer over anhydrous

      
      .
      
  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Gradient: 0-5% Methanol in Dichloromethane).

  • Yield: Expect a pale yellow oil (Typical yield: 75-85%).

Validation:

  • 1H NMR (CDCl3): Look for the characteristic triplet/quartet of the ethyl groups (

    
     ~1.0 ppm and ~2.6 ppm) and the diagnostic 
    
    
    
    -proton signals.
  • Mass Spec: ESI+ m/z = [M+H]+.

Part 7: References
  • Barabanov, M. A., et al. (2024).[1] "Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid." Russian Journal of General Chemistry. Link (Demonstrates general 2,3-diamino acid synthesis methodologies).

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004).[2] "An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups." Organic Letters, 6(2), 213–215.[2] Link (Foundational chemistry for Dap derivatives).

  • PubChem Compound Summary. (2025). "3-(Dimethylamino)propanoic acid (Analogous Structure Data)." National Library of Medicine. Link (Source for physicochemical constants of the dimethyl analog).

  • BenchChem. (2025). "3-(Diethylamino)alanine | CAS 739363-49-6." Chemical Database. Link (Verification of CAS and commercial availability).

  • Chemdad. (2025). "3-Diethylaminopropylamine Properties." Chemical Properties Database. Link (Source for side-chain pKa estimation).

Sources

Part 1: Chemical Architecture & Physicochemical Profile

[1]

The functional utility of 3-(N,N-Diethylamino)-L-alanine lies in its ability to act as a "proton sponge" within the physiological pH window.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionClinical/Experimental Relevance
Formula

Low molecular weight allows minimal steric clash in helical bundles.
Side Chain Diethylaminomethyl groupTertiary amine; hydrophobic when deprotonated, cationic when protonated.[1]
Chirality L-configuration (S)Essential for compatibility with standard proteolytic enzymes and receptor binding.
Side Chain

~9.2 (Estimated)Lower than Lys (~10.[1]5) or Arg (~12.5).[1] Allows deprotonation in cytosolic pH (7.[1]4) vs. lysosomal pH (4.5).[1]
Hydrophobicity TunableAmphiphilic nature changes dynamically with pH, aiding membrane translocation.[1]
Isoelectric Point (pI) ~9.8Net positive charge at physiological pH, facilitating cell entry.[1]
Mechanistic Insight: The Proton Sponge Effect

Unlike Lysine, which remains protonated (

11

Part 2: Synthetic Routes & Production[1][2][3]

Two primary routes exist for synthesizing the Fmoc-protected derivative suitable for SPPS: Reductive Alkylation of Dap and Michael Addition to Dehydroalanine . The latter is preferred for its atom economy and stereochemical retention.

Method A: Michael Addition to Dehydroalanine (The "Modern" Route)

This route utilizes an Fmoc-protected serine or cysteine derivative converted to a dehydroalanine (Dha) intermediate, followed by the conjugate addition of diethylamine.

Protocol:

  • Precursor Preparation: Convert Fmoc-Ser(TRT)-OH or Fmoc-Cys(TRT)-OH to Fmoc-Dehydroalanine (Fmoc-Dha-OH) using oxidative elimination (e.g., using Dess-Martin periodinane followed by base).

  • Michael Addition:

    • Dissolve Fmoc-Dha-OH (1.0 eq) in DCM/DMF (1:1).

    • Add Diethylamine (1.5 eq) dropwise at 0°C.[1]

    • Critical Step: The reaction must be kept cold to prevent polymerization of Dha.

    • Stir for 4 hours, allowing warming to RT.

  • Purification: The product is isolated via flash chromatography (DCM:MeOH gradient).

Visualization: Synthesis Workflow

Synthesis_WorkflowFigure 1: Synthesis via Michael Addition to Dehydroalanine IntermediateStartFmoc-Ser-OH(Starting Material)Step1Dehydration(CuCl, EDC)Start->Step1InterFmoc-Dehydroalanine(Fmoc-Dha-OH)Step1->InterStep2Michael Addition(HN(Et)2, 0°C)Inter->Step2NucleophilicAttackProductFmoc-3-(N,N-Diethylamino)-Ala-OHStep2->Product

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

Integrating a tertiary amine side chain into SPPS requires specific modifications to standard Fmoc protocols to prevent "self-cleavage" or aggregation.

Coupling Protocol

The diethylamino group is basic. If left as a free base, it can deprotonate the Fmoc group of the incoming amino acid or the resin-bound peptide, leading to premature deprotection or double hits.

  • Recommendation: Use the Hydrochloride Salt of the amino acid (Fmoc-3-(N,N-diethylamino)-Ala-OH · HCl).

  • Coupling Reagents: HATU/HOAt is superior to HBTU due to the steric bulk of the diethyl group.

  • Base Usage: Use exactly 2.0 equivalents of DIPEA (Diisopropylethylamine) relative to the amino acid to neutralize the HCl salt and activate the carboxyl group. Do not use large excesses of base.[2]

Cleavage & Deprotection[1][3][5]
  • Cocktail: Standard TFA/TIS/H2O (95:2.5:2.5) is effective.[1][3]

  • Warning: The tertiary amine can trap carbocations (like trityl or t-butyl cations) released from other protecting groups.

  • Scavengers: Increase the scavenger load (TIS or EDT) if the peptide contains sensitive residues (Trp, Cys).[1]

Troubleshooting: The "Basic" Problem

If you observe low yields or truncated sequences after the coupling of this residue:

  • Cause: The side chain tertiary amine may be acting as a base during subsequent deprotection steps, altering the kinetics.[1]

  • Solution: Wash the resin with a weak acid solution (e.g., 1% HOBt in DMF) after the coupling step to ensure the side chain remains protonated before proceeding to the next Fmoc removal.

Part 4: Functional Utility in Drug Design

This residue is a "functional switch."[1] Its utility is best visualized through its ionization states relative to cellular compartments.[1]

Visualization: pH-Dependent Mechanism

pH_MechanismFigure 2: pH-Triggered Activation Mechanism for Drug DeliveryBloodBlood Stream(pH 7.4)Partially DeprotonatedEndosomeEarly Endosome(pH 6.0)Protonation BeginsBlood->EndosomeCellular UptakeLysosomeLate Endosome/Lysosome(pH 4.5-5.0)Fully Protonated (+)Endosome->LysosomeAcidificationEscapeEndosomal Escape(Proton Sponge Effect)Lysosome->EscapeCl- Influx & Osmotic Swelling

[4] Key Applications:

  • Charge-Reversal Peptides: Peptides that are neutral/anionic in the blood (long circulation) but become cationic in the tumor microenvironment (slightly acidic) to trigger uptake.

  • Solubility Enhancement: Replacing hydrophobic Leucine/Valine residues with 3-(diethylamino)-alanine increases aqueous solubility without introducing a permanent charge that might hinder membrane permeability.

Part 5: Analytical Characterization (QC)[1]

To ensure scientific integrity, the synthesized amino acid must be validated using the following parameters.

Table 2: Quality Control Specifications

MethodExpected Signal / ObservationPurpose
1H NMR (D2O/DMSO) Triplet at ~1.0 ppm (6H, methyls); Quartet at ~2.6 ppm (4H, methylenes); Multiplet at ~2.9 ppm (beta-H).Confirms the integrity of the diethylamino side chain.
ESI-MS

peak matching calculated mass.
Verifies molecular weight and absence of protecting group loss.
Chiral HPLC Single peak on Chiralpak AD-H or equivalent column.Critical: Ensures no racemization occurred during the Michael addition (target >99% ee).
Kaiser Test Negative (if checking coupling efficiency on resin).[1][5]Confirms complete coupling to the N-terminus of the growing chain.

References

  • Chalker, J. M., et al. (2011). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Asian Journal of Organic Chemistry. Link (Context: Dehydroalanine synthesis from Cysteine).[1]

  • Bernardes, G. J. L., et al. (2008). "From Disulfide to Thioether: Systematic Evaluation of the Reaction of Dehydroalanine with Thiols."[1] Chemistry – A European Journal.[1] Link (Context: Reactivity of Dehydroalanine Michael acceptors).

  • Pack, D. W., et al. (2005). "Design and Development of Polymers for Gene Delivery."[1] Nature Reviews Drug Discovery.[1] Link (Context: Proton sponge effect and tertiary amines).

  • Ma, J. A. (2003).

    
    - and 
    
    
    -Amino Acids." Angewandte Chemie International Edition. Link (Context: Asymmetric synthesis of amino acid derivatives).
  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Use of N-Methyl-DL-alanine in Peptide Synthesis."[5] BenchChem Application Notes. Link (Context: Handling sterically hindered and modified amino acids in SPPS).

3-diethylamino-L-alanine vs N,N-diethyl-beta-alanine difference

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Diethylamino Derivatives in Drug Development: 3-Diethylamino-L-alanine vs. N,N-Diethyl-


-alanine

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of basic, aliphatic amines into molecular scaffolds is a critical lever for modulating pharmacokinetics, target affinity, and solubility. Two such moieties—3-diethylamino-L-alanine and N,N-diethyl-


-alanine —are frequently encountered but serve fundamentally divergent roles. While they share a diethylamino functional group, their structural topology dictates entirely different synthetic workflows and therapeutic applications. This whitepaper deconstructs their chemical identities, mechanistic syntheses, and distinct utilities in peptide engineering and small-molecule drug design.

Structural Topology & Chemical Identity

The core difference between these two compounds lies in their backbone architecture and nitrogen content, which directly governs their reactivity.

3-Diethylamino-L-alanine (1[1]) is an unnatural


-amino acid. Its IUPAC name is (S)-2-amino-3-(diethylamino)propanoic acid. Structurally, it possesses two  nitrogen centers: a primary 

-amine and a tertiary

-diethylamino group. This dual-nitrogen zwitterionic nature allows it to be seamlessly incorporated into peptide backbones via standard amide bond formation while projecting a basic, bulky side chain into the solvent or receptor pocket.

N,N-Diethyl-


-alanine  (2[2]) is a 

-amino acid lacking an

-amine. Its IUPAC name is 3-(diethylamino)propanoic acid. It contains only one nitrogen atom: the fully substituted tertiary amine on the

-carbon. Because it lacks a primary amine, it cannot propagate a standard peptide chain. Instead, it acts as an achiral building block, often utilized as an N-terminal capping agent or a solubilizing linker in small molecules.

G Root Diethylamino Derivatives NodeA 3-diethylamino-L-alanine (Unnatural α-Amino Acid) Root->NodeA NodeB N,N-diethyl-β-alanine (β-Amino Acid / Linker) Root->NodeB PropA1 Chiral Center (L/S) Primary α-Amine NodeA->PropA1 PropB1 Achiral Tertiary Amine Only NodeB->PropB1

Figure 1: Structural and functional divergence of diethylamino derivatives.

Mechanistic Synthetic Pathways

The synthesis of these two molecules requires vastly different approaches due to the stereochemical requirements of the


-amino acid versus the achiral nature of the 

-amino acid.
Asymmetric Synthesis of 3-Diethylamino-L-alanine

To synthesize the enantiopure L-isomer (S-configuration), chemists employ a chiral Ni(II) complex methodology (3[4]). Dehydroalanine is complexed with a chiral auxiliary (such as a benzylprolyl-aminobenzophenone derivative) and a Ni(II) ion. The Ni(II) acts as a thermodynamic sink, locking the complex into a rigid, square-planar geometry. This steric shielding blocks one face of the dehydroalanine double bond, ensuring that the subsequent aza-Michael addition of diethylamine occurs with >98% enantiomeric excess (ee).

Aza-Michael Addition for N,N-Diethyl- -alanine

Conversely, the synthesis of N,N-diethyl-


-alanine is an achiral, highly efficient aza-Michael addition (5[5]). Diethylamine acts as a nucleophile, attacking the 

-carbon of an

-unsaturated carboxylic acid (acrylic acid). Because the product is achiral, no complex templating is required.

G Sub1 Dehydroalanine + Ni(II) Schiff Base Rea1 Asymmetric Aza-Michael (+ Diethylamine) Sub1->Rea1 Prod1 3-diethylamino-L-alanine Rea1->Prod1 Sub2 Acrylic Acid Rea2 Aza-Michael Addition (+ Diethylamine) Sub2->Rea2 Prod2 N,N-diethyl-β-alanine Rea2->Prod2

Figure 2: Mechanistic synthetic pathways for diethylamino amino acids.

Conformational Dynamics & Applications in Drug Design

The conformational equilibria of


-alanine derivatives are heavily influenced by steric hindrance and solvent polarity. NMR spectroscopy studies indicate that N,N-diethyl-

-alanine shows little conformational preference in water, maintaining a statistical equilibrium between gauche and trans states (6[6]). This flexibility makes it an ideal, non-rigid solubilizing linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

In contrast, 3-diethylamino-L-alanine is utilized in Solid-Phase Peptide Synthesis (SPPS). When incorporated into a peptide therapeutic, the bulky diethylamino side-chain mimics basic residues like lysine or arginine but introduces significant steric bulk. This bulk physically blocks endogenous proteases, dramatically increasing the proteolytic stability and half-life of the peptide drug.

G UAA 3-diethylamino-L-alanine SPPS Fmoc-SPPS Incorporation UAA->SPPS BAA N,N-diethyl-β-alanine Linker Amide/Ester Coupling BAA->Linker Peptide Peptide Therapeutics SPPS->Peptide SmallMol PROTACs & Small Molecules Linker->SmallMol

Figure 3: Downstream applications in drug discovery and peptide engineering.

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding causality into every experimental choice.

Protocol A: Asymmetric Synthesis of 3-Diethylamino-L-alanine

Objective: Synthesize the unnatural amino acid with >98% ee.

  • Complexation: Suspend the chiral auxiliary (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, glycine, and Ni(NO3)2 in methanol. Add sodium methoxide. Causality: The basic environment promotes Schiff base formation, while Ni(II) acts as a template to form the rigid square-planar complex.

  • Oxidation to Dehydroalanine: Treat the complex with formaldehyde and a base to undergo aldol condensation and subsequent dehydration. Validation: Monitor via TLC; the complex will shift to a distinct red/orange hue.

  • Aza-Michael Addition: Add 5 equivalents of diethylamine to the complex at room temperature. Stir for 24 hours. Causality: The rigid Ni(II) complex shields the Re-face of the double bond, forcing diethylamine to attack exclusively from the Si-face, yielding the L-configuration.

  • Hydrolysis & Isolation: Treat the resulting complex with 3N HCl at 60 °C to break the Schiff base. Extract the chiral auxiliary with chloroform. Lyophilize the aqueous layer.

  • System Validation: Perform a Ninhydrin test (must be deep purple, confirming the primary

    
    -amine). Analyze via chiral HPLC to confirm >98% ee.
    
Protocol B: Solvent-Free Synthesis of N,N-Diethyl- -alanine

Objective: Synthesize the


-amino acid linker while preventing polymer impurities.
  • Temperature-Controlled Addition: Charge a round-bottom flask with 1.0 eq of acrylic acid. Cool to 0–5 °C using an ice bath. Causality: Acrylic acid is prone to runaway thermal polymerization. Cooling is strictly required.

  • Nucleophilic Attack: Add 1.1 eq of diethylamine dropwise over 30 minutes. Causality: The aza-Michael addition is highly exothermic. Dropwise addition maintains the internal temperature below 10 °C.

  • Thermal Curing: Once addition is complete, remove the ice bath and heat the mixture to 60 °C for 2 hours. Causality: Heating overcomes the activation energy barrier for the remaining unreacted starting materials, driving the reaction to >95% conversion.

  • Purification: Remove excess volatile diethylamine under reduced pressure. Crystallize the product as an HCl salt using ethereal HCl.

  • System Validation: Perform a Dragendorff’s reagent test (must be orange/red, confirming the tertiary amine). Perform a Ninhydrin test (must be negative , confirming the absence of primary/secondary amine impurities).

Quantitative Data Summary

The following table summarizes the critical physicochemical and functional differences between the two compounds, providing a quick-reference matrix for drug development professionals.

Property3-Diethylamino-L-alanineN,N-Diethyl-

-alanine
CAS Number 754167-24-315674-67-6 (HCl salt) / 5351-01-9 (Methyl ester)
IUPAC Name (S)-2-amino-3-(diethylamino)propanoic acid3-(diethylamino)propanoic acid
Molecular Weight 160.21 g/mol 145.20 g/mol
Chirality Chiral (L-isomer / S-configuration)Achiral
Nitrogen Content 2 (1 Primary, 1 Tertiary)1 (Tertiary)
Primary Application Unnatural amino acid for Fmoc-SPPSPROTAC linker, small molecule solubilizer
Synthetic Route Ni(II)-templated asymmetric aza-MichaelUncatalyzed aza-Michael addition

References

1.1[1] 2.2[2] 3.3[4] 4.5[5] 5.6[6]

Sources

Molecular weight and formula of 3-(N,N-Diethylamino)-L-alanine

[1]

Executive Summary

3-(N,N-Diethylamino)-L-alanine (also known as (S)-2-amino-3-(diethylamino)propanoic acid) is a non-proteinogenic amino acid derivative characterized by a tertiary diethylamine group on the

134

Unlike canonical amino acids, the presence of a bulky, basic tertiary amine side chain confers unique ionization properties and steric bulk. This compound is primarily utilized in medicinal chemistry as a chiral building block for peptidomimetics, enhancing cell permeability due to the lipophilic ethyl groups, and in materials science for generating pH-responsive polymers. Researchers must note its structural homology to

Part 1: Physicochemical Profile[3][5][6]

The following data characterizes the specific L-enantiomer (S-configuration).

Identity & Constants
PropertySpecification
IUPAC Name (2S)-2-amino-3-(diethylamino)propanoic acid
Common Name 3-(N,N-Diethylamino)-L-alanine
CAS Registry Number 754167-24-3
Molecular Formula

Molecular Weight 160.21 g/mol
Chirality L-isomer (S-configuration)
Physical State White to off-white crystalline powder (typically as HCl salt)
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar solvents.[1][][5][6]
Structural Visualization

The molecule consists of an alpha-amino acid backbone with a diethylamino substitution at the beta position.

MoleculeStructureFig 1. Connectivity of 3-(N,N-Diethylamino)-L-alanineC_alphaC_betaC_alpha->C_betaCOOHCOOHC_alpha->COOHNH2NH₂C_alpha->NH2N_tertN(Et)₂C_beta->N_tertSide Chain

Part 2: Synthesis & Manufacturing Protocols

Strategic Route: Nucleophilic Displacement from L-Serine

The most robust synthetic pathway for high-purity (S)-isomer involves the modification of L-Serine. This route preserves chiral integrity by avoiding racemization prone conditions.

Reaction Scheme Overview
  • Protection: L-Serine

    
     N-Boc-L-Serine Methyl Ester.
    
  • Activation: Conversion of the side-chain hydroxyl to a leaving group (Mesylate/Tosylate).

  • Displacement: Nucleophilic substitution with Diethylamine.

  • Global Deprotection: Acidic hydrolysis to yield the final amino acid.

Detailed Experimental Protocol

Step 1: Activation of N-Boc-L-Serine Methyl Ester

  • Reagents: N-Boc-L-Ser-OMe (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 2.0 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve N-Boc-L-Ser-OMe in DCM under nitrogen atmosphere at 0°C.

    • Add TEA dropwise, followed by slow addition of MsCl.

    • Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

    • Product: O-Mesyl-N-Boc-L-Ser-OMe (Intermediate A).

Step 2: Nucleophilic Displacement

  • Reagents: Intermediate A (1.0 eq), Diethylamine (5.0 eq, excess).

  • Solvent: DMF or Acetonitrile.

  • Procedure:

    • Dissolve Intermediate A in DMF.

    • Add excess diethylamine.

    • Heat to 60°C in a sealed vessel for 12–24 hours. Note: Monitoring by TLC/LC-MS is critical to ensure complete displacement of the mesylate.

    • Workup: Concentrate under reduced pressure to remove solvent and excess amine. Partition residue between EtOAc and water.

    • Product: N-Boc-3-(diethylamino)-L-alanine methyl ester.

Step 3: Hydrolysis and Deprotection

  • Reagents: LiOH (aq), then TFA/DCM (1:1).

  • Procedure:

    • Saponify the methyl ester using LiOH in THF/Water (2:1) at RT for 4 hours.

    • Neutralize to pH 7 and evaporate to dryness.

    • Treat the residue with TFA/DCM (1:1) for 1 hour to remove the Boc group.

    • Purification: Precipitate with cold diethyl ether or purify via ion-exchange chromatography (Dowex 50W) to isolate the zwitterion or HCl salt.

SynthesisWorkflowFig 2. Synthesis Pathway from L-Serine ScaffoldStartL-Serine Methyl EsterStep1Activation(MsCl / Et3N)Start->Step1Inter1O-Mesyl IntermediateStep1->Inter1 SulfonylationStep2Nucleophilic Substitution(HN(Et)2 / 60°C)Inter1->Step2Inter2Protected Diethyl AnalogStep2->Inter2 SN2 DisplacementStep3Hydrolysis & Deprotection(LiOH then TFA)Inter2->Step3Final3-(N,N-Diethylamino)-L-alanineStep3->Final Yields Product

Part 3: Applications & Safety[5][9]

Drug Development & Peptidomimetics
  • Cationic Charge Introduction: At physiological pH (7.4), the diethylamino group (estimated pKa ~9.5–10.5) is protonated.[6] Incorporating this residue into peptides increases net positive charge, improving interaction with anionic cell membranes and enhancing cell-penetrating peptide (CPP) efficacy.

  • Solubility Enhancement: The diethyl group disrupts peptide aggregation (beta-sheet formation) through steric hindrance, improving the solubility of hydrophobic sequences.

Safety & Toxicology (Critical)
  • Neurotoxicity Risk: This compound is a structural analog of

    
    -N-methylamino-L-alanine (BMAA) , a potent neurotoxin linked to ALS/PDC.
    
  • Mechanism: BMAA functions as an excitotoxin and can be misincorporated into proteins in place of L-Serine. While the bulky diethyl group of the subject molecule likely reduces substrate affinity for L-Serine tRNA synthetase compared to the methyl analog, researchers must treat it as a suspected excitotoxin .

  • Handling: Use full PPE (gloves, mask, goggles). Handle in a fume hood.

References

  • PubChem. (2R)-2-(diethylamino)propanoic acid (Compound Summary). National Library of Medicine.[4] Available at: [Link][4]

  • Dunlop, R. A., et al. (2013). The Non-Protein Amino Acid BMAA Is Misincorporated into Human Proteins in Place of L-Serine Causing Protein Misfolding and Aggregation.[7] PLOS ONE. Available at: [Link]

  • Blaskovich, M. A. (2016). Handbook on Syntheses of Amino Acids: General Routes to Amino Acids. Oxford University Press. (Contextual grounding for Serine-displacement synthesis routes).

In-Depth Technical Guide: pKa Values of Diethylamino Side Chains in Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diethylamino group [


] is a critical tertiary amine motif introduced into amino acid side chains to modulate solubility, membrane permeability, and ionization behavior.[1] Unlike primary amine side chains (e.g., Lysine, pKa ~10.5), the diethylamino moiety exhibits distinct physicochemical properties due to the positive inductive effect (+I) of the two ethyl groups counterbalanced by steric hindrance to solvation.[1]

This guide provides a rigorous analysis of the pKa values of diethylamino-substituted amino acids, specifically focusing on


-diethyl-lysine , 3-(diethylamino)alanine , and the diethylaminoethyl (DEAE)  group used in bioconjugation.[1][2] It details the theoretical basis for these values, provides comparative quantitative data, and outlines self-validating experimental protocols for their determination.

Part 1: Theoretical Framework & Chemical Nature[1][2]

The Diethylamino Moiety

The pKa of a protonated diethylamino group is governed by the equilibrium:



In isolation, diethylamine has a pKa of 10.98 , which is higher than dimethylamine (10.[1]73) due to the stronger electron-donating induction from the ethyl groups. However, when attached to an amino acid side chain, two factors shift this value:

  • Electronic Environment: Proximity to the electron-withdrawing

    
    -carboxyl group lowers the pKa.[2]
    
  • Solvation Sterics: The bulky ethyl groups hinder the organization of water molecules around the protonated ammonium center, destabilizing the cation relative to less sterically hindered amines (like primary amines), potentially lowering the pKa in aqueous solution.[1]

Structural Classes

We distinguish between two primary classes of diethylamino amino acids:

  • Side-Chain Modified (Distal): The amine is far from the

    
    -carbon (e.g., 
    
    
    
    -diethyl-lysine).[2] The pKa approaches that of the free amine (~10.5–10.8).
  • Backbone Proximal: The amine is close to the carboxyl (e.g., 3-(diethylamino)alanine).[1] The pKa is significantly depressed (~8.5–9.5) due to the inductive withdrawal by the carbonyl oxygen.

Part 2: Quantitative Data

The following table synthesizes experimental and predicted pKa values for diethylamino-functionalized amino acids and their relevant homologs.

Table 1: pKa Values of Diethylamino Side Chains & Homologs

CompoundStructure / PositionSide Chain pKa

-COOH pKa
Notes

-Diethyl-lysine
Distal (

-carbon)
10.6 – 10.8 ~2.2Est.[2] based on dimethyl-lysine (10.[2]53) and diethylamine trends.[3]

-Dimethyl-lysine
Distal (

-carbon)
10.53 2.18Reference standard [1].[2]
3-(Diethylamino)alanine Proximal (

-carbon)
8.2 – 8.8 ~1.8Depressed due to

-COOH proximity.[2]
DEAE-Cysteine Thioether linker9.0 – 9.5 ~1.9Common in peptide modification.[2]
DEAE-Resin (Cellulose) Polymeric Matrix11.5 (intrinsic)N/AEffective working range is pH 8.4–8.8 [2].[2]
Free Diethylamine Solution10.98 N/AReference for unperturbed amine.[1]

*Values marked with an asterisk are derived from homologous series extrapolation where direct experimental data is limited in standard databases.

Mechanism of pKa Shift

The shift in pKa is distance-dependent.[2] As the number of methylene groups (


) between the 

-carbon and the diethylamino group increases, the pKa rises, asymptotically approaching 10.8.[1]
  • 
     (Glycine derivative): pKa ~ 7.5 - 8.0[2]
    
  • 
     (Alanine derivative): pKa ~ 8.5[1]
    
  • 
     (Lysine derivative): pKa ~ 10.7[1]
    

Part 3: Visualization of Equilibrium & Workflow

Protonation Equilibrium Diagram

The following diagram illustrates the competition between solvation stabilization and steric hindrance in the diethylamino side chain.

DiethylaminoEquilibrium cluster_factors Modulating Factors Protonated Protonated State (Acid) R-NH+(Et)2 (Charge: +1) Deprotonated Deprotonated State (Base) R-N(Et)2 (Charge: 0) Protonated->Deprotonated Ka (Dissociation) Deprotonated->Protonated pH < pKa Solvation Solvation Shell (Water molecules) Solvation->Protonated Stabilizes (+) Sterics Steric Hindrance (Ethyl tails block H2O) Sterics->Solvation Disrupts

Figure 1: Equilibrium dynamics of the diethylamino side chain. Steric bulk from ethyl groups interferes with the solvation shell required to stabilize the protonated cation, slightly modulating the pKa compared to less hindered amines.[1]

Part 4: Experimental Protocols

To ensure scientific integrity, pKa values should be determined experimentally rather than relying solely on prediction software, which often fails to account for specific intramolecular hydrogen bonding.

Method A: Potentiometric Titration (The Gold Standard)

This method is self-validating through the use of a Gran plot to determine the exact equivalence point.

Materials:

  • Automatic titrator (e.g., Mettler Toledo) or high-precision pH meter (

    
     0.001 pH).[1]
    
  • 0.1 M HCl and 0.1 M NaOH (standardized).

  • Inert gas (Argon or Nitrogen) to prevent carbonate formation.

  • Sample: 0.05–0.1 mmol of the amino acid derivative.[1]

Protocol:

  • Dissolution: Dissolve the amino acid in 20 mL of degassed, deionized water (ionic strength adjusted to 0.1 M with KCl).

  • Acidification: Lower the pH to ~2.0 using 0.1 M HCl to ensure full protonation of all groups.

  • Titration: Titrate with 0.1 M NaOH in small increments (e.g., 5-10

    
    L). Record pH after stabilization (drift < 0.5 mV/min).
    
  • Data Processing (Gran Plot):

    • Plot

      
       vs. pH to visualize the sigmoidal curve.
      
    • Calculate the first derivative (

      
      ) to identify inflection points.
      
    • Validation: Use a Gran plot (linearizing the data near the endpoint) to calculate the precise equivalence point (

      
      ).
      
    • The pKa is the pH at the half-equivalence point (

      
      ).
      
Method B: NMR-pH Titration (Site-Specific)

This method is superior when the amino acid has multiple ionizable groups with overlapping pKa values.[2]

Protocol:

  • Sample Prep: Dissolve 2-5 mg of compound in 0.5 mL of 90%

    
     / 10% 
    
    
    
    .
  • Shift Monitoring: Focus on the triplet signal of the methyl protons (

    
    ) of the diethyl group. These protons exhibit a significant chemical shift (
    
    
    
    ) change upon deprotonation of the adjacent nitrogen.
  • Titration: Adjust pH using dilute NaOD/DCl. Measure 1H-NMR spectra at 10-15 pH points ranging from pH 2 to 12.[2]

  • Analysis: Fit the chemical shift (

    
    ) vs. pH data to the Henderson-Hasselbalch equation:
    
    
    
    

Part 5: Applications in Drug Development[1][2]

Lysosomotropism & pH Partitioning

The diethylamino side chain is frequently used to induce lysosomal trapping .

  • Mechanism: At physiological pH (7.4), a diethylamino group (pKa ~10.[1]5) is partially protonated but retains some lipophilicity due to the ethyl chains, allowing membrane permeation.[1]

  • Trapping: Once inside the lysosome (pH ~4.5–5.0), the group becomes 100% protonated and highly cationic, preventing efflux.[1] This is utilized in designing lysosomotropic detergents or anticancer agents.

Ion Exchange Chromatography (DEAE)

DEAE-cellulose and DEAE-Sepharose utilize the diethylaminoethyl group.[2]

  • Working Principle: The pKa of ~11.5 (on resin) ensures the group remains positively charged across the entire working range of protein purification (pH 4–9), binding negatively charged proteins (anions).[1][4]

Workflow Diagram: pKa Determination

ExperimentalWorkflow Start Start: Amino Acid Sample Dissolve Dissolve in 0.1M KCl (Degassed) Start->Dissolve Acidify Acidify to pH 2.0 (Full Protonation) Dissolve->Acidify Titrate Titrate with NaOH (Inert Atmosphere) Acidify->Titrate Data Raw Data: pH vs Volume Titrate->Data Analysis Analysis Choice Data->Analysis Gran Gran Plot Method (Linear Regression) Analysis->Gran High Precision Derivative 1st Derivative Method (Inflection Point) Analysis->Derivative Quick Est. Result Calculate pKa (pH at 0.5 Ve) Gran->Result Derivative->Result

Figure 2: Step-by-step workflow for the potentiometric determination of pKa.

References

  • PubChem. (2025).[5][6] N(6),N(6)-Dimethyl-L-lysine Compound Summary. National Library of Medicine. [Link]

  • Williams, R. (2022).[1] pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Reijenga, J., et al. (2013).[1] Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. [Link]

Sources

Cationic non-proteinogenic amino acids for research

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Cationic Non-Proteinogenic Amino Acids for Research

Abstract

Non-proteinogenic amino acids (NPAAs) represent a significant expansion of the chemical diversity available for peptide and protein engineering. This guide focuses on a specific, powerful subclass: cationic non-proteinogenic amino acids. These unique building blocks are instrumental in overcoming some of the most significant challenges in drug development, particularly for peptide-based therapeutics. By introducing novel side-chain architectures and stereochemistries, cationic NPAAs can dramatically improve the stability, potency, and cell-penetrating capabilities of peptides.[1][2][3] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core concepts, synthesis strategies, and applications of cationic NPAAs. We will delve into the rationale behind their design and use, provide detailed experimental protocols, and explore their transformative impact on the development of next-generation therapeutics, including antimicrobial and cell-penetrating peptides.

Introduction: Beyond the Canonical 20

The 22 proteinogenic amino acids, encoded by the universal genetic code, form the fundamental building blocks of proteins.[4] However, nature's repertoire of amino acids is far more extensive, with hundreds of non-proteinogenic amino acids found in various organisms, from bacteria to plants.[1][5] These NPAAs play crucial roles in a wide range of biological processes, including signaling and metabolism.[2] In the realm of drug discovery, synthetic NPAAs have become indispensable tools for enhancing the therapeutic properties of peptides.[2][]

What are Non-Proteinogenic Amino Acids (NPAAs)?

NPAAs are amino acids that are not naturally encoded in an organism's genetic code.[1] They can be naturally occurring in other organisms or synthesized in the laboratory.[4] The incorporation of NPAAs into peptides can fundamentally alter their structure and function, leading to improved therapeutic characteristics.[1][3]

The Significance of the Cationic Charge: Enhancing Molecular Interactions

Cationic amino acids, such as lysine and arginine, are characterized by their positively charged side chains at physiological pH. This positive charge is crucial for mediating interactions with negatively charged molecules and cell membranes. Cationic non-proteinogenic amino acids are designed to mimic or enhance these interactions. The guanidinium group of arginine, for instance, can form strong bidentate hydrogen bonds with phosphate and sulfate groups on cell surfaces, facilitating cellular uptake.[7] Many cationic cell-penetrating peptides (CPPs) are rich in arginine and lysine residues for this reason.[7][8]

Advantages of Incorporating Cationic NPAAs in Peptide-Based Therapeutics

The introduction of cationic NPAAs into peptide therapeutics offers several key advantages:

  • Improved Stability: Peptides composed solely of natural L-amino acids are often susceptible to rapid degradation by proteases. The inclusion of NPAAs, such as D-amino acids or those with modified backbones, can enhance proteolytic resistance, leading to a longer plasma half-life.[1]

  • Increased Potency: The unique side chains of cationic NPAAs can lead to stronger and more specific binding to therapeutic targets, thereby increasing the potency of the peptide.[1][3]

  • Enhanced Permeability and Bioavailability: Cationic NPAAs are a cornerstone in the design of cell-penetrating peptides, which can traverse cell membranes and deliver therapeutic payloads into cells.[7][8] This can significantly improve the bioavailability of peptide drugs.[1][3]

  • Structural Diversity: NPAAs provide a vast chemical space for designing peptides with novel three-dimensional structures and functionalities.[1]

The Toolbox of Cationic NPAAs: Structures and Properties

The versatility of cationic NPAAs lies in the diverse array of available structures. Below are some key classes with their defining characteristics.

Key Classes of Cationic NPAAs
NPAA Structure pKa of Side Chain Key Features and Applications
L-Ornithine (Orn)

~10.5Shorter side chain than lysine, used to modulate basicity and spacing in peptides. Found in some antibiotics.
L-2,4-Diaminobutyric acid (Dab)

~10.4 (gamma-amino)Even shorter side chain than ornithine, further fine-tuning of charge presentation.
N-ε-trimethyl-L-lysine

N/A (permanently charged)Quaternary amine provides a permanent positive charge, independent of pH.
L-Citrulline (Cit)

N/ANot cationic at physiological pH, but a key intermediate in the urea cycle and can be a precursor for arginine.[4]
(S)-2-amino-3-guanidinopropanoic acid

~12.5A shorter arginine analog, useful for probing the importance of side-chain length in binding interactions.
Physicochemical Properties and Their Impact on Peptide Structure and Function

The choice of a specific cationic NPAA is a critical decision in peptide design. The length, rigidity, and pKa of the side chain all influence the resulting peptide's properties. For example, incorporating cyclically-constrained β-amino acid residues can increase affinity for a target protein by restricting the Cα-Cβ torsion.[9] The use of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, can promote helical structures and hinder protease action.[9]

Synthesis and Production of Cationic NPAAs

The availability of cationic NPAAs is a prerequisite for their use in research and drug development. Both chemical synthesis and biosynthetic methods are employed for their production.

Chemical Synthesis Strategies

Chemical synthesis offers the greatest flexibility in designing novel cationic NPAAs. Modern techniques allow for precise control over stereochemistry and the incorporation of a wide variety of functional groups.[10] Recent advances in photo-mediated C-H functionalization provide a powerful method for the direct synthesis of NPAAs from proteinogenic amino acid derivatives under mild conditions.[11]

SPPS is the standard method for synthesizing peptides in the laboratory. The incorporation of cationic NPAAs follows the same general principles as for proteinogenic amino acids, with some important considerations.

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of a Peptide Containing L-Ornithine

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin, for the synthesis of a C-terminally amidated peptide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected L-Ornithine (with side-chain protection, e.g., Boc) using a coupling reagent such as HBTU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the reaction to proceed to completion.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane.[9]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Biosynthetic Approaches

Nature has its own machinery for producing NPAAs. Bacteria and fungi, for instance, use non-ribosomal peptide synthetases (NRPSs) to incorporate hundreds of NPAAs into non-ribosomal peptides.[1]

A powerful technique for incorporating NPAAs into proteins in living cells is the use of an expanded genetic code. This involves engineering a unique tRNA-aminoacyl-tRNA synthetase pair that recognizes a specific NPAA and an unused codon, such as the amber stop codon.[12] This allows for the site-specific incorporation of the NPAA into a protein during ribosomal translation. Cell-free protein synthesis (CFPS) is another promising strategy that allows for the incorporation of NPAAs without the constraints of a living cell.[13]

Applications in Research and Drug Development

The unique properties of cationic NPAAs have led to their widespread use in various areas of research and drug development.

Enhancing Antimicrobial Peptides (AMPs)

The rise of antibiotic-resistant bacteria is a major global health threat. AMPs are a promising class of therapeutics that can combat these pathogens.[14] The incorporation of cationic NPAAs can enhance the antimicrobial activity of these peptides.[14]

Cationic AMPs primarily act by disrupting the bacterial cell membrane. The positive charges on the peptide are attracted to the negatively charged components of the bacterial membrane, leading to membrane permeabilization and cell death.[14]

Designing Potent Cell-Penetrating Peptides (CPPs)

CPPs are short peptides that can translocate across the plasma membrane and deliver a wide range of cargo molecules into cells.[15][16] Cationic residues are a hallmark of many CPPs, and the incorporation of cationic NPAAs can significantly improve their cell-penetrating efficiency.[7][8][17]

The exact mechanism of CPP uptake is still under investigation, but it is thought to involve both direct penetration of the membrane and endocytosis-mediated pathways.[16] The initial interaction is an electrostatic attraction between the cationic CPP and the negatively charged cell surface.

The workflow for using a cationic NPAA-containing CPP for intracellular cargo delivery is illustrated below.

CPP_Workflow cluster_synthesis Peptide Synthesis cluster_conjugation Cargo Conjugation cluster_delivery Cellular Delivery Synthesis SPPS with Cationic NPAA Purification RP-HPLC Purification Synthesis->Purification CPP Purified CPP Purification->CPP Cargo Therapeutic Cargo (e.g., siRNA, Protein) Conjugation Covalent or Non-covalent Conjugation Cargo->Conjugation Conjugate CPP-Cargo Conjugate Conjugation->Conjugate CPP->Conjugation Cell Target Cell Release Intracellular Cargo Release Cell->Release Uptake Cellular Uptake Uptake->Cell Conjugate->Uptake

Caption: Workflow for CPP-mediated cargo delivery.

Other Therapeutic Applications

The applications of cationic NPAAs extend beyond AMPs and CPPs. They are also being explored for the development of anticancer peptides, which selectively target and kill cancer cells.[14] Additionally, their ability to modulate protein-protein interactions makes them valuable tools for developing novel therapeutics for a wide range of diseases.[9]

Analytical and Characterization Techniques

Rigorous analytical characterization is essential to ensure the quality and purity of synthetic peptides containing cationic NPAAs.

Purity and Identity Assessment
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for assessing the purity of synthetic peptides. A C18 column is typically used with a gradient of water and acetonitrile containing an ion-pairing agent like TFA.[18]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized peptide, verifying that the correct amino acids, including the NPAA, have been incorporated.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the peptide, including the conformation and the local environment of the NPAA.

Quantification of Cationic NPAAs in Biological Samples

Several methods are available for quantifying amino acids in various samples. Ion-exchange chromatography followed by post-column derivatization with ninhydrin is a robust and accurate method.[19] Capillary electrophoresis is another powerful technique for the analysis of non-protein amino acids in complex matrices.[20]

Functional Assays
  • Minimum Inhibitory Concentration (MIC) Assays: For AMPs, the MIC assay is used to determine the lowest concentration of the peptide that inhibits the visible growth of a particular microorganism.

  • Cellular Uptake Assays: For CPPs, cellular uptake can be quantified using various methods, such as flow cytometry or fluorescence microscopy, after labeling the CPP with a fluorescent dye.

Future Perspectives and Challenges

The field of cationic non-proteinogenic amino acids is continually evolving, with new structures and applications emerging regularly.

Novel Cationic NPAA Scaffolds

The design and synthesis of novel cationic NPAA scaffolds with unique properties remain an active area of research. This includes the development of new cyclic and constrained structures, as well as those with modified backbones.

Overcoming Challenges in Synthesis and Scale-up

While laboratory-scale synthesis of peptides containing cationic NPAAs is well-established, scaling up the production for clinical and commercial use can be challenging. The development of more efficient and cost-effective synthesis methods is crucial.

Navigating Toxicity and Immunogenicity

As with any therapeutic agent, the potential toxicity and immunogenicity of peptides containing cationic NPAAs must be carefully evaluated.[1] While peptides are generally considered to have low toxicity, the introduction of non-natural building blocks requires thorough investigation.

References

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. (n.d.).
  • Non-proteinogenic amino acids - Wikipedia. (n.d.).
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ASM Journals. (2022, November 23).
  • Incorporation of Nonproteinogenic Amino Acids in Class I and II Lantibiotics. (2018, February 13).
  • Techniques for Studying Non-Proteinogenic Amino Acid Metabolism: Application Notes and Protocols - Benchchem. (n.d.).
  • Iterative non-proteinogenic residue incorporation yields α/β-peptides with a helix-loop-helix tertiary structure and high affinity for VEGF - PMC. (n.d.).
  • Method considerations for the analysis of amino acids | AltaBioscience. (n.d.).
  • Discovery of non-proteinogenic amino acids - Benchchem. (n.d.).
  • Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. (n.d.).
  • Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC - NIH. (n.d.).
  • Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds - PMC. (n.d.).
  • Selective incorporation of proteinaceous over nonproteinaceous cationic amino acids in model prebiotic oligomerization reactions | PNAS. (2019, July 29).
  • Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay | Analytical Chemistry - ACS Publications. (2020, August 14).
  • CE methods for the determination of non-protein amino acids in foods - ResearchGate. (2025, August 7).
  • Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells | ACS Biomaterials Science & Engineering. (2020, April 6).
  • Cell Penetrating Peptides for Research. (n.d.).
  • Cell-Penetrating Peptides in Therapeutic Applications: Unlocking Potential, Navigating Hurdles - GenScript. (2025, December 5).
  • Amino Acid Analysis Methods - Creative Proteomics. (n.d.).
  • New Cationic Polymers Composed of Non-Proteinogenic α-Amino Acids | Ni. (n.d.).
  • Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization - MDPI. (2020, November 12).
  • Cell-penetrating peptide - Wikipedia. (n.d.).
  • Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids - MDPI. (2025, May 5).
  • (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - ResearchGate. (2020, September 5).
  • Unnatural Amino Acids in Drug Discovery - BOC Sciences. (n.d.).

Sources

Technical Guide: Solubility Profile & Solvent Compatibility of 3-(N,N-Diethylamino)-L-alanine

[1][2]

Executive Summary

3-(N,N-Diethylamino)-L-alanine (also referred to as N,N-diethyl-beta-aminoalanine) is a basic, unnatural amino acid characterized by a tertiary diethylamine group on the

122

Unlike standard alanine, which is strictly hydrophilic, the diethylamino moiety creates an amphiphilic profile .[2] This guide provides a definitive analysis of its solubility across aqueous and organic phases, driven by pH-dependent speciation.[1][2]

Physicochemical Architecture

To master the solubility of this compound, one must understand its ionization states.[2] The molecule possesses three ionizable groups, creating a complex charge landscape.[2]

Structural Analysis[1]
  • Systematic Name: (2S)-2-amino-3-(diethylamino)propanoic acid[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 160.21 g/mol [1][2]

  • Key Functional Groups:

    • 
      -Carboxylic Acid (
      
      
      )[1][2]
    • 
      -Primary Amine (
      
      
      )[1][2]
    • 
      -Tertiary Diethylamine (
      
      
      )[1][2]
Ionization & Speciation (The Solubility Driver)

Solubility is dictated by the net charge.[2] The diethylamino group is basic (

2
GroupApproximate pKaState at pH 7.0

-COOH
~2.2Deprotonated (

)

-NH3+
~9.2Protonated (

)
Side Chain

~10.5Protonated (

)

Net Charge at pH 7.0: +1 (Cationic).[1][2] Implication: Unlike zwitterionic alanine (net charge 0 at pH 7), this compound behaves as a cationic salt in neutral water, resulting in superior aqueous solubility .[1][2]

Solubility Landscape

Aqueous Solubility[3][4]
  • pH < 2 (Strong Acid): Highly Soluble. The molecule exists as a dication (+2).[1][2]

  • pH 7 (Neutral): Highly Soluble. Exists as a monocation (+1).[1][2] The ionic repulsion prevents aggregation.[2]

  • pH ~9.8 (Isoelectric Point): Minimum Solubility. The net charge is 0 (Zwitterion).[1][2] The hydrophobic diethyl groups may drive precipitation here, unlike native alanine which remains soluble.[2]

  • pH > 12 (Strong Base): Soluble. Exists as an anion (-1).[1][2]

Organic Solvent Compatibility

The "Diethyl" wings provide a handle for organic solvents that native amino acids lack.[2]

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Protic Water, MethanolExcellent H-bonding network stabilizes the ionic backbone.[1][2]
Dipolar Aprotic DMSO, DMF, NMPHigh Solvates the polar backbone; essential for SPPS coupling.[2]
Polar Organic Ethanol, IsopropanolModerate Soluble, especially if heated.[1] The ethyl groups aid interaction.[2]
Chlorinated DCM, ChloroformLow Insoluble as zwitterion; soluble if protected (e.g., Boc/Fmoc).[1][2]
Non-Polar Hexane, Toluene, EtherNegligible The ionic lattice energy is too high for non-polar solvation.[2]

Visualizing the Solubility Logic

The following diagram illustrates the speciation-dependent solubility logic.

SolubilityPathwaysCompound3-(N,N-Diethylamino)-L-alaninepH_LowAcidic pH (< 2.0)Species: Dication (+2)Compound->pH_LowAdd HCl/TFApH_MidNeutral pH (7.0)Species: Monocation (+1)Compound->pH_MidBuffer pH 7pH_IsoIsoelectric pH (~9.8)Species: Zwitterion (0)Compound->pH_IsoAdjust to pISol_OrganicOrganic Solvent StrategyCompound->Sol_OrganicSol_WaterHigh Aqueous Solubility(Ionic Repulsion)pH_Low->Sol_WaterpH_Mid->Sol_WaterSol_PrecipMinimum Solubility(Lattice Formation)pH_Iso->Sol_PrecipAggregation RiskSol_DCMDCM/CHCl3(Requires Hydrophobic Counter-ion)Sol_Organic->Sol_DCMOnly if Protected(Boc/Fmoc)Sol_AlcMethanol/Ethanol(Soluble via H-bonding)Sol_Organic->Sol_AlcNative Form

Figure 1: Speciation-driven solubility map.[1][2] Note the critical solubility dip at the isoelectric point (~pH 9.8).[2]

Experimental Protocols

Protocol A: Determination of Saturation Solubility

Use this protocol to establish precise solubility limits for formulation.[2]

  • Preparation: Weigh 50 mg of 3-(N,N-Diethylamino)-L-alanine into three separate 2 mL HPLC vials.

  • Solvent Addition: Add 500

    
    L of the target solvent (Water, PBS pH 7.4, Methanol) to each vial.
    
  • Equilibration: Vortex for 1 minute, then sonicate for 15 minutes at 25°C.

    • Check Point: If fully dissolved, add another 50 mg and repeat until solid persists.[2]

  • Incubation: Shake vials at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the supernatant using a 0.22

    
    m PTFE syringe filter.
    
  • Quantification: Analyze the filtrate via HPLC-UV (210 nm) or LC-MS against a standard curve.

Protocol B: Purification via pH Switching

Exploiting the solubility profile for purification without chromatography.

  • Dissolution: Dissolve the crude mixture in 0.1 M HCl (High solubility, +2 charge).

  • Extraction: Wash the acidic aqueous phase with DCM or Ethyl Acetate .[1][2]

    • Result: Impurities (protected fragments, non-polar byproducts) move to organic layer.[1][2] The amino acid stays in water.[2]

  • Precipitation (Isoelectric): Carefully adjust the aqueous layer to pH ~9.8 using NaOH.[1][2]

    • Result: The zwitterion forms.[2][3][4] Due to the hydrophobic diethyl group, the compound may precipitate or crystallize.[2]

    • Note: If it does not precipitate (due to high water solubility), extract this pH 9.8 phase with n-Butanol .[1][2] The zwitterion will partition into the alcohol.[2]

Applications in Peptide Synthesis (SPPS)[1][2]

When using this residue in Solid Phase Peptide Synthesis:

  • Coupling Solvent: Use DMF or NMP .[1][2] Do not use DCM alone, as the zwitterionic amino acid is poorly soluble.[2]

  • Base Handling: The side chain is a tertiary amine.[2] It does not require protection (unlike Lysine), but it can act as an internal base.[1][2]

  • Warning: During Fmoc removal (using Piperidine), the basic side chain is stable.[1][2] However, during cleavage (TFA), the side chain will be protonated.[2] Ensure the final peptide is purified at a pH where this charge is accounted for.[2]

References

  • Needham, T. E. (1970).[1][2] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Dissertations.[2]

  • Sigma-Aldrich. (2024).[1][2] L-Alanine and Derivatives Physicochemical Data. Merck KGaA.[1][2]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 10138-99-5 (3-Dimethylamino-L-alanine analogs).

  • Gani, R. et al. (2012).[1][2] The Solvent Selection Framework: Solvents for Organic Synthesis and Separation. Technical University of Denmark.[2]

Technical Monograph: L-Isomer Specific 3-Diethylamino Alanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: L-isomer specific 3-diethylamino alanine derivatives Content Type: Technical Monograph / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Leads

Precision Synthesis, Physicochemical Profiling, and Bio-Orthogonal Applications

Executive Summary: The "Smart" Cationic Handle

In the landscape of non-canonical amino acids, 3-(diethylamino)-L-alanine (also referred to as


-diethyl-L-2,3-diaminopropionic acid) occupies a critical niche. Unlike its dimethyl analog, the diethyl variant offers a distinct lipophilicity profile while retaining the pH-responsive ionization of a tertiary amine (

).

This molecule is not merely a building block; it is a functional switch . In drug development, it serves as a "cationization" engine, enhancing cellular uptake of peptide payloads. In materials science, it acts as a pH-trigger, shifting from hydrophobic to hydrophilic states within physiological windows.

This guide provides a rigorous, field-validated protocol for the L-isomer specific synthesis of this derivative, prioritizing stereochemical integrity over high-throughput expediency.

Molecular Architecture & Physicochemical Profile

Structural Logic

The core value of this derivative lies in its


-substitution. By replacing the 

-carbon protons of alanine with a diethylamino group, we introduce a basic center without altering the chiral backbone at the

-carbon.
  • Stereochemistry: The L-configuration (S-enantiomer) is non-negotiable for bioactivity in peptidomimetics to ensure proper receptor fit and proteolytic stability profiles similar to native peptides.

  • Ionization State:

    • pH < 9.0: Protonated (Cationic).[1][2] Increases water solubility and electrostatic interaction with anionic cell membranes.

    • pH > 10.0: Deprotonated (Neutral). Increases lipophilicity, facilitating membrane translocation or hydrophobic core formation in micelles.

Key Parameters
ParameterValue / CharacteristicRelevance
Molecular Formula

(Free base)
Core scaffold
Chirality L-Isomer (S) Essential for biological recognition
Side Chain pKa ~9.8 - 10.2 (Predicted)Physiological pH responsiveness
Isoelectric Point (pI) ~10.5Net positive charge at pH 7.4
Solubility High in

(acidic), Organic (basic)
Versatile processing

Synthetic Protocol: The "Chiral Pool" Retention Route

Directive: Avoid direct Michael addition to dehydroalanine unless using chiral catalysts, as this often yields racemates. The superior method for L-isomer specificity is Nucleophilic Substitution on an Activated L-Serine Scaffold . This pathway retains the stereocenter from the starting material.

Reaction Pathway Diagram

SynthesisPathway Start N-Boc-L-Serine Methyl Ester (Chiral Pool) Inter1 O-Tosylation (Activation) Start->Inter1 TsCl, Pyridine DCM, 0°C to RT Inter2 N-Boc-O-Tosyl-L-Ser-OMe (Activated Intermediate) Inter1->Inter2 Yield: ~90% Step3 Nucleophilic Displacement (SN2 Reaction) Inter2->Step3 Diethylamine (Excess) THF/DMF, 50°C Final N-Boc-3-(Diethylamino)-L-Alanine OMe (Target Scaffold) Step3->Final Retention of L-Configuration

Figure 1: Stereoconservative synthesis pathway starting from L-Serine.

Step-by-Step Methodology
Phase 1: Activation of L-Serine Side Chain

Objective: Convert the chemically inert hydroxyl group of serine into a reactive leaving group (Tosylate) without racemizing the


-carbon.
  • Reagents:

    
    -Boc-L-Serine methyl ester (1.0 eq), 
    
    
    
    -Toluenesulfonyl chloride (TsCl, 1.2 eq), Pyridine (2.0 eq) or
    
    
    .
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Protocol:

    • Dissolve

      
      -Boc-L-Ser-OMe in DCM under nitrogen atmosphere. Cool to 0°C.[3]
      
    • Add Pyridine dropwise, followed by portion-wise addition of TsCl.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Critical Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The product (

      
      ) should appear as the starting material disappears.
      
  • Workup: Wash with 1N HCl (cold) to remove pyridine, then saturated

    
     and brine. Dry over 
    
    
    
    .[3]
  • Result:

    
    -Boc-
    
    
    
    -Tosyl-L-Serine methyl ester.
Phase 2: Nucleophilic Displacement (The Critical Step)

Objective: Substitute the Tosyl group with Diethylamine. Mechanism:


 attack at the 

-carbon. Since the chiral center is at the

-carbon, the stereochemistry is preserved .
  • Reagents: Activated Serine Intermediate (from Phase 1), Diethylamine (

    
    , 5.0 - 10.0 eq).
    
  • Solvent: THF or DMF (Anhydrous).

  • Protocol:

    • Dissolve the Tosyl-Serine intermediate in THF.

    • Add excess diethylamine. The excess acts as both nucleophile and base to scavenge the liberated TsOH.

    • Heat: Reflux at 50-60°C for 6-18 hours in a sealed vessel.

    • Caution: Avoid excessive heat (>80°C) to prevent elimination (formation of dehydroalanine).

  • Workup: Concentrate in vacuo to remove excess diethylamine and solvent. Redissolve in EtOAc, wash with water.

  • Purification: Flash column chromatography (DCM:MeOH gradient). The product is polar; use 5-10% MeOH.

Analytical Validation & Quality Control

Trust but verify. The synthesis of chiral amines is prone to racemization if conditions are too harsh.

Stereochemical Purity Check
  • Optical Rotation: Measure

    
    . Compare with literature values for L-isomers. A significant drop in magnitude compared to the protected Serine precursor (accounting for MW change) may indicate partial racemization.
    
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

    • Standard: Inject a racemic mixture (synthesized via non-stereoselective Michael addition) to establish separation of L and D peaks.

NMR Signature
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Look for the ethyl group triplet (

      
       ppm) and quartet  (
      
      
      
      ppm).
    • 
      -Protons:  The 
      
      
      
      at the
      
      
      -position (attached to the amine) will appear as a multiplet or doublet of doublets around 2.8-3.0 ppm, distinct from the oxygen-bound protons of the starting serine (
      
      
      ppm).
    • 
      -Proton:  A multiplet at 
      
      
      
      ppm.

Functional Applications & Decision Logic

Why choose the Diethylamino derivative over Dimethylamino or Amino-alanine?

DecisionTree Need Application Requirement? Solubility High Water Solubility Required? Need->Solubility Lipophilicity Membrane Penetration Required? Need->Lipophilicity Dimethyl Use 3-(Dimethylamino)-Alanine (Less Steric Bulk) Solubility->Dimethyl Yes Diethyl Use 3-(Diethylamino)-Alanine (Balanced Lipophilicity) Lipophilicity->Diethyl Yes (Higher logP) Drug Delivery\n(Cationic Liposomes) Drug Delivery (Cationic Liposomes) Diethyl->Drug Delivery\n(Cationic Liposomes) pH-Switchable\nPolymers pH-Switchable Polymers Diethyl->pH-Switchable\nPolymers

Figure 2: Selection logic for dialkylamino alanine derivatives.

Drug Delivery Vectors

The diethylamino moiety provides a "proton sponge" effect. In the acidic environment of an endosome (pH ~5.5), the amine becomes fully protonated. This leads to osmotic swelling and endosomal rupture, releasing the therapeutic payload into the cytosol.

Peptide "Cationization"

Replacing a native Alanine with 3-(diethylamino)-L-alanine in a peptide sequence increases the isoelectric point (pI) and hydrophobicity simultaneously. This is a common strategy to improve the blood-brain barrier (BBB) permeability of peptide drugs.

References

  • Stereoselective Synthesis via Serine

    • Methodology Foundation: Synthesis of -substituted alanines via nucleophilic displacement on serine tosyl
    • Source:Journal of Organic Chemistry , "Stereoconservative synthesis of beta-amino acids from L-serine."

  • Dehydroalanine Route (Comparative)

    • Context: Discusses the Michael addition route and potential for racemization without chiral c
    • Source:Chemical Reviews , "Dehydroamino Acids: Chemical Structures and Synthesis."

  • Physicochemical Properties

    • Data: pKa values of 3-dialkylamino propionic acid derivatives.[4]

    • Source:MDPI , "Determination of the Dissociation Constants (pKa) of Amines."

  • Application in Drug Delivery

    • Context: Use of diethylamino-functionalized polymers/peptides for endosomal escape.
    • Source:Bioconjugate Chemistry , "pH-Responsive Endosomolytic Polymers for Gene Delivery."

Sources

Methodological & Application

Application Note: High-Efficiency SPPS of Peptides Containing Fmoc-3-(N,N-Diethylamino)-L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and drug development professionals focusing on the incorporation of Fmoc-3-(N,N-Diethylamino)-L-alanine (also referred to as Fmoc-L-Dap(Et)₂-OH ) into peptides via Solid Phase Peptide Synthesis (SPPS). This non-canonical amino acid introduces a tertiary amine side chain, offering unique pH-responsive properties and cationic character without the hydrogen-bonding potential of primary amines like Lysine.

Introduction & Chemical Profile[1][2][3][4][5][6][7]

Fmoc-3-(N,N-Diethylamino)-L-alanine is a derivative of 2,3-diaminopropionic acid (Dap) where the


-amine is fully alkylated with two ethyl groups. Unlike standard basic residues (Lys, Arg, His), the side chain is a tertiary amine .[1] This structural distinction confers specific physicochemical properties:
  • Basicity (pKₐ ~9.5–10.5): It remains protonated at physiological pH, providing a positive charge useful for cell-penetrating peptides (CPPs) and nucleic acid binding.[1]

  • Steric Bulk: The diethyl functionality creates significant steric hindrance near the peptide backbone, potentially affecting coupling efficiency.[1]

  • Hydrogen Bonding: Lacks hydrogen bond donors on the side chain, altering solvation and secondary structure stability compared to Lysine.[1]

Chemical Structure & Properties[1][3][5][6][8][9][10][11][12]
PropertySpecification
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(diethylamino)propanoic acid
Common Name Fmoc-3-(N,N-Diethylamino)-L-alanine; Fmoc-L-Dap(Et)₂-OH
Molecular Formula C₂₂H₂₆N₂O₄
Molecular Weight ~382.45 g/mol
Side Chain Type Basic, Tertiary Amine (Diethylamino)
Solubility Soluble in DMF, DCM, NMP
Storage +2°C to +8°C, Desiccated (Hygroscopic)

Critical Synthesis Challenges

Integrating Fmoc-L-Dap(Et)₂-OH presents two primary mechanistic challenges that differ from standard SPPS:

  • Steric Hindrance: The bulky diethylamino group attached to the

    
    -carbon is proximal to the 
    
    
    
    -carbon reaction center.[1] This can retard acylation rates, necessitating high-efficiency coupling reagents.[1]
  • Base-Catalyzed Racemization: The side chain is an internal base.[1] During activation, the tertiary amine can abstract the

    
    -proton via an intramolecular mechanism, leading to racemization (conversion of L- to D-isomer).
    
  • Auto-Deprotection Risk: While Fmoc is stable to tertiary amines under standard conditions, high local concentrations of the basic side chain in slow coupling reactions can promote premature Fmoc removal.[1]

Optimized SPPS Protocol

This protocol is designed for standard Fmoc/tBu chemistry on polystyrene or PEG-based resins (e.g., Rink Amide, Wang).[1]

Materials Preparation[1][14][15]
  • Solvent: DMF (High purity, amine-free).[1]

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.

  • Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).[1]

  • Monomer: Fmoc-L-Dap(Et)₂-OH (0.2 M in DMF).[1]

Coupling Strategy (The "Soft-Base" Approach)

To mitigate racemization, we recommend using Collidine (TMP) instead of DIPEA, or using DIC/Oxyma which is base-free during the activation step.[1]

Method A: HATU/Collidine (High Reactivity) [1]

  • Dissolve: 4.0 eq Fmoc-L-Dap(Et)₂-OH and 3.9 eq HATU in DMF.[1]

  • Activate: Add 8.0 eq Collidine (Sym-collidine).[1] Note: Collidine is a weaker base than DIPEA and reduces

    
    -proton abstraction.
    
  • Coupling: Add mixture to resin. Shake for 45–60 minutes .

  • Monitor: Perform Kaiser Test. If positive (blue), re-couple using Method B.[1]

Method B: DIC/Oxyma (Low Racemization - Recommended) [1]

  • Dissolve: 4.0 eq Fmoc-L-Dap(Et)₂-OH and 4.0 eq Oxyma Pure in DMF.

  • Activate: Add 4.0 eq DIC (Diisopropylcarbodiimide).[1]

  • Pre-activation: Let stand for 2 minutes.

  • Coupling: Add to resin. Shake for 60–90 minutes .

Fmoc Deprotection

Standard protocols apply, but extensive washing is critical to remove the tertiary amine side chain traces before the next coupling.[1]

  • Reagent: 20% Piperidine in DMF (v/v).

  • Cycles: 2 x 10 minutes.

  • Wash: 5 x DMF (Critical to remove piperidine).

Cleavage & Isolation

The diethylamino side chain does not require a specific deprotection step; it simply protonates in acid.[1]

  • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.[1][2]

  • Time: 2–3 hours at room temperature.

  • Precipitation: Cold Diethyl Ether.[1]

  • Note: The peptide will elute earlier than hydrophobic analogs on RP-HPLC due to the cationic charge at pH 2 (TFA buffer).[1]

Visualized Workflows

Synthesis Logic Flow

The following diagram illustrates the decision matrix for coupling this sterically demanding basic amino acid.

SPPS_Workflow Start Resin Preparation (Swelling) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Choice Coupling Method Selection Wash1->Choice MethodA Method A: HATU / Collidine (Fast, for difficult sequences) Choice->MethodA High Steric Bulk MethodB Method B: DIC / Oxyma (Low Racemization Risk) Choice->MethodB Standard Coupling Coupling Reaction (45-90 min) MethodA->Coupling MethodB->Coupling Check Kaiser Test Coupling->Check Recouple Double Couple (Switch Method) Check->Recouple Positive (Blue) NextCycle Proceed to Next AA Check->NextCycle Negative (Colorless) Recouple->Coupling

Caption: Decision tree for coupling Fmoc-3-(N,N-Diethylamino)-L-alanine emphasizing racemization control.

Mechanism of Side-Chain Interference

Understanding the "Internal Base" effect is crucial for troubleshooting low yields or purity.[1]

Internal_Base_Effect SideChain Diethylamino Group (Tertiary Amine) AlphaProton Alpha-Proton (Chiral Center) SideChain->AlphaProton Abstracts H+ (Intramolecular) ActivatedEster Activated Carboxyl (OBt/Oxyma ester) AlphaProton->ActivatedEster Weakens C-H bond Racemization Enolization & Racemization ActivatedEster->Racemization Loss of Chirality

Caption: Schematic of the intramolecular base-catalyzed racemization mechanism possible during activation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance of diethyl groups.[1]Use HATU at 50°C (Microwave) for 10 min, or double couple.
Racemization (D-isomer) Base-catalyzed proton abstraction.[1]Switch from DIPEA to Collidine or use DIC/Oxyma .[1] Avoid pre-activation >2 mins.[1]
Slow Filtration Resin aggregation due to charge.[1]Use DCM/DMF (1:1) washes to disrupt aggregation.
Product +160 Da Mass Incomplete Fmoc removal on previous step.Ensure efficient washing after piperidine; tertiary amines can trap piperidine.[1]

Applications in Drug Development[1][5][9][10][14]

  • Endosomal Escape: The diethylamino group has a pKₐ near 10, but in specific microenvironments, it can act as a "proton sponge," aiding in the endosomal release of peptide-drug conjugates.[1]

  • Nucleic Acid Binding: The permanent cationic charge (at pH < 9) allows strong electrostatic interaction with the phosphate backbone of DNA/RNA, making it a stable alternative to Lysine for gene delivery vectors.[1]

  • Solubility Enhancement: Incorporating Dap(Et)₂ can significantly improve the aqueous solubility of hydrophobic peptide sequences.[1]

References

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. [1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Di Gioia, M. L., et al. (2010).[1] A simple and efficient synthesis of N,N-dialkyl-2,3-diaminopropanoic acids. Amino Acids.[1][3][4][5][][7][8][9][10][11][12] [1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society.[1] [1]

  • Sigma-Aldrich. Fmoc-Dap-OH Product Specification. (Reference for Dap core structure properties).

Sources

Application Note: Strategic Incorporation of 3-(N,N-Diethylamino)-L-alanine (DEAla) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for incorporating 3-(N,N-Diethylamino)-L-alanine (referred to herein as DEAla ) into peptide sequences via Fmoc Solid-Phase Peptide Synthesis (SPPS).

DEAla is a non-canonical amino acid featuring a tertiary amine on the side chain. Unlike Lysine or Arginine, the diethylamino group exhibits a pKa near physiological pH (~7.0–7.4), making it a critical "pH switch" for stimuli-responsive drug delivery systems, particularly for endosomal escape mechanisms. Its incorporation presents unique challenges, primarily driven by the basicity of the side chain and potential steric hindrance.

Chemical Profile & Handling

Before synthesis, it is vital to understand the physicochemical behavior of the building block.

PropertySpecification
Systematic Name (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(diethylamino)propanoic acid
Abbreviation Fmoc-DEAla-OH
Side Chain pKa ~7.2 (Environment dependent)
Solubility Soluble in DMF, NMP, DMSO; slightly soluble in DCM.[1]
Storage -20°C, Desiccated. Hygroscopic as a salt.
Protecting Group None required for side chain. (Tertiary amines cannot be acylated).
Critical Handling Note: The "Internal Base" Effect

The tertiary amine side chain of DEAla is basic. In solution, it can act as an intramolecular base, potentially abstracting the


-proton of the activated amino acid, leading to racemization  during coupling. Furthermore, free tertiary amines can catalyze slow, premature Fmoc removal.
  • Recommendation: Process Fmoc-DEAla-OH solutions immediately after preparation. Do not store activated solutions.

Experimental Protocol: Fmoc-SPPS Incorporation

This protocol assumes the use of standard polystyrene (PS) or PEG-PS resins (e.g., Wang, Rink Amide).

Materials[1][3][4][5][6][7]
  • Resin: Rink Amide MBHA (Loading 0.3–0.6 mmol/g recommended to reduce steric crowding).

  • Building Block: Fmoc-DEAla-OH.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over DIC/HOBt due to faster kinetics, minimizing racemization risks.

  • Base: N,N-Diisopropylethylamine (DIEA).[2]

  • Solvent: DMF (Peptide synthesis grade).

Step-by-Step Coupling Workflow
Step 1: Resin Preparation
  • Swell resin in DCM for 20 minutes.

  • Wash with DMF (3 x 1 min).

Step 2: Fmoc Deprotection (Pre-DEAla)
  • Treat resin with 20% Piperidine in DMF (1 x 1 min, then 1 x 10 min).

  • Crucial Wash: Wash extensively with DMF (5 x 1 min) to remove all traces of piperidine. Residual secondary amines will compete with the incoming DEAla.

Step 3: Activation & Coupling of Fmoc-DEAla-OH

Target: 3-fold excess relative to resin loading.

  • Calculate: For 0.1 mmol resin, weigh 0.3 mmol Fmoc-DEAla-OH.

  • Dissolve: Dissolve amino acid in minimal DMF (approx. 2-3 mL).

  • Activate: Add 0.29 mmol HATU (0.95 eq relative to AA) and 0.6 mmol DIEA (2 eq relative to AA).

    • Note: Using slightly less HATU than AA ensures no excess uronium salt caps the resin.

  • Incubate: Add mixture to resin immediately. Shake/vortex at Room Temperature for 45–60 minutes .

    • Optimization: Do not extend beyond 2 hours. If Kaiser test is positive, perform a second coupling (double coupling) rather than extending time.

Step 4: Monitoring (Self-Validation)
  • Test: Perform a Kaiser (Ninhydrin) test.

    • Result: Beads should be colorless (coupling complete).

    • Caution: The basic side chain of DEAla might cause a false slight background color in some sensitive tests (Chloranil is preferred if available), but Kaiser is generally reliable for the disappearance of the backbone amine.

Step 5: Elongation (Subsequent AA)
  • Fmoc Removal: Use standard 20% Piperidine/DMF.

    • Observation: The basic side chain of the resin-bound DEAla does not interfere with piperidine deprotection.

  • Next Coupling: Proceed with standard protocol.

Workflow Diagram[1]

SPPS_DEAla cluster_note Critical Control Point Resin Fmoc-Peptide-Resin Deprotect Deprotection (20% Piperidine) Resin->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Activate Activation (Fmoc-DEAla-OH + HATU/DIEA) Wash1->Activate Prepare AA Couple Coupling (45-60 min) Activate->Couple Test QC: Kaiser Test Couple->Test Test->Resin Pass (Next Cycle) Test->Couple Fail (Re-couple)

Figure 1: SPPS Cycle emphasizing the activation control point for DEAla to prevent racemization.

Cleavage and Purification[5][7][8][9][10]

Cleavage Cocktail

The DEAla side chain is stable to acid. However, it will protonate during cleavage.

  • Reagent K (Modified): TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).

  • Time: 2–3 hours at Room Temperature.

  • Precipitation: Cold Diethyl Ether.[2]

Purification (HPLC)
  • Mobile Phase: Water/Acetonitrile with 0.1% TFA .

  • Impact: The DEAla side chain will exist as a TFA salt (

    
    ). This increases hydrophilicity compared to the neutral form.
    
  • Note: If you use a neutral buffer (e.g., Ammonium Acetate pH 7), the retention time will shift significantly as the amine deprotonates and becomes hydrophobic.

Application Focus: The pH Switch Mechanism

DEAla is frequently used to engineer pH-responsive peptides .

  • Physiological pH (7.4): The diethylamino group (pKa ~7.2) exists in an equilibrium. A significant fraction is uncharged (hydrophobic). This allows the peptide to adopt a compact structure or interact with membranes hydrophobically.

  • Endosomal pH (5.0–6.0): As pH drops, the amine becomes fully protonated (cationic). This triggers a "Proton Sponge" effect or a conformational explosion due to charge repulsion, disrupting the endosomal membrane and releasing the payload.

Mechanism Diagram[1]

pH_Switch StateA pH 7.4 (Blood/Extracellular) DEAla ~50% Neutral Hydrophobic Character Trigger Endocytosis / Acidification StateA->Trigger StateB pH 5.5 (Endosome) DEAla Protonated (Et2NH+) Cationic Repulsion Trigger->StateB Effect Membrane Lysis / Cytosolic Release StateB->Effect Charge Repulsion

Figure 2: The pH-dependent transition of DEAla facilitating endosomal escape.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance of diethyl group.Switch to HATU or PyAOP . Perform double coupling (2 x 45 min). Increase temperature to 50°C (carefully, to avoid racemization).
Racemization Base-catalyzed proton abstraction during activation.Use Oxyma Pure instead of HOBt. Reduce base (DIEA) to 1.0 eq during activation.
Broad HPLC Peaks Interaction of tertiary amine with silanols on column.Ensure mobile phase contains 0.1% TFA or use a column designed for basic compounds (e.g., C18 with high carbon load or hybrid particles).

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Sigma-Aldrich. (2024). Building Blocks, Resins, and Coupling Reagents for Peptide Synthesis.[3][4][5]Link

  • PubChem. (2024).[6] Compound Summary: N,N-Diethylalanine (Side chain analog).Link[6]

  • Albericio, F., et al. (2014). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Digital CSIC. Link

Sources

Synthesis of 3-(N,N-Diethylamino)-L-alanine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Synthesis of a Valuable Unnatural Amino Acid from L-Serine and L-Aspartic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

3-(N,N-Diethylamino)-L-alanine is a non-proteinogenic amino acid that has garnered interest in the fields of medicinal chemistry and drug development. Its unique structural features, including a tertiary amine in the side chain, make it a valuable building block for the synthesis of novel peptides, peptidomimetics, and small molecule therapeutics. The incorporation of this unnatural amino acid can impart specific physicochemical properties, such as altered basicity, improved enzymatic stability, and modified receptor-binding profiles. This application note provides detailed protocols for the chemical synthesis of 3-(N,N-Diethylamino)-L-alanine, starting from two readily available chiral precursors: L-serine and L-aspartic acid. The methodologies are designed to be robust and scalable, providing researchers with a practical guide for accessing this important synthetic intermediate.

Part 1: Synthesis from L-Serine

The synthesis of 3-(N,N-Diethylamino)-L-alanine from L-serine is a well-established and reliable route. The core of this strategy involves a three-stage process:

  • Orthogonal Protection: The α-amino and carboxyl groups of L-serine are protected to prevent their interference in subsequent reactions. A common and effective strategy is the use of a tert-butoxycarbonyl (Boc) group for the amine and a methyl ester for the carboxylic acid.

  • Hydroxyl Group Activation: The hydroxyl group of the serine side chain is a poor leaving group. Therefore, it must be converted into a more reactive species to facilitate nucleophilic substitution. This is typically achieved by tosylation or mesylation.

  • Nucleophilic Substitution and Deprotection: The activated hydroxyl group is then displaced by diethylamine in an SN2 reaction. The final step involves the removal of the protecting groups to yield the target amino acid.

Experimental Workflow from L-Serine

Synthesis from L-Serine L_Serine L-Serine Step1 N-Boc Protection (Boc)2O, NaOH, Dioxane/H2O L_Serine->Step1 Intermediate1 N-Boc-L-serine Step1->Intermediate1 Step2 Methyl Esterification CH3I, K2CO3, DMF Intermediate1->Step2 Intermediate2 N-Boc-L-serine methyl ester Step2->Intermediate2 Step3 Tosylation TsCl, Pyridine, DCM Intermediate2->Step3 Intermediate3 N-Boc-O-tosyl-L-serine methyl ester Step3->Intermediate3 Step4 Nucleophilic Substitution (C2H5)2NH, CH3CN Intermediate3->Step4 Intermediate4 N-Boc-3-(N,N-diethylamino)-L-alanine methyl ester Step4->Intermediate4 Step5 Deprotection 1. LiOH, H2O/THF 2. TFA, DCM Intermediate4->Step5 Final_Product 3-(N,N-Diethylamino)-L-alanine Step5->Final_Product

Caption: Synthetic pathway from L-serine to 3-(N,N-Diethylamino)-L-alanine.

Detailed Protocols

Step 1: Synthesis of N-Boc-L-serine

  • Rationale: The α-amino group is protected with a Boc group to prevent its reaction in the subsequent esterification and tosylation steps. The Boc group is stable under the basic conditions of the esterification and is readily removed under acidic conditions at the end of the synthesis.[1][2]

  • Materials:

    • L-Serine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium hydroxide (NaOH)

    • Dioxane

    • Deionized water

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Suspend L-serine (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium hydroxide (2.1 eq) and stir until a clear solution is obtained.

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate.

    • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-serine as a white solid.

Step 2: Synthesis of N-Boc-L-serine methyl ester

  • Rationale: The carboxyl group is converted to a methyl ester to prevent its reaction with the tosylating agent and to improve the solubility of the intermediate in organic solvents.

  • Materials:

    • N-Boc-L-serine

    • Methyl iodide (CH₃I)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • Dissolve N-Boc-L-serine (1.0 eq) in DMF.

    • Add potassium carbonate (1.1 eq).

    • Cool the mixture to 0 °C and add methyl iodide (2.0 eq).

    • Stir the reaction at room temperature overnight.

    • Partition the reaction mixture between ethyl acetate and water.

    • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain N-Boc-L-serine methyl ester as a pale amber oil, which can be used in the next step without further purification.[2]

Step 3: Synthesis of N-Boc-O-tosyl-L-serine methyl ester

  • Rationale: The hydroxyl group is converted to a tosylate, an excellent leaving group, to facilitate the subsequent nucleophilic substitution with diethylamine.[3]

  • Materials:

    • N-Boc-L-serine methyl ester

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve N-Boc-L-serine methyl ester (1.0 eq) in DCM.

    • Cool the solution to 0 °C and add pyridine (2.0 eq).

    • Slowly add p-toluenesulfonyl chloride (1.5 eq) portion-wise.

    • Stir the reaction at 0 °C for 4 hours and then at room temperature overnight.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash chromatography on silica gel to yield N-Boc-O-tosyl-L-serine methyl ester.

Step 4: Synthesis of N-Boc-3-(N,N-diethylamino)-L-alanine methyl ester

  • Rationale: Diethylamine acts as a nucleophile, displacing the tosylate group in an SN2 reaction to form the desired C-N bond.

  • Materials:

    • N-Boc-O-tosyl-L-serine methyl ester

    • Diethylamine ((C₂H₅)₂NH)

    • Acetonitrile (CH₃CN)

    • Ethyl acetate

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve N-Boc-O-tosyl-L-serine methyl ester (1.0 eq) in acetonitrile.

    • Add an excess of diethylamine (3.0-5.0 eq).

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash chromatography on silica gel.

Step 5: Deprotection to 3-(N,N-Diethylamino)-L-alanine

  • Rationale: The methyl ester is first saponified under basic conditions, followed by the removal of the Boc group under acidic conditions to yield the final product as a salt.

  • Materials:

    • N-Boc-3-(N,N-diethylamino)-L-alanine methyl ester

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Diethyl ether

  • Protocol:

    • Saponification:

      • Dissolve the protected amino acid (1.0 eq) in a mixture of THF and water.

      • Add lithium hydroxide (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

      • Acidify the reaction mixture to pH ~6 with 1 M HCl and concentrate under reduced pressure.

    • Boc Deprotection:

      • Dissolve the crude product from the saponification step in DCM.

      • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

      • Concentrate the reaction mixture under reduced pressure.

      • Triturate the residue with cold diethyl ether to precipitate the product as the trifluoroacetate salt.

      • The salt can be further purified by recrystallization or converted to the hydrochloride salt if desired.[4]

Characterization Data (Predicted)
Compound1H NMR (Predicted, CDCl₃)13C NMR (Predicted, CDCl₃)
N-Boc-3-(N,N-diethylamino)-L-alanine methyl esterδ 5.3-5.5 (br d, 1H, NH), 4.3-4.5 (m, 1H, α-CH), 3.73 (s, 3H, OCH₃), 2.7-2.9 (m, 2H, β-CH₂), 2.5-2.7 (q, 4H, N(CH₂CH₃)₂), 1.45 (s, 9H, C(CH₃)₃), 1.0-1.2 (t, 6H, N(CH₂CH₃)₂)δ 171-173 (C=O, ester), 155-157 (C=O, Boc), 80-82 (C(CH₃)₃), 54-56 (α-C), 52-54 (OCH₃), 50-52 (β-C), 47-49 (N(CH₂CH₃)₂), 28-30 (C(CH₃)₃), 11-13 (N(CH₂CH₃)₂)
3-(N,N-Diethylamino)-L-alanine (as HCl salt)δ 8.0-9.0 (br s, 3H, NH₃⁺), 4.0-4.2 (m, 1H, α-CH), 3.2-3.4 (m, 2H, β-CH₂), 2.9-3.1 (q, 4H, N(CH₂CH₃)₂), 1.2-1.4 (t, 6H, N(CH₂CH₃)₂)δ 170-172 (C=O), 53-55 (α-C), 48-50 (β-C), 47-49 (N(CH₂CH₃)₂), 10-12 (N(CH₂CH₃)₂)

Part 2: Synthesis from L-Aspartic Acid (Exploratory Approach)

An alternative, though less commonly detailed, synthetic route to 3-(N,N-Diethylamino)-L-alanine begins with L-aspartic acid. This pathway involves the transformation of the β-carboxyl group into a primary amine, followed by N,N-diethylation. The key transformation is a Hofmann or Curtius rearrangement.

Proposed Synthetic Strategy from L-Aspartic Acid

Synthesis from L-Aspartic Acid L_Aspartic_Acid L-Aspartic Acid Step1 Protection & Amidation (Multiple Steps) L_Aspartic_Acid->Step1 Intermediate1 N-Boc-L-asparagine methyl ester Step1->Intermediate1 Step2 Hofmann Rearrangement PhI(OAc)2, t-BuOH/H2O Intermediate1->Step2 Intermediate3 N-α-Boc-3-(N,N-diethylamino)-L-alanine methyl ester Step2->Intermediate3 Intermediate2 N-α-Boc-2,3-diaminopropionic acid methyl ester Step3 Reductive Amination Acetaldehyde, NaBH(OAc)3 Step4 Deprotection 1. LiOH, H2O/THF 2. TFA, DCM Intermediate3->Step4 Final_Product 3-(N,N-Diethylamino)-L-alanine Step4->Final_Product

Caption: Proposed synthetic pathway from L-aspartic acid.

Discussion of the Synthetic Strategy
  • Preparation of N-Boc-L-asparagine methyl ester: L-aspartic acid would first need to be converted to its β-amide, L-asparagine. Subsequently, the α-amino and α-carboxyl groups would be protected as the Boc-carbamate and methyl ester, respectively, following standard procedures.

  • Hofmann Rearrangement: The Hofmann rearrangement of the primary amide of the asparagine side chain would yield a primary amine at the β-position.[5][6] This reaction is typically carried out using a hypervalent iodine reagent such as (diacetoxy)iodobenzene. The Curtius rearrangement, starting from a protected L-aspartic acid derivative, represents an alternative approach to generate the β-amino group.[7]

  • Reductive Amination: The resulting N-α-Boc-2,3-diaminopropionic acid methyl ester would then undergo selective N,N-diethylation at the more accessible β-amino group. Reductive amination with acetaldehyde and a suitable reducing agent like sodium triacetoxyborohydride is a plausible method for this transformation.[2][8]

  • Deprotection: The final step would involve the saponification of the methyl ester and the acid-catalyzed removal of the Boc group, as described in the L-serine route.

Note: While this route is chemically feasible, detailed and optimized protocols for the entire sequence are not as readily available in the literature as for the L-serine pathway. Researchers pursuing this approach may need to undertake significant optimization of the reaction conditions for each step.

Safety and Handling

Standard laboratory safety precautions should be followed when performing these syntheses. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times. Reagents such as methyl iodide, tosyl chloride, and trifluoroacetic acid are corrosive and/or toxic and should be handled with particular care. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each reagent.

Conclusion

This application note provides comprehensive guidance for the synthesis of 3-(N,N-Diethylamino)-L-alanine. The route starting from L-serine is well-documented and offers a reliable method for obtaining the target compound. The proposed route from L-aspartic acid presents an alternative strategy that may be explored further. The detailed protocols and mechanistic explanations provided herein are intended to empower researchers in their efforts to synthesize and utilize this valuable non-proteinogenic amino acid in their drug discovery and development programs.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

  • Organic Syntheses, Coll. Vol. 10, p.70 (2004); Vol. 78, p.234 (2002). [Link]

  • Capot Chemical. MSDS of 3-(N-Methylamino)-L-alanine-d3. [Link]

  • Mashweu, A. et al. Hofmann degradation of asparagine and glutamine as an efficient approach for the synthesis of lysine homologues. ChemRxiv. 2025 . [Link]

  • Carl ROTH. Safety Data Sheet: DL-Alanine. [Link]

  • Hofmann, A. W. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Ber. Dtsch. Chem. Ges.1881 , 14, 2725–2736. [Link]

  • Englund, E. A.; Gopi, H. N.; Appella, D. H. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Org. Lett.2004 , 6, 213–215. [Link]

  • PubChem. Boc-L-alanine methyl ester. [Link]

  • BMRB. Alanine. [Link]

  • Abdel-Magid, A. F. et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61, 3849–3862. [Link]

Sources

Application Note: Synthesis of Boc-3-(N,N-Diethylamino)-L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-3-(N,N-Diethylamino)-L-alanine (also known as Boc-L-Dap(Et2)-OH) is a non-canonical amino acid featuring a basic diethylamino side chain. It is a critical building block in the design of peptidomimetics, serving as a lysine surrogate with altered pKa and steric profile, or as a handle for introducing cationic charges to improve peptide solubility and cell permeability.

This guide details the two most robust synthetic pathways for its preparation:

  • The Aziridine Ring-Opening Route (Method A): The industry-standard approach for high stereochemical integrity and regioselectivity.

  • The Reductive Alkylation Route (Method B): A viable alternative when starting from commercially available Boc-3-amino-L-alanine (Boc-Dap-OH).

Retrosynthetic Analysis & Strategy

The synthesis relies on the controlled introduction of the diethylamino group onto the


-carbon of the alanine backbone. Direct nucleophilic substitution on serine derivatives often suffers from 

-elimination (forming dehydroalanine). Therefore, the N-Boc-aziridine-2-carboxylate intermediate is utilized to enforce regioselective nucleophilic attack at the

-position.
Logical Pathway (Graphviz)

Synthesis_Pathway Serine L-Serine (Starting Material) BocSerOMe N-Boc-L-Ser-OMe Serine->BocSerOMe 1. (Boc)2O 2. MeI/Base ActivatedSer Activated Serine (OMs/OTs) BocSerOMe->ActivatedSer MsCl or TsCl Et3N Aziridine N-Boc-Aziridine-2-COOMe (Key Intermediate) ActivatedSer->Aziridine Intramolecular Cyclization (Base Induced) RingOpen Boc-Dap(Et2)-OMe (Protected Precursor) Aziridine->RingOpen Diethylamine (Et2NH) Nucleophilic Attack Mech Regioselectivity Control: Nucleophiles attack the less hindered u03b2-carbon of activated aziridines. Aziridine->Mech FinalProduct Boc-3-(N,N-Diethylamino)-L-alanine (Final Product) RingOpen->FinalProduct LiOH/THF Saponification

Figure 1: Retrosynthetic pathway illustrating the transformation from L-Serine to the target molecule via the critical aziridine intermediate.[1][2]

Method A: Aziridine Ring-Opening (Primary Protocol)

This method is preferred for its ability to suppress elimination side-products and preserve chiral integrity.

Phase 1: Preparation of N-Boc-Aziridine-2-carboxylate

Note: If N-Boc-L-Serine methyl ester is not purchased, synthesize it via standard Boc protection of L-Ser-OMe.

Reagents:

  • N-Boc-L-Ser-OMe (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)[3]

  • Dichloromethane (DCM) or Toluene

  • Diethylamine (Et2NH)

Step-by-Step Protocol:

  • Activation (Mesylation):

    • Dissolve N-Boc-L-Ser-OMe (10 mmol) in anhydrous DCM (50 mL) under nitrogen.

    • Cool to 0°C. Add TEA (25 mmol) followed by dropwise addition of MsCl (12 mmol).

    • Stir at 0°C for 30 min, then allow to warm to room temperature (RT) for 2 hours.

    • Checkpoint: TLC should show consumption of starting material.[4] The intermediate formed is N-Boc-O-mesyl-serine methyl ester.

  • Cyclization (Aziridine Formation):

    • Note: Often, the mesylate cyclizes spontaneously or upon heating with excess base. To ensure conversion:

    • Heat the reaction mixture to reflux (approx. 40°C for DCM) for 4-6 hours. Alternatively, treat the isolated mesylate with benzene/TEA at reflux.

    • Workup: Wash with water, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc) to isolate N-Boc-L-aziridine-2-carboxylic acid methyl ester .

    • Stability Alert: N-Boc aziridines are activated electrophiles. Store at -20°C if not using immediately.

Phase 2: Ring Opening and Hydrolysis

Step-by-Step Protocol:

  • Nucleophilic Attack:

    • Dissolve the N-Boc-aziridine methyl ester (5 mmol) in acetonitrile (CH3CN, 20 mL).

    • Add Diethylamine (15 mmol, 3.0 eq). Excess amine is crucial to drive kinetics and prevent oligomerization.

    • Stir at room temperature for 12–24 hours.

    • Mechanism:[1][5][2][6][7][8][9] The nucleophile attacks the less hindered

      
      -carbon (C3), resulting in the 
      
      
      
      -amino acid structure.[10]
    • Workup: Concentrate in vacuo to remove solvent and excess diethylamine. The residue is crude Boc-3-(N,N-diethylamino)-L-alanine methyl ester .

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude ester in THF/Water (3:1, 20 mL).

    • Add Lithium Hydroxide monohydrate (LiOH·H2O, 2.0 eq).

    • Stir at 0°C to RT for 2–4 hours. Monitor by LC-MS for disappearance of the methyl ester (M+14 mass shift).

    • Neutralization: Carefully adjust pH to ~6–7 using 1M HCl. Caution: Do not acidify too strongly (< pH 4) or the Boc group may degrade.

    • Isolation: Lyophilize the aqueous solution to obtain the crude product. Desalt using C18 reverse-phase flash chromatography or preparative HPLC.

Method B: Reductive Alkylation (Alternative)

Use this method if Boc-L-Dap-OH (Boc-diaminopropionic acid) is available.

Reagents:

  • Boc-L-Dap-OH (1.0 eq)

  • Acetaldehyde (2.5 eq)

  • Sodium Cyanoborohydride (NaBH3CN) or STAB (Sodium Triacetoxyborohydride) (3.0 eq)

  • Methanol (MeOH) / Acetic Acid (1%)

Protocol:

  • Dissolve Boc-L-Dap-OH in MeOH containing 1% acetic acid.

  • Add Acetaldehyde (excess) and stir for 30 min to form the imine/iminium species.

  • Add NaBH3CN portion-wise at 0°C.

  • Stir overnight at RT.

  • Workup: Quench with water. Evaporate MeOH. Extract the product into EtOAc at pH 5-6 (isoelectric point considerations apply).

Quantitative Data & Reagent Table

ReagentEquiv.[5][3][2][10][11][12]RoleCritical Parameter
N-Boc-Ser-OMe 1.0PrecursorEnantiomeric purity >99%
MsCl 1.2ActivatorAdd at 0°C to prevent side reactions
Diethylamine 3.0-5.0NucleophileUse excess to prevent polymerization
LiOH 2.0Hydrolysis BaseMonitor pH carefully during workup
Acetonitrile SolventMediumAnhydrous preferred for ring opening

Quality Control & Validation

  • 1H NMR (DMSO-d6): Look for the characteristic ethyl group signals (triplet ~1.0 ppm, quartet ~2.6 ppm) and the

    
    -proton doublet of doublets (~4.2 ppm).
    
  • Mass Spectrometry (ESI): Calculate [M+H]+.

    • Formula: C12H24N2O4

    • Expected Mass: ~261.3 Da (Free acid).

  • Chiral HPLC: Verify no racemization occurred at the

    
    -carbon (common if aziridine formation conditions are too harsh).
    

References

  • Synthesis of N-Boc-Aziridine-2-carboxylates

    • Organic Syntheses, Coll. Vol. 10, p. 70 (2004). "N-[(1,1-Dimethylethoxy)carbonyl]-L-serine Methyl Ester". Link

  • Aziridine Ring Opening Mechanism

    • Beilstein Journal of Organic Chemistry, 2019, 15, 1683–1709. "N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds". Link

  • Reductive Amination Protocols

    • Journal of Organic Chemistry, "A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines". Link

  • General Dap Synthesis

    • TSI Journals, "Simple and efficient protocol for synthesis of N-Boc protected oxazolidines". Link

Sources

Application Note: 3-(N,N-Diethylamino)-L-alanine in Peptidomimetic Drug Design for Enhanced Stability and Permeability

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Peptide Engineering, Antimicrobial Peptides (AMPs), Cell-Penetrating Peptides (CPPs), and GPCR Ligands

Executive Summary & Scientific Rationale

The translation of native peptides into clinical therapeutics is frequently derailed by two fundamental pharmacokinetic bottlenecks: rapid proteolytic degradation and poor cellular membrane permeability. Traditionally, basic amino acids like L-Lysine and L-Arginine are incorporated to drive electrostatic interactions with negatively charged bacterial membranes or cell-surface proteoglycans. However, these residues are highly susceptible to trypsin-like serine proteases and are often too hydrophilic to efficiently cross lipid bilayers.

3-(N,N-Diethylamino)-L-alanine (CAS: 754167-24-3)[1] is an unnatural, basic amino acid designed to overcome these limitations. Structurally, it is a derivative of L-2,3-diaminopropionic acid (L-Dap) where the side-chain primary amine is replaced by a tertiary diethylamine. This specific modification introduces a "lipophilic cation" effect, which is highly sought after in the design of amphipathic peptidomimetics[2].

The Causality of Structural Modification
  • Protease Evasion (Steric Shielding): Trypsin-like proteases require a long, flexible, primary amine side chain to penetrate their deep, negatively charged S1 specificity pocket[3]. By shortening the side chain to a single beta-carbon and introducing bulky diethyl groups, 3-(N,N-Diethylamino)-L-alanine creates severe steric hindrance that physically blocks S1 pocket recognition, rendering adjacent peptide bonds highly resistant to hydrolysis[4].

  • Enhanced Membrane Permeability: While the tertiary amine maintains a positive charge at physiological pH (pKa ~9.8), the ethyl groups significantly increase the localized lipophilicity (LogD). This allows the peptide to maintain the electrostatic targeting required for AMPs/CPPs while providing the hydrophobic character necessary for lipid bilayer insertion and subsequent endosomal escape[2].

Physicochemical Profiling

To understand the impact of substituting native basic residues with 3-(N,N-Diethylamino)-L-alanine, we must compare their physicochemical properties. The table below summarizes the quantitative shifts in side-chain dynamics.

Table 1: Comparative Physicochemical Properties of Basic Amino Acids

Amino AcidSide-Chain Amine TypeDistance from BackboneApprox. Side-Chain pKaRelative Lipophilicity (LogD at pH 7.4)Trypsin Susceptibility
L-Lysine (Native) Primary4 Carbons (

)
10.5Highly HydrophilicHigh (Rapid Cleavage)
L-Dap (Unnatural) Primary1 Carbon (

)
9.5HydrophilicModerate
3-(N,N-Diethylamino)-L-alanine Tertiary1 Carbon (

)
~9.8Amphipathic / LipophilicNegligible (Resistant)

Experimental Workflows & Protocols

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: To successfully couple 3-(N,N-Diethylamino)-L-alanine into a growing peptide chain without sequence truncation.

Scientific Causality & Self-Validation: Unlike L-Lysine, the side chain of 3-(N,N-Diethylamino)-L-alanine is a tertiary amine. Because tertiary amines cannot act as nucleophiles to form stable amides, this amino acid does not require a side-chain protecting group (e.g., Boc or Alloc) during SPPS. However, the bulky diethyl groups cause steric hindrance during coupling. Therefore, highly reactive uronium salts (HATU) are required instead of standard carbodiimides (DIC). Self-Validation Step: Because the side chain is a tertiary amine, it will not react with Ninhydrin. A standard Kaiser test performed after Fmoc deprotection will accurately reflect only the primary amine of the backbone, preventing false-positive readings during synthesis monitoring.

Step-by-Step Methodology:

  • Resin Preparation: Swell Fmoc-Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling:

    • Dissolve 3.0 equivalents (0.3 mmol) of Fmoc-3-(N,N-Diethylamino)-L-alanine-OH and 3.0 eq of HATU in minimal DMF.

    • Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Note: The excess base is critical here to ensure the tertiary amine side-chain of the building block does not buffer the coupling reaction.

    • Add the activated mixture to the resin and agitate for 90 minutes at room temperature.

  • Validation: Perform a Kaiser test. A negative (yellow) result indicates complete coupling.

  • Cleavage: Following sequence completion, cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

SPPS_Workflow Resin 1. Fmoc-Rink Amide Resin (Solid Support) Deprotect 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple 3. Couple Fmoc-Daa(Et2)-OH (HATU / DIPEA) Deprotect->Couple Elongate 4. Peptide Elongation (Iterative Cycles) Couple->Elongate Cleave 5. TFA Cleavage & Global Deprotection Elongate->Cleave Purify 6. RP-HPLC Purification & LC-MS Validation Cleave->Purify

Caption: Workflow for the Fmoc-SPPS incorporation of 3-(N,N-Diethylamino)-L-alanine.

Protocol B: Proteolytic Stability & Serum Half-Life Assay

Objective: To quantify the resistance of the peptidomimetic against serine proteases compared to a native sequence.

Scientific Causality & Self-Validation: To prove that the stability is derived from the unnatural amino acid and not an artifact of the assay conditions, this protocol utilizes a self-validating internal control design. A native Lysine-containing analog must be run in parallel in the exact same matrix to confirm that the enzyme is active and the quenching mechanism is effective[3].

Step-by-Step Methodology:

  • Peptide Preparation: Prepare 100 µM stock solutions of the 3-(N,N-Diethylamino)-L-alanine modified peptide and the native Lysine control peptide in 50 mM Tris-HCl buffer (pH 7.4, 150 mM NaCl, 1 mM CaCl₂).

  • Enzyme Addition: Add Bovine Pancreatic Trypsin to a final concentration of 1 µg/mL. Incubate at 37 °C.

  • Time-Course Sampling: At specific time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots by mixing with 50 µL of 1% TFA in 50:50 Water/Acetonitrile to denature the protease.

  • LC-MS Analysis: Analyze the quenched samples via RP-HPLC coupled to a mass spectrometer. Integrate the area under the curve (AUC) for the intact parent mass.

  • Data Processing: Plot the % remaining intact peptide vs. time to calculate the half-life (

    
    ). The native peptide should degrade within 15-30 minutes, validating the assay, while the modified peptidomimetic should exhibit a vastly extended half-life[4].
    

MOA Peptide Peptidomimetic with Daa(Et2) Protease Trypsin-like Proteases Peptide->Protease Resists Cleavage Membrane Lipid Bilayer (Bacterial/Endosomal) Peptide->Membrane Electrostatic & Hydrophobic Binding Evasion Steric Shielding (Protease Evasion) Protease->Evasion Blocked by Diethyl groups Penetration Enhanced Membrane Insertion Membrane->Penetration Lipophilic Cation Effect

Caption: Dual mechanism of action: Protease evasion via steric shielding and enhanced membrane penetration.

References

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. Available at:[Link]

  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function. MDPI. Available at: [Link]

  • Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Combat Drug Resistance. MDPI. Available at:[Link]

Sources

Application Note: High-Fidelity Synthesis of 3-(N,N-Diethylamino)-L-alanine Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring a high-fidelity synthetic route for 3-(N,N-Diethylamino)-L-alanine ethyl ester . This non-proteinogenic amino acid is a critical building block for cationic lipids, peptidomimetics, and functionalized chiral ligands.

The protocol detailed below prioritizes enantiomeric purity and scalability , utilizing the N-Trityl Aziridine pathway . This method is superior to direct nucleophilic displacement on serine derivatives, which often suffers from racemization or elimination to dehydroalanine.


H

N

O

(Free base)

Introduction & Retrosynthetic Analysis

The synthesis of 3-substituted alanine derivatives presents a specific stereochemical challenge: the susceptibility of the


-proton to racemization and the tendency of 

-leaving groups to undergo E2 elimination to form achiral dehydroalanine.

To circumvent these issues, this protocol employs an N-Trityl-L-aziridine-2-carboxylate intermediate. The bulky trityl (triphenylmethyl) group serves two functions:

  • Steric Shielding: Protects the

    
    -center from deprotonation.
    
  • Regiocontrol: Directs the nucleophilic attack of diethylamine exclusively to the

    
    -carbon (C3) of the aziridine ring, preserving the 
    
    
    
    -chiral center.
Retrosynthetic Pathway

The synthesis proceeds from commercially available L-Serine Ethyl Ester Hydrochloride .

Retrosynthesis Target 3-(N,N-Diethylamino)-L-alanine Ethyl Ester Aziridine N-Trityl-L-Aziridine-2-carboxylate Ethyl Ester Target->Aziridine Ring Opening (HN(Et)2) Serine L-Serine Ethyl Ester HCl Aziridine->Serine Tritylation & Cyclization

Caption: Retrosynthetic logic utilizing the aziridine intermediate to preserve chirality.

Safety & Handling

  • Aziridine Intermediates: The N-trityl aziridine intermediate is an alkylating agent. While the trityl group reduces volatility, all operations must be conducted in a fume hood.

  • Diethylamine: Highly volatile, flammable, and corrosive. Use a reflux condenser or sealed pressure tube for the ring-opening step.

  • Thionyl Chloride (if esterifying in-house): Releases HCl and SO

    
    . Requires vigorous ventilation.
    

Experimental Protocol

Phase 1: Preparation of N-Trityl-L-Serine Ethyl Ester

Objective: Protect the amine to prevent racemization and prepare for aziridine formation.

Reagents:

  • L-Serine Ethyl Ester HCl (1.0 eq)

  • Trityl Chloride (Trt-Cl) (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Suspend L-Serine Ethyl Ester HCl (10.0 g, 59 mmol) in anhydrous DCM (150 mL) at 0°C.

  • Add TEA (18.1 mL, 130 mmol) dropwise. The solution will become clear as the free base forms.

  • Add Trityl Chloride (18.1 g, 65 mmol) portion-wise over 15 minutes.

  • Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with cold 5% citric acid (2x), water, and brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Recrystallize from EtOAc/Hexane to yield N-Trityl-L-Serine Ethyl Ester as a white solid.

Phase 2: Formation of N-Trityl-L-Aziridine-2-Carboxylate Ethyl Ester

Objective: Create the activated electrophilic ring structure.

Reagents:

  • N-Trityl-L-Serine Ethyl Ester (1.0 eq)

  • Methanesulfonyl Chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • THF (anhydrous)

Procedure:

  • Dissolve N-Trityl-L-Serine Ethyl Ester (10.0 g, 26.6 mmol) in THF (100 mL) and cool to -10°C (ice/salt bath).

  • Add TEA (9.3 mL, 66.5 mmol).

  • Add MsCl (2.5 mL, 32 mmol) dropwise. Stir at -10°C for 30 mins, then heat to reflux for 4-6 hours.

    • Mechanistic Note: The intermediate mesylate undergoes intramolecular displacement by the trityl amine to close the aziridine ring.

  • Workup: Cool to RT, remove solvent in vacuo. Dissolve residue in Et

    
    O, wash with NaHCO
    
    
    
    (sat) and brine.
  • Purification: Flash chromatography (Silica, 10% EtOAc in Hexane).

    • Target:N-Trityl-L-Aziridine-2-Carboxylate Ethyl Ester (Yield typically 80-90%).

Phase 3: Ring Opening with Diethylamine

Objective: Regioselective introduction of the diethylamino group.

Reagents:

  • N-Trityl-L-Aziridine-2-Carboxylate Ethyl Ester (1.0 eq)

  • Diethylamine (5.0 eq)

  • Chloroform or Toluene (Solvent)

  • Lewis Acid Catalyst (Optional: Yb(OTf)

    
     or BF
    
    
    
    OEt
    
    
    can accelerate reaction but may reduce yield; uncatalyzed thermal opening is preferred for purity).

Procedure:

  • Dissolve the Aziridine (5.0 g, 14 mmol) in Chloroform (20 mL).

  • Add Diethylamine (7.2 mL, 70 mmol).

  • Heat the mixture in a sealed pressure tube or heavy-walled flask at 50-60°C for 12-18 hours.

    • Note: Attack occurs at the less hindered

      
      -carbon (C3), preserving the stereochemistry at C2.
      
  • Workup: Concentrate to dryness to remove excess diethylamine.

  • Intermediate: N-Trityl-3-(N,N-diethylamino)-L-alanine ethyl ester. Used directly in the next step.

Phase 4: Detritylation & Salt Formation

Objective: Remove the protecting group to yield the final product.

Reagents:

  • Trifluoroacetic acid (TFA) (10% in DCM) OR HCl in Dioxane (4M).

  • Methanol (for workup).

Procedure:

  • Dissolve the crude intermediate in DCM (20 mL).

  • Cool to 0°C and add TFA (2 mL) dropwise (or 4M HCl/Dioxane).

    • Observation: The solution will turn yellow/orange; the trityl group cleaves rapidly (15-30 mins).

  • Workup: Concentrate in vacuo. The residue contains the product and trityl alcohol/triphenylmethane.

  • Partition: Dissolve in water (pH < 2). Wash the aqueous layer with Et

    
    O (3x) to remove trityl byproducts.
    
  • Isolation:

    • For HCl Salt: Lyophilize the aqueous layer (if HCl used) or adjust pH to 10, extract with DCM, dry, and treat with ethanolic HCl to precipitate 3-(N,N-Diethylamino)-L-alanine ethyl ester dihydrochloride .

    • For Free Base: Carefully neutralize aqueous layer with NaHCO

      
      , extract with DCM, dry over Na
      
      
      
      SO
      
      
      , and concentrate.

Characterization & Data

TechniqueExpected Signal / ResultStructural Assignment
1H NMR (CDCl3)

1.05 (t, 6H)
Diethyl -CH


1.25 (t, 3H)
Ester -CH


2.60 (q, 4H)
Diethyl -N-CH

-

2.75 (dd, 1H), 2.90 (dd, 1H)

-protons (H3)

3.65 (dd, 1H)

-proton (H2)

4.20 (q, 2H)
Ester -O-CH

-
Mass Spectrometry [M+H]

= 189.16 m/z
Protonated molecular ion
Chiral HPLC Single peak (vs racemic std)Confirmation of L-isomer

Mechanistic Workflow Diagram

SynthesisWorkflow Step1 Step 1: N-Protection (Trt-Cl, TEA) Intermediate1 N-Trityl-L-Ser-OEt Step1->Intermediate1 Step2 Step 2: Aziridination (MsCl, Reflux) Intermediate2 N-Trityl-Aziridine-OEt Step2->Intermediate2 Step3 Step 3: Ring Opening (HNEt2, Heat) Step4 Step 4: Deprotection (TFA or HCl) Step3->Step4 Final 3-(N,N-Diethylamino)-L-Ala-OEt Step4->Final Intermediate1->Step2 Intermediate2->Step3

Caption: Step-by-step transformation from Serine precursor to final Diethylamino derivative.

Troubleshooting & Optimization

  • Issue: Low Yield in Ring Opening.

    • Cause: Steric hindrance of the diethylamine.

    • Solution: Use a polar aprotic solvent like Acetonitrile or add a Lewis Acid catalyst like LiClO

      
       (mild) to activate the aziridine.
      
  • Issue: Racemization.

    • Cause: High temperature or strong base exposure during deprotection.

    • Solution: Ensure the aziridine formation is kept strictly anhydrous. Use mild acid (dilute HCl) for deprotection and avoid prolonged exposure to basic aqueous conditions during workup.

  • Issue: Elimination (Dehydroalanine formation).

    • Cause: Direct displacement attempted on Serine-Mesylate without Aziridine formation.

    • Solution: Strictly follow the Aziridine isolation step (Phase 2). The constrained ring prevents overlap of orbitals required for elimination.

References

  • Preparation of N-Trityl-L-Serine Esters

    • Wicha, J. (2005). Trityl Chloride. e-EROS Encyclopedia of Reagents for Organic Synthesis. Link

  • Aziridine Formation from Serine

    • Kuyl-Yeheskiely, E., et al. (1989). Synthesis of optically active N-trityl-aziridine-2-carboxylic acid esters. Recueil des Travaux Chimiques des Pays-Bas. Link

  • Ring Opening of Aziridines with Amines

    • Sato, K., et al. (1999). Regioselective Ring Opening of N-Tritylaziridines. Journal of Organic Chemistry. Link

  • Synthesis of 3-Amino-Alanine Derivatives (Dap)

    • Rossi, T., et al. (2006). Stereoselective synthesis of 2,3-diaminopropanoic acid derivatives. Tetrahedron: Asymmetry. Link

Reagents for activating 3-(N,N-Diethylamino)-L-alanine carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Activation & Coupling of 3-(N,N-Diethylamino)-L-alanine

Part 1: Introduction & Core Challenge

The incorporation of 3-(N,N-Diethylamino)-L-alanine (often abbreviated as Ala(3-NEt₂) or a derivative of 2,3-diaminopropanoic acid) presents a unique "Trojan Horse" challenge in peptide synthesis. Unlike standard amino acids, the side chain of this molecule contains a tertiary amine (


) in close proximity to the 

-carbon.

The Mechanistic Problem: Standard activation strategies rely on adding an external base (e.g., DIPEA) to deprotonate the carboxylic acid. However, for Ala(3-NEt₂), the side chain acts as an internal base . Upon activation of the carboxylic acid (forming an active ester), the acidity of the


-proton increases significantly (

drops from ~21 to ~13). The pendant diethylamino group can intramolecularly abstract this

-proton, leading to rapid formation of an oxazolone intermediate or direct enolization, destroying the chiral integrity of the L-isomer.

Core Directive: To successfully couple this residue, the protocol must minimize the basicity of the reaction environment while maintaining high coupling efficiency.

Part 2: Mechanistic Visualization

The following diagram illustrates the "Internal Base" risk and the decision logic for reagent selection.

RacemizationMechanism cluster_decision Reagent Selection Logic Start Fmoc-3-(N,N-Diethylamino)-L-Ala Activation Carboxyl Activation (Active Ester Formation) Start->Activation + Reagent SafePath Nucleophilic Attack (Amine from Resin) Activation->SafePath Fast Coupling RiskPath Internal Base Catalysis (Side Chain NEt2) Activation->RiskPath Slow Coupling / Excess Base Product Native Peptide Bond (L-Isomer) SafePath->Product Oxazolone Oxazolone / Enolate Intermediate RiskPath->Oxazolone Alpha-Proton Abstraction Racemization Racemization (L/D Mixture) Oxazolone->Racemization Loss of Chirality HATU HATU + DIPEA (High Risk: Fast but Basic) HATU->RiskPath DIC_Oxyma DIC + Oxyma Pure (Recommended: Neutral pH) DIC_Oxyma->SafePath

Caption: Figure 1. The "Internal Base" mechanism where the diethylamino side chain facilitates alpha-proton abstraction, and the selection logic favoring neutral coupling conditions.

Part 3: Reagent Selection Guide

The choice of coupling cocktail is binary: prioritize speed (with risk) or fidelity (safety).

FeatureOption A: The Gold Standard (Recommended) Option B: The "Difficult Sequence" Alternative
Reagents DIC (Diisopropylcarbodiimide) + Oxyma Pure HATU + HOAt + TMP (2,4,6-Collidine)
Mechanism Carbodiimide-mediated active ester formation.Uronium/Guanidinium activation.
pH Environment Neutral to Slightly Acidic. No tertiary amine base is added; Oxyma acts as a proton scavenger without abstracting the

-proton.
Weakly Basic. Collidine (

7.4) is used instead of DIPEA (

10.5) to buffer the reaction without driving racemization.
Racemization Risk Lowest. (<0.5% typically).Moderate. Safe only if temperature is controlled (0°C).
Use Case Standard SPPS, preventing racemization.Sterically hindered N-terminus or solution phase.

Critical Note on Bases: NEVER use TEA (Triethylamine) or DIPEA (Diisopropylethylamine) with uronium reagents (HATU/HBTU) for this specific amino acid unless absolutely necessary. The combination of a strong base and the internal side-chain amine guarantees significant racemization [1, 2].

Part 4: Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) – The "Safe" Method

Target: Automated or Manual Synthesis using Fmoc-chemistry.

Materials:

  • Fmoc-3-(N,N-Diethylamino)-L-alanine (1.0 equiv relative to resin loading)

  • DIC (1.0 equiv)

  • Oxyma Pure (1.0 equiv)

  • Solvent: DMF (Dimethylformamide), amine-free grade.

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 20 minutes. Deprotect the N-terminal Fmoc group of the growing chain using 20% Piperidine/DMF.[1] Wash thoroughly (5x DMF).

  • Pre-Activation (In Vial):

    • Dissolve Fmoc-3-(N,N-Diethylamino)-L-alanine and Oxyma Pure in minimal DMF.

    • Add DIC .[2]

    • Crucial: Allow to activate for exactly 2–3 minutes . The solution may turn slightly yellow (formation of the Oxyma active ester).

    • Why? Pre-activation ensures the carboxylic acid is converted to the stable Oxyma ester before encountering the resin, minimizing contact time between the free acid and the basic resin environment.

  • Coupling:

    • Transfer the activated solution to the resin.[3]

    • Agitate at Room Temperature for 60–120 minutes.

    • Do not heat. Microwave heating is contraindicated for this residue due to thermal racemization risks.

  • Monitoring: Check completion via Kaiser Test (if primary amine) or Chloranil Test (if secondary amine).

  • Washing: Drain and wash resin with DMF (3x), DCM (3x), and DMF (3x) to remove urea byproducts.

Protocol B: Solution Phase / Difficult Coupling

Target: Sterically hindered couplings where Carbodiimides (DIC) are too slow.

Materials:

  • Fmoc-3-(N,N-Diethylamino)-L-alanine

  • HATU (0.95 equiv - slight deficit prevents guanidinylation)

  • HOAt (1.0 equiv - additive enhances rate)

  • 2,4,6-Collidine (TMP) (2.0 equiv)

  • Solvent: DMF or NMP.[4][5]

Step-by-Step Procedure:

  • Temperature Control: Cool the reaction vessel containing the amine component (peptide-resin or free amine) to 0°C using an ice bath.

  • Activation:

    • Dissolve the amino acid and HATU/HOAt in DMF.[4]

    • Add Collidine .[4]

    • Stir for 1 minute at 0°C.

  • Addition: Add the activated mixture to the amine component immediately.

  • Reaction:

    • Stir at 0°C for 30 minutes , then allow to warm to room temperature over 1 hour.

    • Mechanism:[2][6][7][8][9] The low temperature kinetically traps the L-isomer during the most dangerous phase (active ester formation), while Collidine provides just enough basicity to drive the reaction without aggressive deprotonation [3].

Part 5: Quality Control & Validation

Because the diethylamino group is achiral but affects the


-carbon, standard C18 HPLC may not separate the D/L diastereomers of the final peptide efficiently.

Recommended Validation: Marfey’s Method

  • Hydrolysis: Hydrolyze a small aliquot of the resin-bound peptide (6N HCl, 110°C, 24h).

  • Derivatization: React the hydrolysate with FDAA (Marfey’s Reagent) .

  • Analysis: Analyze via LC-MS. The L-DAA (Diethylamino-alanine) derivative will elute at a distinct retention time from the D-DAA derivative.

    • Acceptance Criteria: < 1.0% D-isomer content.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Cys and His Derivatives. Organic Letters, 4(18), 3013-3015.

Sources

Troubleshooting & Optimization

Preventing racemization of 3-(N,N-Diethylamino)-L-alanine during coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization of 3-(N,N-Diethylamino)-L-alanine During Coupling

Technical Support Center: Advanced Peptide Synthesis

Subject: Troubleshooting & Optimization Guide for 3-(N,N-Diethylamino)-L-alanine Coupling Ticket ID: #RAC-3DEA-001 Status: Resolved / Guide Published Audience: Senior Chemists, Process Development Scientists

Executive Summary: The "Internal Base" Challenge

Welcome to the technical guide for handling 3-(N,N-Diethylamino)-L-alanine . This non-standard amino acid presents a unique synthetic challenge: Intramolecular General Base Catalysis .

Unlike standard amino acids where racemization is driven by external factors (temperature, base strength), this molecule carries its own catalyst. The side-chain tertiary amine (


) is spatially positioned to abstract the 

-proton during the activation step. This leads to rapid formation of a planar enolate or oxazolone intermediate, resulting in significant loss of chirality (often >20% racemization) even under "mild" conditions.

This guide provides the specific protocols required to suppress this mechanism and maintain high optical purity (>99%


).

Troubleshooting Guide (Q&A)

Q1: I used standard HATU/DIPEA conditions, and my product is nearly racemic (50:50). Why?

Diagnosis: You have created the "perfect storm" for racemization. Explanation: HATU requires a base (DIPEA) to function. However, in this specific molecule, the external base (DIPEA) and the internal side-chain amine work synergistically. The DIPEA activates the carboxylate, while the side-chain amine—now in close proximity to the activated ester—abstracts the


-proton.
Solution: Stop using uronium/aminium reagents (HATU, HBTU) that require tertiary amine bases.  Switch to carbodiimide-based chemistries that can function in acidic or neutral environments.
Q2: Can I just use less base?

Diagnosis: Insufficient mitigation. Explanation: Even with reduced DIPEA, the side chain itself is basic enough to drive the reaction. Furthermore, reducing base with HATU often stalls the coupling, prolonging the activation time and increasing the window for racemization to occur. Solution: Adopt a "Base-Free" coupling strategy using DIC (Diisopropylcarbodiimide) and Oxyma Pure.

Q3: I am already using DIC/HOBt, but I still see ~5-10% D-isomer. What next?

Diagnosis: HOBt is not acidic enough to fully suppress the internal base activity. Explanation: The


 of HOBt is ~4.6. Oxyma Pure (

~4.6 but structurally different) or HOAt (

~3.2) are superior.[1] However, for this specific "internal base" problem, you may need to chelate the intermediate. Solution: Implement the CuCl₂ (Copper(II) Chloride) Additive Protocol . Copper ions chelate the amino acid active site, "locking" the geometry and preventing the formation of the planar enolate.

Mechanism of Failure

Understanding the enemy is key to defeating it. The diagram below illustrates how the side chain facilitates self-destruction of the chiral center.

RacemizationMechanism L_Isomer L-3-(N,N-Diethylamino)alanine (Activated Ester) Transition Intramolecular Proton Abstraction L_Isomer->Transition Side chain N(Et)2 acts as base Enolate Planar Enolate / Oxazolone (Achiral Intermediate) Transition->Enolate Loss of H+ from Alpha-Carbon Racemic Reprotonation (50% L / 50% D) Enolate->Racemic Non-stereoselective proton return

Caption: The side-chain tertiary amine (N(Et)₂) acts as an intramolecular base, abstracting the alpha-proton to form a planar, achiral intermediate.

Recommended Protocols

Protocol A: The "Gold Standard" (Base-Free DIC/Oxyma)

Best for: Standard couplings where <1% racemization is acceptable.

Theory: This method relies on the acidity of Oxyma Pure to keep the side-chain amine protonated (and thus non-nucleophilic/non-basic) while DIC activates the carboxyl group. No external base is added.

  • Dissolve: Dissolve 3-(N,N-Diethylamino)-L-alanine (1.0 eq) and Oxyma Pure (1.0 eq) in DMF/DCM (1:1).

    • Note: The 1:1 solvent mixture improves solubility and lowers dielectric constant, slightly disfavoring charge separation (racemization).

  • Activate: Cool the solution to 0°C . Add DIC (1.0 eq).

    • Critical: Pre-activation is forbidden . Add the mixture to the resin/amine immediately.

  • Couple: Add the cold mixture to the resin-bound amine.

  • Incubate: Allow to warm to room temperature and shake for 60–90 minutes.

  • Wash: Drain and wash thoroughly with DMF.

Protocol B: The "Nuclear Option" (CuCl₂ Suppression)

Best for: Extremely sensitive couplings or when Protocol A fails (e.g., coupling to a hindered amine).

Theory: Cu(II) ions form a complex with the amino acid headgroup, preventing the rotation and deprotonation required for oxazolone formation. This is widely validated for Histidine and Cys(Trt) racemization.

  • Prepare Reagents:

    • Solution A: 3-(N,N-Diethylamino)-L-alanine (1.0 eq) + HOAt (1.0 eq) in DMF.

    • Solution B: CuCl₂ (1.0 eq) dissolved in a minimal amount of DMF.

  • Activate: Add DIC (1.0 eq) to Solution A.

  • Combine: Immediately add Solution B (Copper) to Solution A. The mixture may turn green/blue.

  • Couple: Add the mixture to the resin.

  • Post-Coupling Wash (Critical): Copper binds to resin. Wash extensively with:

    • DMF containing 5% Pyridine (to remove Cu).

    • DMF containing 5% Sodium Diethyldithiocarbamate (if green color persists).

    • Standard DMF/DCM washes.

Comparative Data: Coupling Reagent Performance

The following table summarizes expected racemization levels based on mechanistic classes for amino acids with basic side chains (extrapolated from His/Cys data).

Coupling ReagentBase UsedMechanism of ActivationRisk LevelExpected Racemization
HATU / HBTU DIPEA (2.0 eq)Uronium (Fast)CRITICAL 20% – 50%
PyBOP NMM (2.0 eq)PhosphoniumHIGH 10% – 20%
DIC / HOBt NoneCarbodiimideMODERATE 2% – 8%
DIC / Oxyma NoneCarbodiimide (Acidic)LOW < 1.0%
DIC / HOAt / CuCl₂ NoneChelation ShieldedMINIMAL < 0.2%

Frequently Asked Questions (FAQ)

Q: Can I use Fmoc-3-(N,N-Diethylamino)-L-alanine in automated synthesis? A: Yes, but you must modify the instrument protocol for this specific residue. Assign it a "Special Cycle" that uses DIC/Oxyma instead of the standard HBTU/DIPEA vials found on most synthesizers (e.g., CS Bio, CEM Liberty).

Q: How do I measure the racemization level? A: Standard C18 HPLC often cannot separate these enantiomers. You must use Marfey’s Reagent (FDAA) derivatization.

  • Hydrolyze a small resin sample (6N HCl, 110°C, 24h).

  • Derivatize with FDAA.

  • Analyze via LC-MS.[2] The L-L and L-D di-astereomers will separate cleanly.

Q: Does the protecting group on the alpha-amine matter? A: Yes. Urethane protecting groups (Fmoc, Boc) are mandatory. Never use an N-acyl group (like Acetyl) on the alpha-amine during coupling, as this guarantees oxazolone formation.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Establishes Oxyma/DIC as the superior method for preventing racemiz
  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient synthesis of peptides.[3] International Journal of Peptide and Protein Research, 39(3), 237–244. Link

    • The definitive protocol for using Copper(II)
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[3][4][5] Tetrahedron, 60(11), 2447-2467. Link

    • Discusses the mechanism of base-mediated racemiz
  • Bachem Technical Note. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

    • General industrial standards for suppressing racemization in Cys/His deriv

Sources

Improving solubility of hydrophobic peptides with diethylamino residues

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving solubility of hydrophobic peptides with diethylamino (DEA) residues. Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Welcome to the DEA-Peptide Technical Hub

You are likely here because you are working with highly hydrophobic peptides—perhaps transmembrane domains, amyloidogenic sequences, or macrocycles—and are utilizing Diethylamino (DEA) residues (such as N,N-diethylglycine or DEAE-conjugated lysines) to modulate their solubility.

The DEA moiety is not a magic wand; it is a pH-dependent switch . Unlike permanently charged residues (e.g., Arginine), DEA is a tertiary amine with a pKa typically between 9.0 and 10.5 (depending on the local environment). This means its solubility-enhancing properties are strictly gated by the pH of your solvent system.

This guide provides the protocols, mechanistic logic, and troubleshooting workflows required to master this switch.

Module 1: The Mechanism (The Solubility Switch)

To troubleshoot effectively, you must understand the protonation state of your molecule. The DEA group functions by introducing a tunable positive charge.[1]

The Protonation Logic
  • pH < pKa (Acidic/Neutral): The DEA group accepts a proton (

    
    ). This cationic state repels intermolecular aggregation and solvates the hydrophobic peptide chain.
    
  • pH > pKa (Basic): The DEA group deprotonates (

    
    ). The peptide loses its charge, often triggering hydrophobic collapse, aggregation, or membrane insertion.
    
Visualization: The DEA Solubility Pathway

The following diagram illustrates the conformational and solubility shifts driven by pH changes.

DEASolubilitySwitch Acidic Acidic Environment (pH 2.0 - 6.0) Protonation DEA Protonation (-NH+(Et)2) Acidic->Protonation H+ excess Soluble High Solubility (Electrostatic Repulsion) Protonation->Soluble Charge Introduction Deprotonation DEA Deprotonation (-N(Et)2) Soluble->Deprotonation Add Base (NaOH) Basic Basic Environment (pH > 9.0) Basic->Deprotonation OH- excess Aggregate Hydrophobic Collapse (Aggregation/Precipitation) Deprotonation->Aggregate Charge Loss Aggregate->Protonation Add Acid (HCl/AcOH)

Figure 1: The pH-dependent solubility switch of Diethylamino (DEA) residues. Protonation at acidic pH drives solubility via electrostatic repulsion, while deprotonation triggers hydrophobic aggregation.

Module 2: Reconstitution & Handling Protocols

Critical Warning: Do not attempt to dissolve DEA-modified hydrophobic peptides directly in neutral buffers (like PBS pH 7.4) or water if the water is slightly basic. The peptide will likely form a gel or precipitate immediately.

Protocol A: The "Acid-First" Dissolution Method

Use this standard operating procedure (SOP) for primary stock preparation.

  • Calculate Net Charge: Ensure the theoretical pI of your peptide is understood.

  • Initial Solvent: Dissolve the lyophilized powder in 0.1% to 1.0% Acetic Acid (or 10mM HCl for very hydrophobic sequences).

    • Why: This forces the DEA groups into the protonated (

      
      ) state immediately, maximizing solubility.
      
  • Sonication: Sonicate for 5–10 minutes in a water bath to break up lyophilization aggregates.

  • Dilution: Slowly dilute this acidic stock into your working buffer.

    • Note: If your working buffer is pH 7.4, ensure the final concentration is below the critical aggregation concentration (CAC).

Data: Solubility Profile of DEA-Peptides

The following table summarizes expected solubility behaviors based on solvent conditions.

Solvent ConditionDEA StateSolubility PredictionRecommended Use
0.1% TFA / Water (pH ~2) Fully Protonated (

)
Excellent (>5 mg/mL)HPLC, Stock Solution
10mM Acetic Acid (pH ~3) Fully Protonated (

)
High (1-5 mg/mL)Stock Solution, CD Spectroscopy
PBS (pH 7.4) Partially ProtonatedVariable (Sequence dependent)Biological Assays (Dilute immediately)
Ammonium Bicarbonate (pH 8) Mostly DeprotonatedPoor (Precipitation likely)Avoid for stock prep
DMSO Uncharged (Solvated)High "Plan B" if acid fails

Module 3: Troubleshooting & FAQs

Q1: My peptide dissolves in acid but precipitates immediately upon adding PBS (pH 7.4). How do I fix this?

Diagnosis: You have hit the "Isoelectric Trap." At pH 7.4, the DEA groups may be deprotonating, and if your peptide backbone is highly hydrophobic, the loss of charge causes immediate crashing.

The Fix:

  • Shift the pH: Can your assay tolerate pH 6.0 or 6.5? A slight drop in pH can keep the DEA groups charged without compromising biological relevance.

  • Excipient Addition: Add 0.1% Tween-20 or 10% Sucrose to the PBS before adding the peptide. This creates a hydration shell that stabilizes the peptide during the transition from acidic stock to neutral buffer.

  • Concentration Check: You may be working above the solubility limit for the neutral state. Determine the max solubility at pH 7.4 by titrating a dilute solution rather than a concentrated one.

Q2: I see "ghost peaks" or broad smearing during HPLC purification.

Diagnosis: DEA residues interact strongly with C18 silanols (residual negative charges on the column) or are undergoing conformational exchange on the column.

The Fix:

  • Acidify the Mobile Phase: Ensure you are using 0.1% TFA (pH ~2) rather than Formic Acid. The lower pH ensures the DEA is fully protonated and the TFA acts as an ion-pairing agent to mask the positive charge, sharpening the peak.

  • Temperature: Run the column at 50°C–60°C . This reduces secondary structure formation and hydrophobic adsorption, sharpening the peak shape.

Q3: Can I use DEA-peptides for intracellular delivery?

Answer: Yes, this is a primary application. Mechanism: The "Proton Sponge" effect.

  • At extracellular pH (7.4), the peptide is less charged and more hydrophobic, aiding membrane association.

  • Upon endocytosis, the endosome acidifies (pH 5.0).

  • The DEA groups become heavily protonated.

  • This charge buildup causes osmotic swelling and membrane disruption, releasing the peptide into the cytosol.

Q4: My synthesis yield is low. Is the DEA group interfering?

Diagnosis: Steric hindrance. The diethyl groups are bulky. The Fix:

  • Coupling Reagents: Switch to HATU/HOAt instead of HBTU/HOBt. The HOAt 7-aza group creates a "neighboring group effect" that boosts coupling rates for sterically hindered amines.

  • Double Coupling: Perform double coupling cycles specifically for the DEA residue and the subsequent amino acid.

Module 4: Advanced Troubleshooting Workflow

Use this decision tree when encountering persistent solubility issues.

TroubleshootingTree Start Issue: Peptide Insoluble CheckpH Check Solvent pH Start->CheckpH IsAcidic Is pH < 4.0? CheckpH->IsAcidic YesAcidic Yes IsAcidic->YesAcidic Protonated NoAcidic No (Neutral/Basic) IsAcidic->NoAcidic Deprotonated StillInsoluble Still Insoluble? YesAcidic->StillInsoluble ActionAcidify Action: Add Acetic Acid or 0.1% TFA NoAcidic->ActionAcidify AddOrganic Action: Add 10-20% TFE or HFIP (Disrupt aggregates) StillInsoluble->AddOrganic Aggregation suspected AddDMSO Action: Dissolve in 100% DMSO, then dilute StillInsoluble->AddDMSO Extreme Hydrophobicity

Figure 2: Step-by-step troubleshooting workflow for solubilizing DEA-modified peptides.

References

  • Review of pH-Responsive Polypeptides: Johnson, E. et al. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids. MDPI.

  • Mechanism of Tertiary Amine Switches: Eccleston, M. et al. (2000). pH-responsive pseudo-peptides for membrane disruption. Journal of Controlled Release.

  • General Peptide Solubility Guidelines: ThermoFisher Scientific. Peptide Solubility Guidelines and Protocols.

  • Synthesis Optimization for Hindered Amines: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). An Efficient Peptide Coupling Additive. Journal of the American Chemical Society.

Sources

Technical Support Center: Deprotection of Diethylamino-Functionalized Peptides

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with peptides functionalized with Diethylamino (Et₂N-) moieties. This most commonly refers to 7-(Diethylamino)coumarin-4-yl (DEACM) derivatives used as photocleavable cages or fluorophores, but also applies to specific pharmaceutical intermediates containing tertiary diethylamine side chains.

Current Status: Operational Subject: Optimization of Acidolytic Cleavage (TFA) and Workup Target Analyte: Peptides containing electron-rich 7-diethylamino-coumarin (DEACM) or tertiary amine side-chains.

The Core Challenge: The "Electron-Rich Sink" Effect

The primary failure mode when deprotecting diethylamino-containing peptides is irreversible alkylation .

The Mechanism: During global deprotection, acid-labile protecting groups (Boc, tBu, Trt, Pbf) release highly reactive carbocations. The diethylamino group is a strong electron donor. When attached to an aromatic ring (as in DEACM), it significantly increases the electron density of that ring system.

  • Result: The diethylamino-ring system becomes a "super-nucleophile" (better than standard scavengers like water or TIS).

  • Consequence: The ring traps the carbocations (e.g., t-butyl cations), leading to permanent mass adducts (+56 Da, +243 Da) that cannot be removed.

Visualization: The Scavenger Competition

The following diagram illustrates the kinetic competition that determines the success of your deprotection.

ScavengerCompetition ProtectingGroups Protecting Groups (Boc, tBu, Trt, Pbf) TFA TFA Acidolysis ProtectingGroups->TFA Carbocations Reactive Carbocations (R+) TFA->Carbocations Releases DEACM Diethylamino-Ring (Target Peptide) Carbocations->DEACM Pathway B: Electrophilic Attack ( undesired) Scavengers Scavengers (TIS, EDT, Thioanisole) Carbocations->Scavengers Pathway A: Fast Trapping (Desired) AlkylatedPeptide Alkylated Adducts (Irreversible Damage) DEACM->AlkylatedPeptide Fails CleanPeptide Clean Peptide Scavengers->CleanPeptide Protects

Figure 1: Kinetic competition between the scavenger cocktail and the electron-rich diethylamino moiety for reactive carbocations.

Optimized Protocols

Protocol A: The "High-Thiol" Cocktail (Recommended)

Standard Reagent K or TIS/Water cocktails are often insufficient for protecting diethylamino groups because the Et₂N-ring is too nucleophilic. You must use Thioanisole and EDT (Ethanedithiol) or DODT to out-compete the ring.

Applicability: Peptides containing DEACM, Coumarins, or electron-rich tertiary amines.

ComponentVolume %Function
TFA 82.5%Cleavage Agent
Thioanisole 5.0%Critical: Soft nucleophile, accelerates Pbf removal.
Phenol 5.0%Traps t-butyl cations (protects Tyr/Trp).
Water 5.0%Hydrolyzes esters; traps tBu.
EDT or DODT 2.5%Critical: Most effective scavenger for tBu cations.

Step-by-Step Procedure:

  • Preparation: Pre-cool the cleavage cocktail to 0°C.

  • Addition: Add 15 mL of cocktail per gram of resin.

  • Incubation: Shake at room temperature for 2.5 – 3 hours.

    • Note: Avoid extending beyond 4 hours to prevent reduction of the coumarin double bond or acid-catalyzed degradation.

  • Filtration: Filter resin and wash with 1-2 mL of fresh TFA.

  • Precipitation: See Protocol B (Workup).

Protocol B: Workup for Cationic Diethylamino Peptides

The Issue: The diethylamino group is a tertiary amine (


). In TFA, it is fully protonated (

). This creates a highly soluble trifluoroacetate salt that often fails to precipitate in cold ether, forming an oil or remaining in solution.

Troubleshooting the "Oiling Out" Phenomenon:

  • Evaporation: Rotovap the TFA down to a very small volume (< 5% of original).

  • The "Hexane Trick": Instead of pure diethyl ether, use a mixture of Diethyl Ether : Hexane (4:1) . The non-polar hexane forces the charged salt out of solution.

  • Cold Shock: Perform the precipitation in a dry-ice/acetone bath (-78°C) rather than a standard freezer.

  • Ion Exchange (Post-Lyophilization): If the peptide is sticky due to TFA salts, dissolve in dilute HCl (0.1 M) and lyophilize to convert the counter-ion to chloride, which is often a more manageable solid.

Decision Logic: Selecting the Right Workflow

Use this logic gate to determine if you need to alter your standard synthesis workflow.

WorkflowLogic Start Start: Peptide Design CheckDEA Contains Diethylamino (DEACM/Et2N)? Start->CheckDEA Standard Use Standard TFA/TIS/H2O (95:2.5:2.5) CheckDEA->Standard No CheckTrp Contains Trp, Met, or multiple tBu groups? CheckDEA->CheckTrp Yes CheckTrp->Standard No (Low Risk) HighRisk HIGH RISK: Alkylation Likely CheckTrp->HighRisk Yes Cocktail Use Protocol A: High-Thiol Cocktail (TFA/Thioanisole/EDT) HighRisk->Cocktail WorkupCheck Precipitation Check: Did it oil out? Cocktail->WorkupCheck EtherHex Use Ether:Hexane (4:1) @ -78°C WorkupCheck->EtherHex Yes (Oiled out) Done Lyophilize WorkupCheck->Done No (Solid formed) EtherHex->Done

Figure 2: Decision matrix for optimizing cleavage conditions based on peptide composition.

Troubleshooting & FAQs

Q1: I see a mass adduct of +56 Da on my peptide. What is it?

A: This is likely a t-butyl adduct . The t-butyl cation (released from Asp/Glu/Ser/Thr/Tyr protection) has performed an electrophilic aromatic substitution on the diethylamino-coumarin ring or a Tryptophan indole.

  • Fix: You cannot remove it once formed. You must re-synthesize using Protocol A (High-Thiol Cocktail). Ensure the scavenger volume is sufficient (at least 15 mL/g resin).

Q2: My DEACM-caged peptide is degrading during TFA cleavage.

A: While DEACM is generally acid-stable, the N-glycosidic bond (if attached to side chains) or the ester linkage can be sensitive if the TFA contains water and the reaction heats up.

  • Fix: Keep the cleavage reaction strictly at 20-25°C (do not heat). Limit cleavage time to 2 hours if possible. Ensure the cocktail is anhydrous if ester hydrolysis is the suspected mechanism (though some water is needed for Pbf removal).

Q3: Can I use Diethylamine (DEA) as a scavenger?

A: No. Diethylamine is a base. Adding it to TFA generates heat (exothermic neutralization) and consumes the acid required for deprotection.

  • Clarification: Diethylamine is sometimes used in the Fmoc removal step (20% DEA in DMF) to prevent aspartimide formation, but it has no place in the TFA cleavage cocktail.

Q4: My peptide is fluorescent blue after cleavage. Is this normal?

A: Yes and No.

  • Normal: 7-Diethylaminocoumarin derivatives are inherently fluorescent (blue/cyan).

  • Abnormal: If the fluorescence intensity has shifted significantly or quenched, it may indicate oxidation of the diethylamino group (forming an N-oxide) or reduction of the coumarin double bond.

  • Prevention: Always cleave under an inert atmosphere (Nitrogen/Argon) and include Methionine or Thioanisole in the cocktail to act as a sacrificial antioxidant.

References

  • Protecting Group Stability & Scavengers: Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Coumarin-Based Caging Groups (DEACM): Shembekar, V. R., et al. (2005). A protecting group for carboxylic acids that can be photolyzed at >400 nm. Biochemistry.

  • TFA Cleavage Optimization: Sole, N. A., & Barany, G. (1992). Optimization of solid-phase synthesis of [Ala8]-Dynorphin A. The Journal of Organic Chemistry, 57(20), 5399-5403. (Establishes the "Reagent K" and scavenger logic).

  • Diethylamino-Coumarin Properties: Gao, W., et al. (2022).[1] Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy. Molecules.

Sources

Troubleshooting low coupling yields with sterically hindered amino acids

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Overcoming Difficult Couplings in Solid-Phase Peptide Synthesis (SPPS)

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with low coupling yields, incomplete reactions, and sequence deletions when working with sterically hindered amino acids. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve your immediate problem but also to build a robust strategy for future syntheses.

Part 1: Rapid Diagnosis - Frequently Asked Questions (FAQs)

This section addresses the most common initial observations when a synthesis with hindered residues goes wrong.

Q1: What exactly makes an amino acid "sterically hindered" and why is it a problem?

A1: Steric hindrance is a chemical phenomenon where the bulky nature of a molecule's structure physically obstructs a reaction. In SPPS, this is most common with β-branched amino acids (Val, Ile), and particularly severe with α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib).[1][2] The bulky side chains physically block the approach of the incoming activated amino acid's carboxyl group to the resin-bound N-terminal amine, slowing down or preventing peptide bond formation.[1] Furthermore, as the peptide chain grows, it can fold or aggregate on the resin, further masking the reaction site.[1][3]

Q2: My overall yield is low and mass spectrometry shows significant deletion sequences corresponding to the hindered residue. What is the most direct solution?

A2: This is a classic sign of incomplete coupling. The most straightforward and widely used strategy is to perform a "double coupling".[1][3] After the initial coupling reaction, you simply drain the vessel and add a fresh solution of activated amino acid and coupling reagents to force the reaction to completion.[1][3]

Q3: I am using a standard carbodiimide coupling reagent (DCC/DIC) and seeing poor results. What should be my first change?

A3: For sterically demanding couplings, standard carbodiimides are often insufficient.[1] You should immediately switch to a more potent class of coupling reagents, such as a uronium or phosphonium salt.[4] Reagents like HATU, HCTU, and COMU are specifically designed for these "difficult" couplings as they form highly reactive activated esters that can overcome the steric barrier.[1][5]

Q4: My peptide seems to be crashing out or aggregating on the resin, leading to failed couplings. How can I address this?

A4: On-resin aggregation is a major cause of synthesis failure, especially with hydrophobic sequences.[3] Key strategies to combat this include:

  • Solvent Choice: Switch from the standard DMF to a more powerful solvating agent like N-methylpyrrolidone (NMP) or a solvent mixture (e.g., DCM/DMF/NMP).[1][6][7]

  • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help break up the secondary structures that cause aggregation.[1]

  • Backbone Protection: For very difficult sequences, incorporating pseudoproline dipeptides can be a game-changer. These building blocks introduce a temporary "kink" in the peptide backbone, disrupting aggregation and dramatically improving coupling efficiency.[8][9][10][11]

Part 2: In-Depth Troubleshooting & Optimization Strategies

When simple fixes are not enough, a more systematic approach is required. This section details the key variables you can control to maximize coupling efficiency.

The Heart of the Reaction: Coupling Reagents & Additives

The choice of coupling reagent is the most critical factor in overcoming steric hindrance. The goal is to generate a highly reactive activated ester from the carboxylic acid, which can then be attacked by the hindered amine.

The Hierarchy of Reactivity

The reactivity of the active ester is directly related to the pKa of the leaving group. A lower pKa signifies a more acidic leaving group, which in turn leads to a more reactive ester. The general order of reactivity is:

OAt (from HOAt) > Oxyma (from OxymaPure®) > O-6-ClBt (from 6-Cl-HOBt) > OBt (from HOBt)

This hierarchy explains why certain reagents are superior for difficult couplings.

  • Uronium/Phosphonium Salts: These are the go-to reagents for hindered systems.

    • HATU/HBTU: HATU is based on the additive HOAt, while HBTU is based on HOBt. Due to the higher reactivity of the OAt-ester, HATU is significantly more effective than HBTU for hindered couplings.[5][12]

    • COMU: This is a third-generation uronium reagent based on OxymaPure®. It offers coupling efficiency comparable or even superior to HATU, but with the significant advantage of being non-explosive, unlike HOBt- and HOAt-based reagents.[1][13][14]

Mechanism of a High-Efficiency Coupling Reagent (HATU)

The diagram below illustrates how HATU activates a carboxylic acid to facilitate amide bond formation.

HATU_Mechanism RCOOH R-COOH (Amino Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO Base Base (e.g., DIPEA) Base->RCOOH Deprotonation HATU HATU RCOO->HATU Nucleophilic Attack Isouronium O-acyl(tetramethyl)isouronium salt (Highly Reactive Intermediate) HATU->Isouronium OAt_ester OAt-Active Ester (Key Intermediate) Isouronium->OAt_ester Attacked by HOAt anion TMU Tetramethylurea (Byproduct) Isouronium->TMU HOAt_anion HOAt Anion Amine H₂N-Peptide (Resin-Bound) OAt_ester->Amine Nucleophilic Attack PeptideBond R-CO-NH-Peptide (New Peptide Bond) Amine->PeptideBond

Caption: Mechanism of HATU-mediated peptide coupling.

Data Summary: Recommended Coupling Reagents

Reagent ClassExample(s)Activating GroupRelative ReactivityBest For
CarbodiimidesDCC, DIC-LowRoutine, non-hindered couplings. Often inefficient for hindered residues.[1]
HOBt-basedHBTU, PyBOPOBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.[1]
HOAt-basedHATU , PyAOPOAt esterVery High Among the most efficient reagents due to the high reactivity of OAt esters.[1][5]
Oxyma-basedCOMU Oxyma esterVery High Comparable or superior to HATU, with an improved safety profile (non-explosive).[1][13][15][16]
Acyl HalideTFFH (forms Acyl Fluoride)FluorideExtremely High "Last resort" for the most challenging couplings, like Aib-Aib sequences.[14][17]
Optimizing Reaction Conditions

Fine-tuning the reaction environment can dramatically improve outcomes.

Temperature: The Double-Edged Sword

Increasing the reaction temperature is a powerful tool to overcome activation energy barriers in difficult couplings.

  • Microwave-Assisted Peptide Synthesis (MA-SPPS): This is the most effective method for heating. Microwave energy provides rapid and uniform heating, significantly accelerating coupling reactions for even the most hindered amino acids like Aib.[1][18][19][20] Syntheses that would take hours or fail completely at room temperature can often be completed in minutes with high purity.[18][21]

  • Conventional Heating: A modest increase in temperature (e.g., to 40-60°C) can be beneficial. However, this must be done with caution, as higher temperatures can increase the risk of side reactions, particularly racemization of sensitive amino acids like Cys and His.[22][23]

Solvents & Solvation

Proper solvation of the growing peptide chain is crucial. If the peptide aggregates, reactive sites become inaccessible, no matter how potent the coupling chemistry.

  • NMP (N-Methyl-2-pyrrolidone): Often superior to DMF for its solvating properties, especially for long or hydrophobic peptides.[6][7]

  • "Magic Mixtures": For exceptionally difficult sequences, solvent mixtures such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]

  • Green Solvents: Emerging research has shown that solvents like 2-Methyltetrahydrofuran (2-MeTHF) can be effective and more environmentally friendly alternatives to DMF and NMP for certain syntheses.[24]

Advanced Strategies for "Impossible" Sequences

When all else fails, several advanced techniques can be employed.

  • Pseudoproline Dipeptides: As mentioned in the FAQs, these are invaluable tools. By incorporating a protected dipeptide like Fmoc-Ile-Thr(ψMe,MePro)-OH, you introduce a reversible kink that disrupts inter-chain hydrogen bonding, preventing aggregation and facilitating subsequent couplings.[8][9][10][11] The native structure is fully restored during the final acid cleavage.[8]

  • Acyl Fluoride/Chloride Formation: For the most extreme cases of steric hindrance (e.g., coupling two Aib residues), converting the carboxylic acid to a highly reactive acyl fluoride using a reagent like TFFH can be successful where even HATU or COMU might fail.[14][17][25]

Part 3: A Practical Workflow for Troubleshooting

This workflow provides a logical decision tree for addressing low coupling yields with hindered amino acids.

Troubleshooting_Workflow Start Low Coupling Yield with Sterically Hindered Amino Acid CheckReagent Is the coupling reagent potent enough? (e.g., using HBTU, DIC) Start->CheckReagent SwitchReagent Switch to a more potent reagent (HATU, COMU) CheckReagent->SwitchReagent No CheckConditions Is the reaction temperature optimized? CheckReagent->CheckConditions Yes SwitchReagent->CheckConditions HeatReaction Increase temperature. Use Microwave Synthesis (75-90°C) or Conventional Heat (40-60°C) CheckConditions->HeatReaction No CheckCoupling Was only a single coupling performed? CheckConditions->CheckCoupling Yes HeatReaction->CheckCoupling DoubleCouple Perform a Double Coupling CheckCoupling->DoubleCouple Yes CheckAggregation Are there signs of aggregation? (Poor resin swelling, failed Kaiser test) CheckCoupling->CheckAggregation No DoubleCouple->CheckAggregation ChangeSolvent Switch to NMP or a solvent mixture. Consider adding chaotropic salts (LiCl). CheckAggregation->ChangeSolvent Yes Advanced If issues persist, consider Advanced Strategies CheckAggregation->Advanced No ChangeSolvent->Advanced AdvancedSolutions • Use Pseudoproline Dipeptides • Convert to Acyl Fluoride Advanced->AdvancedSolutions Success Coupling Successful AdvancedSolutions->Success

Caption: A systematic workflow for troubleshooting difficult couplings.

Part 4: Key Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is designed to maximize the yield for a single hindered amino acid coupling.

  • Deprotection: Following standard procedure, deprotect the N-terminal Fmoc group on the resin-bound peptide (e.g., using 20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • First Coupling - Pre-activation: In a separate vessel, dissolve the hindered Fmoc-amino acid (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 1-5 minutes.[1]

  • First Coupling - Reaction: Add the activated amino acid solution to the resin. Agitate for 45-60 minutes at room temperature.[1]

  • Intermediate Wash: Drain the reaction vessel and wash the resin with DMF (3 x 1 min).

  • Second Coupling: Repeat steps 3 and 4 with a fresh solution of activated amino acid.

  • Final Wash: After the second coupling, wash the resin thoroughly with DMF (5 x 1 min) and then DCM (3 x 1 min) to prepare for the next cycle.

  • Verification (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates a successful, complete coupling. A positive result (blue beads) suggests the coupling is still incomplete and may require further optimization.[3]

Protocol 2: Microwave-Assisted Coupling of an Aib-Residue

This protocol leverages microwave energy for extremely difficult couplings. Note: This requires a dedicated microwave peptide synthesizer.

  • Setup: Use a low-loading resin to minimize inter-chain aggregation. Ensure all reagents (Fmoc-Aib-OH, activator, base) are fully dissolved.

  • Deprotection: Perform the N-terminal Fmoc deprotection step using microwave heating (e.g., 75°C for 3-5 minutes).

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling: Add the coupling solution (e.g., 5 eq. Fmoc-Aib-OH, 5 eq. COMU, 10 eq. DIPEA in DMF).

  • Microwave Irradiation: Apply microwave power to maintain a temperature of 75-90°C for 5-10 minutes. It is often beneficial to program this as two shorter, repeated couplings (e.g., 2 x 5 minutes).[21]

  • Final Wash: Wash the resin thoroughly with DMF to prepare for the next cycle.

References

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids . CEM Corporation. Available at: [Link]

  • Pseudoproline . Wikipedia. Available at: [Link]

  • HATU . Wikipedia. Available at: [Link]

  • Some 'difficult sequences' made easy. A study of interchain association in solid-phase peptide synthesis . PubMed. Available at: [Link]

  • Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis . SpringerLink. Available at: [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids . CEM Corporation. Available at: [Link]

  • HATU, DIPEA Peptide Coupling Mechanism . YouTube. Available at: [Link]

  • Pseudoproline Dipeptides . AAPPTEC. Available at: [Link]

  • Solvents for Solid Phase Peptide Synthesis . AAPPTEC. Available at: [Link]

  • Peptide Purity & Yield Optimizing in SPPS . Gyros Protein Technologies. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences . Luxembourg Bio Technologies. Available at: [Link]

  • Recent development of peptide coupling reagents in organic synthesis . ScienceDirect. Available at: [Link]

  • What do you do when your peptide synthesis fails? . Biotage. Available at: [Link]

  • The role of temperature in Solid Phase Peptide Synthesis (SPPS) . CSBio. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Royal Society of Chemistry. Available at: [Link]

  • OPTIMIZATION OF DIFFICULT AMINO ACID COUPLING BY MICROWAVE PEPTIDE SYNTHESIZER . ResearchGate. Available at: [Link]

  • Green solvents for solid phase peptide synthesis . Biotage. Available at: [Link]

  • Microwave heating in solid-phase peptide synthesis . Luxembourg Bio Technologies. Available at: [Link]

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies . ACS Publications. Available at: [Link]

  • Challenging SPPS: Difficult Sequences And Side Reactions . Gyros Protein Technologies. Available at: [Link]

Sources

Removing unreacted 3-(N,N-Diethylamino)-L-alanine from reaction mixtures

[1]

Topic: Purification Strategies for Basic Non-Natural Amino Acid Contaminants Target Analyte: 3-(N,N-Diethylamino)-L-alanine (DEAA) Chemical Profile: [1]

  • Molecular Weight: ~160.2 g/mol

  • Key Functionalities:

    
    -Carboxylic Acid (pKa ~2.2), 
    
    
    -Primary Amine (pKa ~9.2),
    
    
    -Diethylamino group (pKa ~10.5).[1]
  • Solubility: Highly water-soluble; insoluble in non-polar organics (Hexane, Et2O).[1]

Phase 1: Diagnostic Workflow

Before selecting a protocol, determine the chemical nature of your Target Product . The presence of the diethylamino side chain on the contaminant allows for "Orthogonal pH Switching"—exploiting the high basicity of the tertiary amine to selectively sequester the impurity.

PurificationLogicStartSTART: Reaction Mixture(Contains Product + Excess DEAA)CheckSolubilityIs your Product soluble inorganic solvents (DCM, EtOAc)?Start->CheckSolubilityCheckBasicityDoes your Product containbasic residues (Arg, Lys, His)?CheckSolubility->CheckBasicityYes (Organic Soluble)MethodDMETHOD D:Reverse-Phase HPLC(Ion-Pairing)CheckSolubility->MethodDNo (Water Soluble)MethodAMETHOD A:Acidic Liquid-Liquid Extraction(The Partitioning Route)CheckBasicity->MethodANo (Neutral/Acidic Product)MethodBMETHOD B:Sulfonic Acid Scavenger Resin(The Solid-Phase Route)CheckBasicity->MethodBYes (Basic Product)MethodCMETHOD C:Copper(II) Chelation Wash(The Coordination Route)CheckBasicity->MethodCAlternative for Small Scale

Figure 1: Decision matrix for selecting the optimal purification strategy based on product properties.

Phase 2: Execution Protocols
Method A: Acidic Liquid-Liquid Extraction (LLE)

Best for: Neutral or Acidic hydrophobic products (e.g., Protected Peptides, Small Molecules).[1]

The Mechanism: The diethylamino side chain of DEAA has a pKa of approximately 10.5. By lowering the pH of the aqueous phase below 4.0, you protonate both the



Protocol:

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane).

    • Ratio: Use 10 mL solvent per 1 g crude.

  • First Wash (Basic): Wash with 5%

    
     (aq).
    
    • Purpose: Removes the zwitterionic form if the carboxylic acid is free; however, the basic amine often keeps it in the organic phase if the pH isn't manipulated correctly. Skip this if your product is acid-sensitive.[1]

  • The Critical Step (Acidic Extraction): Wash the organic layer 3 times with 10% Citric Acid or 0.5 M KHSO

    
      (pH ~2-3).
    
    • Action: At this pH, the DEAA is fully protonated (positively charged) and will partition quantitatively into the aqueous layer.

  • Brine Wash: Wash organic layer once with saturated NaCl to remove residual water.

  • Drying: Dry over anhydrous

    
     and concentrate.
    

Validation: Spot the organic layer on TLC.[2] Stain with Ninhydrin.[3][4] The DEAA spot (usually low

Method B: Solid-Supported Acid Scavenging

Best for: Basic products or when liquid-liquid extraction causes emulsions.[1]

The Mechanism: Strong Cation Exchange (SCX) resins or Sulfonic Acid (

Materials:

  • Resin: Polystyrene-supported Toluenesulfonic acid (MP-TsOH) or Silica-supported Sulfonic acid (Si-TsOH).[1]

  • Loading Capacity: Typically 1.0 – 1.5 mmol/g.

Protocol:

  • Calculation: Calculate the theoretical excess of DEAA (e.g., if you used 2 equivalents and reaction went to completion, you have 1 equivalent excess).

  • Resin Addition: Add 3–4 equivalents of MP-TsOH resin relative to the estimated amount of DEAA.

  • Incubation: Swirl (do not stir with magnetic bar to avoid grinding resin) in DCM or MeOH for 1–2 hours at room temperature.

  • Filtration: Filter the mixture through a fritted glass funnel or a polypropylene cartridge.

  • Wash: Wash the resin cake with the reaction solvent (e.g., DCM) to recover any non-specifically bound product.

  • Result: The filtrate contains your product; the DEAA remains bound to the resin.

Data Summary: Scavenger Efficiency

Scavenger TypeFunctional GroupTarget ImpurityCapacity (mmol/g)Reaction Time
MP-TsOH Sulfonic Acid

Amines (DEAA)
~1.530-60 min
Si-Isocyanate Isocyanate

Amines (Free AA)
~1.02-4 hours
MP-CHO Aldehyde

Amines
~1.24-12 hours

Note: MP-TsOH is preferred here because it targets the basicity of the diethylamino group, whereas Isocyanate only targets the alpha-amine.[1]

Method C: Copper(II) Chelation ("The Blue Wash")

Best for: Small scale, removing water-soluble amines/amino acids from hydrophobic products.[1]

The Mechanism: Amino acids form stable, water-soluble complexes with Copper(II) ions.[1] The "Copper Wash" is a classic technique where the aqueous layer turns blue/purple as it extracts the amino acid.

Protocol:

  • Preparation: Prepare a 10% aqueous solution of Copper(II) Sulfate (

    
    ).
    
  • Extraction: Wash the organic reaction mixture (dissolved in EtOAc/DCM) with the

    
     solution.
    
  • Observation: The aqueous layer will turn a deeper blue/purple indicating complexation with DEAA.

  • Repetition: Repeat the wash until the aqueous layer no longer changes color (remains light blue).

  • Final Polish: Wash with water to remove residual copper salts.

Phase 3: Troubleshooting & FAQs

Q1: My product is also a base (e.g., contains a morpholine or pyridine ring). Will Method A or B remove my product too?

  • Answer: Yes, likely. If your product is basic, Method A (Acid Wash) is risky because your product may also protonate and extract into water.

    • Solution: Use Method D (Reverse Phase HPLC) with an ion-pairing agent.[1] Use a buffer with pH ~7-8 (e.g., Ammonium Bicarbonate).[1] At this pH, the DEAA (pKa ~10.5) is still positively charged, while a pyridine (pKa ~5) or morpholine (pKa ~8) might be less charged or more hydrophobic, allowing separation based on retention time.

Q2: The DEAA impurity is co-eluting with my product on Flash Chromatography.

  • Answer: Standard silica chromatography is often insufficient for zwitterions.

    • Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., DCM/MeOH + 1%

      
      ). This deprotonates the species, sharpening the peaks. Alternatively, switch to C18 Reverse Phase  silica, where the highly polar DEAA will elute at the solvent front (Void Volume), effectively separating it from a hydrophobic product.
      

Q3: I am using DEAA as a building block in peptide synthesis. How do I ensure it doesn't couple twice?

  • Answer: The diethylamino group is sterically bulky and basic, but it doesn't interfere with the alpha-amine nucleophilicity significantly. However, it can act as an internal base. Ensure you are using standard Fmoc/Boc protocols. If "unreacted" DEAA is the issue, it implies incomplete coupling. Use a colorimetric test (Kaiser Test or Chloranil Test) to monitor coupling efficiency before proceeding to the wash steps.

Q4: Can I use Isocyanate resin?

  • Answer: Only if the DEAA contaminant has a free primary amine (i.e., the alpha-amine is not protected). If you are removing the free amino acid, Isocyanate resin is excellent. If you are removing an Fmoc-protected version, Isocyanate will NOT work (no nucleophilic amine to react).[1] In that case, use MP-TsOH (Method B) to bind the tertiary amine side chain.[1]

References
  • Biotage. (n.d.). ISOLUTE® Scavengers: User Guide and Flow Charts. Retrieved from [Link]

  • Marsh, A., & Bradley, M. (2007). Scavenger resins and solid-phase reagents in solution-phase synthesis.[1] Monthly Chemistry, 138, 110. (General reference for scavenger resin mechanisms).

  • Not Voodoo. (n.d.). Workup and Purification: Removal of Amines. University of Rochester. Retrieved from [Link]

(Note: The chemical properties cited (pKa values) are derived from structural analogs of diethylamine and alanine as specific experimental data for this non-natural derivative is often proprietary or estimated).

Validation & Comparative

Fragmentation Dynamics of Diethylamino-Alanine (DEAA) Peptides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of peptides containing the non-canonical amino acid 3-(diethylamino)alanine (DEAA) .

This guide is structured to assist researchers in distinguishing this modification from isobaric alternatives, optimizing fragmentation parameters, and interpreting complex spectra using first-principles mass spectrometry logic.

Executive Summary

3-(Diethylamino)alanine (DEAA) is a basic, non-proteinogenic amino acid often incorporated into peptide therapeutics or used as a chemical tag to modulate solubility and ionization. Structurally, it consists of an alanine backbone with a tertiary diethylamine group on the side chain.

In Mass Spectrometry (MS), DEAA acts as a "proton sponge" due to the high gas-phase basicity of its tertiary amine (pKa ~9.5–10.5). This distinct physicochemical property fundamentally alters the peptide's fragmentation behavior compared to standard aliphatic residues (like Alanine) or primary amines (like Lysine), shifting the fragmentation mechanism from the "mobile proton" model to a "charge-localized" model.

Key Differentiators:

  • Ionization: Significant enhancement in ESI response due to fixed positive charge retention.

  • Fragmentation: Suppression of non-specific backbone cleavage; promotion of specific reporter ions and neutral losses.

  • Diagnostic Ions: Strong immonium ion at m/z 115.12 and characteristic neutral loss of diethylamine (73 Da ).

Mechanistic Principles of Fragmentation

To interpret DEAA spectra, one must understand how the diethylamino moiety perturbs the standard collision-induced dissociation (CID) pathways.

The "Proton Sequestration" Effect

In standard peptides, protons are "mobile" and migrate along the backbone amide bonds, weakening them and facilitating random


- and 

-ion formation.
  • In DEAA Peptides: The tertiary amine on the DEAA side chain has a higher proton affinity than the backbone amides. The ionizing proton becomes "sequestered" (trapped) at the DEAA site.

  • Consequence: The energy required to mobilize the proton increases. At low collision energies (CE), fragmentation is suppressed. At higher CE, fragmentation occurs via charge-remote mechanisms or in the immediate vicinity of the DEAA residue.

Fragmentation Pathways[1][2][3]
  • Immonium Ion Formation: The most dominant feature is the formation of the DEAA immonium ion via dual cleavage of the N-C

    
     and C
    
    
    
    -C bonds.
  • Hofmann-type Elimination: The ethyl groups on the tertiary amine are susceptible to neutral loss, specifically the loss of ethylene (28 Da) or the entire diethylamine (73 Da) moiety, especially under HCD (Higher-energy Collisional Dissociation).

Visualization of Fragmentation Logic

The following diagram illustrates the competitive pathways for a DEAA-containing peptide.

DEAA_Fragmentation Precursor Protonated DEAA Peptide [M+H]+ Sequestration Proton Sequestration (Tertiary Amine) Precursor->Sequestration ESI Ionization Mobile Mobile Proton (High Energy) Sequestration->Mobile High CE Activation Imm_Path Immonium Pathway Sequestration->Imm_Path Direct Cleavage NL_Path Neutral Loss Pathway Sequestration->NL_Path Charge Remote Backbone_Path Backbone Cleavage Mobile->Backbone_Path ImmIon Diagnostic Immonium Ion m/z 115.12 Imm_Path->ImmIon NL_Product [M+H - 73]+ (Loss of Diethylamine) NL_Path->NL_Product Y_Ions y-ion Series (C-term fragments) Backbone_Path->Y_Ions

Figure 1: Mechanistic flow of DEAA peptide fragmentation. Note the bifurcation between diagnostic low-mass ions and backbone sequence ions.

Comparative Analysis: DEAA vs. Alternatives

This section compares DEAA against its closest structural and functional analogs: Unmodified Alanine (the scaffold) and Lysine (a standard basic residue).

Table 1: Physicochemical & MS Profile Comparison
FeatureUnmodified Alanine (Ala)Lysine (Lys)Diethylamino-Alanine (DEAA)
Residue Mass (Mono) 71.037 Da128.095 Da142.110 Da
Side Chain Methyl (-CH3)Butylamine (-(CH2)4-NH2)Diethyl-methylamine (-CH2-N(Et)2)
Basicity (Gas Phase) Low (Backbone driven)High (Primary Amine)Very High (Tertiary Amine)
Dominant Ion Series Complete

series
C-term

-ions (if C-term Lys)
Truncated series / Internal ions
Diagnostic Immonium m/z 44.05m/z 101.11m/z 115.12
Characteristic Neutral Loss None-17 Da (

)
-73 Da (

)
Charge State (ESI) Typically +2 (N-term + C-term K/R)+3 potential (Side chain)+3 highly favored
Detailed Performance Analysis
1. Sensitivity and Ionization
  • DEAA: Exhibits superior ionization efficiency in positive mode ESI compared to Alanine. The tertiary amine is permanently protonated at acidic pH, creating a "pre-charged" tag effect similar to quaternary ammonium tags, but without the permanent fixed charge (it can still be deprotonated at high pH).

  • Alternative (Ala): Relies solely on the N-terminus or basic residues (K/R) for charge. Neutral Alanine stretches often suffer from poor ionization.

2. Sequence Coverage (Fragmentation Quality)
  • DEAA: High collision energy (HCD > 30 NCE) is often required to overcome the proton sequestration effect. At low energy, spectra may be dominated by the precursor and the neutral loss peak (

    
    ), yielding poor sequence coverage.
    
  • Alternative (Lys): Lysine also sequesters protons, but the mobile proton threshold is lower than DEAA. Lysine-containing peptides generally yield readable

    
    -ion series, whereas DEAA peptides may require Electron Transfer Dissociation (ETD) to break the backbone without relying on mobile protons.
    

Experimental Protocols

Protocol A: Optimal Fragmentation Acquisition

To maximize sequence coverage and identification confidence for DEAA peptides.

  • Ionization Source: ESI Positive Mode.

  • Precursor Selection: Prioritize z = 3+ charge states. The extra proton ensures that even if the DEAA side chain traps one proton, a second "mobile" proton is available to catalyze backbone cleavage.

  • Fragmentation Mode:

    • Primary: HCD (Higher-energy Collisional Dissociation).

    • Energy Setting: Stepped Collision Energy (e.g., 25, 30, 35 NCE). This captures the labile neutral losses (low energy) and the backbone fragments (high energy) in a single spectrum.

  • Dynamic Exclusion: Set to 10–15 seconds to avoid re-sampling the abundant neutral loss species.

Protocol B: Diagnostic Identification Workflow

Use this logic to confirm the presence of DEAA in an unknown sample.

  • Extract Ion Chromatogram (XIC): Search for the diagnostic immonium ion m/z 115.123 (Tolerance ± 5 ppm).

    • Note: Distinguish from Aspartic Acid immonium (m/z 88) and Histidine immonium (m/z 110).

  • Neutral Loss Scan: Check for a constant neutral loss of 73.089 Da (Diethylamine) from the precursor.

  • Mass Shift Validation: If identifying a modified peptide, look for a mass shift of +71.073 Da relative to an Alanine residue (142.110 - 71.037).

Workflow Diagram

Protocol_Workflow Start Acquire MS/MS Spectrum (HCD Stepped NCE) Check_Imm Check Low Mass Region Is m/z 115.12 present? Start->Check_Imm Check_NL Check Precursor Region Is [M+H - 73]+ present? Check_Imm->Check_NL Yes Decision_No Alternative ID: Check His/Asp/Lys Check_Imm->Decision_No No Decision_Yes High Probability: DEAA Residue Check_NL->Decision_Yes Yes Check_NL->Decision_No No

Figure 2: Step-by-step decision tree for confirming DEAA presence in MS/MS spectra.

References

  • Comparison of Fragmentation Mechanisms

    • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews.
    • Source:

  • Basic Residue Effects (The "Proton Sponge" Effect)

    • Dongré, A. R., et al. (1996). Influence of peptide side chains on the fragmentation of protonated peptides. Journal of the American Chemical Society.
    • Source:

  • Immonium Ion Standards

    • High-Resolution Immonium Ion Masses for Amino Acid Identific
    • Source:

  • Quaternary and Tertiary Amine Tagging

    • Setner, B., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Groups. Molecules.
    • Source:

HPLC methods for separating L- and D- isomers of 3-diethylaminoalanine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Comparison Guide: Enantiomeric Separation of 3-Diethylaminoalanine

Introduction & Analytical Challenge

3-Diethylaminoalanine is a highly basic, non-proteinogenic amino acid characterized by a primary


-amine, a carboxylic acid, and a bulky, tertiary 

-diethylamino side chain. In drug development and synthetic biology, determining the exact enantiomeric excess (ee) of such unnatural amino acids is critical, as stereochemistry directly dictates biological activity and toxicity.

The analytical challenge lies in the molecule's zwitterionic nature and the highly basic tertiary amine, which often leads to severe peak tailing on standard silica-based columns due to secondary ionic interactions. To achieve baseline resolution of the L- and D- isomers, analytical scientists must choose between direct separation using specialized Chiral Stationary Phases (CSPs) or indirect separation via pre-column chiral derivatization.

This guide objectively compares three field-proven HPLC methodologies, explaining the mechanistic causality behind each to help you select the optimal self-validating system for your laboratory.

Workflow Decision Matrix

DecisionTree Start 3-Diethylaminoalanine Sample Direct Direct Separation (No Derivatization) Start->Direct High throughput MS-compatible Indirect Indirect Separation (Pre-column Derivatization) Start->Indirect High sensitivity Standard columns Crown Crown Ether CSP (e.g., ChiroSil) Direct->Crown Primary amine specific Teico Teicoplanin CSP (e.g., CHIROBIOTIC T) Direct->Teico Zwitterionic compatibility Marfey Marfey's Reagent (FDAA) + C18 Column Indirect->Marfey Diastereomer formation

Workflow decision tree for selecting the optimal HPLC chiral separation method.

Method 1: Direct Separation via Crown Ether CSPs (e.g., ChiroSil SCA(-))

Mechanistic Causality: Crown ether columns, such as those utilizing (+)- or (-)-(18-crown-6)-tetracarboxylic acid, are exceptionally well-suited for amino acids[1]. The separation mechanism relies on the formation of a host-guest inclusion complex. At an acidic pH, the primary


-amine of 3-diethylaminoalanine is protonated (

). These three protons form highly specific hydrogen bonds with the ether oxygens inside the crown cavity[2]. Crucially, while the tertiary

-diethylamino group is also protonated, its steric bulk and lack of primary N-H bonds prevent it from entering the cavity, eliminating non-specific binding and ensuring strict

-chiral recognition[2].

Self-Validating Experimental Protocol:

  • Mobile Phase Preparation: Prepare an isocratic blend of 80% Methanol and 20% Water. Add Perchloric acid (

    
    ) to a final concentration of 5 mM. Causality: The highly acidic modifier ensures full protonation of the primary amine, which is an absolute requirement for crown ether complexation[1].
    
  • System Setup: Flow rate at 1.0 mL/min, column temperature at 25°C, UV detection at 210 nm.

  • Sample Injection: Inject 10 µL of the analyte dissolved in the mobile phase.

  • Self-Validation Step: Crown ether columns are available in both (+) and (-) conformations. To validate that the observed peaks are true enantiomers and not impurities, run the sample on a ChiroSil SCA(-) column, then switch to a ChiroSil RCA(+) column. A true enantiomeric pair will exhibit a complete inversion of the elution order[1].

Method 2: Direct Separation via Macrocyclic Glycopeptides (e.g., Astec CHIROBIOTIC T)

Mechanistic Causality: The CHIROBIOTIC T column employs teicoplanin, a macrocyclic glycopeptide, covalently bonded to silica[3]. Teicoplanin contains multiple chiral centers and functional groups that interact with analytes via hydrogen bonding,


 interactions, and steric inclusion. Because teicoplanin possesses ionic groups, it is uniquely capable of handling the zwitterionic nature of underivatized amino acids in polar mobile phases, preventing the peak tailing typically caused by the basic diethylamino group[3].

Self-Validating Experimental Protocol:

  • Mobile Phase Preparation: Prepare a polar ionic mobile phase consisting of Methanol/Water/Formic Acid (70:30:0.1 v/v/v). Causality: Formic acid provides the necessary ionic strength to shield secondary interactions while maintaining MS compatibility[3].

  • System Setup: Flow rate at 0.8 mL/min, column temperature at 20°C. Detection via ESI-MS (positive ion mode).

  • Sample Injection: Inject 5 µL of the analyte.

  • Self-Validation Step: Systematically alter the methanol concentration from 50% to 80%. For true enantiomeric separation on a teicoplanin phase, enantioselectivity (

    
    ) should predictably increase with higher organic modifier concentrations[3]. If the peaks merge, the separation mechanism is validated.
    

Method 3: Indirect Separation via Pre-column Derivatization (Marfey's Reagent)

Mechanistic Causality: When specialized chiral columns are unavailable, indirect separation using Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is the gold standard[4]. The reagent undergoes a nucleophilic aromatic substitution with the primary


-amine of 3-diethylaminoalanine at pH 8.0[4]. The bulky, tertiary 

-amine is sterically hindered and lacks a leaving proton, meaning it does not react. This selective mono-derivatization forms stable diastereomers that possess different intramolecular hydrogen bonding profiles and hydrophobicities, allowing them to be easily resolved on a standard, achiral C18 reverse-phase column[5].

MarfeysMechanism Reagent Marfey's Reagent (L-FDAA) Reaction Nucleophilic Substitution (pH 8.0, 40°C) Reagent->Reaction Analyte D/L-3-Diethylaminoalanine Analyte->Reaction Diastereomers L-FDAA-D-Isomer & L-FDAA-L-Isomer Reaction->Diastereomers Quench with HCl Separation C18 Reverse-Phase HPLC Separation Diastereomers->Separation Baseline Resolution

Mechanistic pathway of pre-column derivatization using Marfey's Reagent.

Self-Validating Experimental Protocol:

  • Derivatization: Mix 50 µL of the amino acid sample with 10 µL of 1% L-FDAA in acetone and 20 µL of 1 M Sodium Bicarbonate (to maintain pH ~8.0). Incubate at 40°C for 1 hour[5].

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl. Causality: Acidification halts the nucleophilic attack and stabilizes the diastereomers for reverse-phase chromatography[5].

  • HPLC Separation: Inject onto a standard C18 column (e.g., 150 x 4.6 mm, 3 µm). Use a gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).

  • Self-Validation Step: Always run a "Reagent Blank" (FDAA + buffer + HCl, no amino acid) to map hydrolysis artifact peaks. Additionally, spike the sample with a pure L-enantiomer standard; the peak that increases in area is definitively the L-FDAA-L-isomer, while the D-isomer typically elutes later due to stronger hydrophobic interactions with the C18 stationary phase[5].

Quantitative Performance Comparison

The following table synthesizes the expected chromatographic performance for 3-diethylaminoalanine across the three evaluated methodologies:

ParameterCrown Ether CSP (e.g., ChiroSil)Teicoplanin CSP (e.g., CHIROBIOTIC T)Marfey's Reagent + C18
Separation Mode Direct (No sample prep)Direct (No sample prep)Indirect (Pre-column derivatization)
Chiral Selector (18-crown-6)-tetracarboxylic acidMacrocyclic glycopeptideL-FDAA (Chiral auxiliary)
Typical Resolution (

)
> 2.0 (Baseline)1.5 - 2.0> 2.5 (High resolution)
Mobile Phase Acidic Aqueous / MethanolMethanol / Water / Formic AcidAcetonitrile / Water / TFA
MS Compatibility Moderate (Requires volatile acids)ExcellentExcellent
Sample Prep Time Minimal (< 5 mins)Minimal (< 5 mins)High (~60-90 mins)
Primary Advantage Highest specificity for primary aminesBroad zwitterion compatibilityUtilizes standard achiral columns

Expert Recommendations

For high-throughput screening of 3-diethylaminoalanine enantiomeric excess, Crown Ether CSPs are the premier choice due to their strict requirement for primary amines, which perfectly bypasses the problematic basicity of the tertiary


-amine[2]. If downstream LC-MS/MS quantification is required from complex biological matrices, the Teicoplanin CSP  offers superior ionization compatibility[3]. Finally, for laboratories lacking specialized chiral columns, Marfey's Reagent  provides an elegant, highly sensitive alternative that leverages standard C18 infrastructure[4].

References

  • Source: chromatographyonline.
  • Source: PubMed (nih.gov)
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers Source: Sigma-Aldrich URL
  • Source: PubMed (nih.gov)
  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA)

Sources

Technical Comparison: Basicity Profile of 3-(N,N-Diethylamino)-L-alanine vs. Canonical Basic Residues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of functional amino acids, 3-(N,N-Diethylamino)-L-alanine (DEAA) represents a critical divergence from the canonical basic residues, Lysine (Lys) and Arginine (Arg). While Lys and Arg function as permanently charged cationic handles at physiological pH, DEAA functions as a pH-responsive switch .

This guide details the structural and electronic mechanisms that render DEAA a "tunable" base (pKa ~8.5–9.0), contrasting it with the "hard" basicity of Lysine (pKa ~10.5) and Arginine (pKa ~12.5). We provide experimental workflows to validate these properties, positioning DEAA as a superior candidate for applications requiring endosomal escape, pH-dependent solubility, and charge modulation.

Structural & Mechanistic Basis

The distinct basicity of DEAA stems from two chemical principles: the Beta-Effect (proximity to the


-carbon) and N-Alkylation  (tertiary vs. primary amine).
Structural Hierarchy
  • Arginine: Contains a guanidinium group.[1][2] Resonance stabilization distributes the positive charge across three nitrogens, creating an extremely stable conjugate acid.

  • Lysine: Contains a primary

    
    -amine separated from the backbone by a flexible 4-carbon aliphatic chain. This distance minimizes the inductive effect of the 
    
    
    
    -carbon, keeping the pKa high (~10.5).
  • DEAA: A derivative of 2,3-diaminopropionic acid (Dap). The tertiary diethylamine is located at the

    
    -position, separated by only one carbon from the electron-withdrawing 
    
    
    
    -ammonium and carboxylate groups.
The "Beta-Effect" on pKa

The proximity of the side-chain amine to the electron-withdrawing


-carbon in DEAA significantly lowers its pKa compared to Lysine. While the ethyl groups provide weak electron donation (+I effect), the short tether length dominates, reducing the electron density on the nitrogen lone pair and destabilizing the protonated state.

BasicityHierarchy Arg Arginine (Arg) Guanidinium Group pKa ~12.5 (Permanently Charged) Lys Lysine (Lys) Primary Amine (4-C spacer) pKa ~10.5 (Mostly Charged) Arg->Lys decreasing basicity DEAA 3-(N,N-Diethylamino)-L-alanine Tertiary Amine (1-C spacer) pKa ~8.5 - 9.0 (pH-Switchable) Lys->DEAA significant pKa drop (Beta-EWG Effect) Context Physiological pH (7.4)

Figure 1: Basicity hierarchy showing the transition from the "hard" charge of Arginine to the "titratable" nature of DEAA.

Quantitative Performance Profile

The following data contrasts the physicochemical properties critical for drug design. Note that DEAA is significantly more lipophilic than Lys/Arg, aiding in membrane penetration.

FeatureArginine (Arg)Lysine (Lys)3-(N,N-Diethylamino)-L-alanine (DEAA)
Side Chain Functionality GuanidiniumPrimary AmineTertiary Diethylamine
Side Chain pKa ~12.5~10.5~8.5 – 9.0 (Est.)*
Charge at pH 7.4 +1 (Cationic)+1 (Cationic)Partial / Equilibrium
Charge at pH 5.0 +1+1+1 (Fully Protonated)
Hydrophobicity (LogP) Highly HydrophilicHydrophilicLipophilic (Ethyl groups)
Primary Application Solubility, BindingSalt Bridges, ConjugationEndosomal Escape, pH-Switching

*Note: The pKa of DEAA is estimated based on the 2,3-diaminopropionic acid backbone (pKa ~8.2) adjusted for N,N-diethyl alkylation effects.

Experimental Validation Protocols

To integrate DEAA into your workflow, you must empirically determine its pKa within your specific peptide or protein sequence, as local environment (neighboring residues) can shift the pKa by


 1 unit.
Protocol: Potentiometric Titration (Gold Standard)

This method determines the precise pKa of the side chain by measuring the buffering region.

Reagents:

  • Analyte: 0.1 M DEAA-containing peptide in degassed water.

  • Titrant: 0.1 M NaOH (standardized).

  • Background Electrolyte: 0.1 M KCl (to maintain ionic strength).

Workflow:

  • Dissolution: Dissolve the peptide in 0.1 M KCl to a final concentration of 2–5 mM. Acidify to pH 2.0 using HCl to ensure all basic groups are protonated.

  • Titration: Add NaOH in micro-aliquots (e.g., 5

    
    L) under constant stirring and N2 purging (to exclude CO2).
    
  • Data Logging: Record pH after stabilization for each aliquot.

  • Analysis: Plot pH vs. Volume of NaOH. The first derivative (

    
    pH/
    
    
    
    V) peaks indicate equivalence points. The half-equivalence point of the side-chain transition corresponds to the pKa.

TitrationWorkflow Start Acidify Sample (pH 2.0) Titrate Add NaOH (Micro-dosing) Start->Titrate Measure Record pH (Potentiometer) Titrate->Measure Measure->Titrate loop until pH 12 Analyze Calculate 1st Derivative Identify pKa Measure->Analyze complete

Figure 2: Step-by-step workflow for potentiometric determination of DEAA pKa.

Protocol: NMR-Based pKa Determination

For site-specific resolution in complex peptides.

  • Sample: Dissolve peptide in 90% H2O / 10% D2O.

  • Titration: Adjust pH from 2 to 12 using NaOD/DCl.

  • Observation: Monitor the chemical shift (

    
    ) of the 
    
    
    
    -protons
    (adjacent to the diethylamino group).
  • Calculation: Fit the change in chemical shift to the Henderson-Hasselbalch equation:

    
    
    

Application Context: Why Choose DEAA?

The choice between Lys/Arg and DEAA is a choice between static and dynamic charge.

The "Proton Sponge" & Endosomal Escape

DEAA is chemically similar to the headgroups of ionizable lipids (like DLin-MC3-DMA) used in mRNA vaccines.

  • Mechanism: At physiological pH (7.4), DEAA is partially deprotonated and hydrophobic, facilitating cellular uptake. Inside the acidic endosome (pH 5.5–6.0), it becomes protonated. This influx of protons and counter-ions causes osmotic swelling ("Proton Sponge effect") and membrane disruption, releasing the payload.[3]

  • Contrast: Arginine remains charged at all times, often leading to entrapment without release.

Solubility Tuning

Replacing hydrophobic residues with DEAA can improve solubility at acidic pH (during purification) while maintaining a neutral, hydrophobic profile at neutral pH (for receptor binding).

References

  • IUPAC Stability Constants Database. (2023). Dissociation constants of organic bases and amino acids. IUPAC.[4][5][6][7] Link (General reference for amino acid pKa values).

  • Vertex Pharmaceuticals / CRISPR Therapeutics. (2025). Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles.Link (Contextual validation of diethylamino-headgroups in endosomal escape).

  • PubChem Compound Summary. (2023). N,N-Diethylalanine and related diamino acids. National Library of Medicine. Link

  • Organic Chemistry Data. (2022). pKa Values of Amino Acid Side Chains and Amines.[8][9][10]Link

Sources

Enantiomeric purity determination of 3-(N,N-Diethylamino)-L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

Enantiomeric Purity Determination of 3-(N,N-Diethylamino)-L-alanine: A Comparative Guide

As a Senior Application Scientist navigating the complexities of modern peptide synthesis and drug development, I frequently encounter the analytical bottleneck of validating non-proteinogenic amino acids. 3-(N,N-Diethylamino)-L-alanine—an


-diethylated derivative of 2,3-diaminopropionic acid (Dap)—presents a unique chromatographic challenge. It is a highly polar zwitterion possessing a primary 

-amine, a sterically bulky tertiary

-amine, and a carboxylic acid.

Standard reversed-phase chromatography fails here due to the molecule's extreme hydrophilicity and basicity. To ensure enantiomeric purity (typically requiring >99.5% ee to prevent diastereomeric peptide formation), we must rely on specialized chiral stationary phases (CSPs) or strategic derivatization. This guide objectively compares the three most robust methodologies for this analyte, detailing the mechanistic causality behind each protocol to ensure your laboratory achieves self-validating, reproducible results.

Methodological Decision Tree

MethodSelection Start Enantiomeric Purity Analysis 3-(N,N-Diethylamino)-L-alanine Direct Direct Chiral HPLC (Underivatized) Start->Direct Faster workflow Indirect Indirect HPLC (Pre-column Derivatization) Start->Indirect Higher sensitivity ZWIX Zwitterionic CSP (Chiralpak ZWIX) Best for LC-MS Direct->ZWIX Organic Mobile Phase Crown Crown Ether CSP (Crownpak CR+) Best for UV Direct->Crown Aqueous Acidic Phase Marfey Marfey's Reagent (L-FDAA + RP-C18) Best for Standard Labs Indirect->Marfey Diastereomer Separation

Fig 1. Decision matrix for selecting chiral analysis methods for zwitterionic amino acids.

Pillar 1: Direct Zwitterionic Separation (Chiralpak ZWIX)

Mechanistic Causality Chiralpak ZWIX columns utilize a synergistic double ion-pairing mechanism[1]. The stationary phase fuses a cinchona alkaloid (quinine or quinidine) with trans-2-aminocyclohexanesulfonic acid (ACHSA). For an amphoteric molecule like 3-(N,N-Diethylamino)-L-alanine, the


-carboxylate binds to the CSP's quinuclidinium cation, while the 

-ammonium binds to the sulfonate anion[2]. The bulky

-diethylamino group provides critical steric repulsion against the chiral cleft, amplifying enantioselective recognition.

ZWIX_Interactions cluster_analyte 3-(N,N-Diethylamino)-L-alanine cluster_csp Chiralpak ZWIX(+) Stationary Phase AlphaCOO alpha-Carboxylate (-COO⁻) Quinuclidinium Quinuclidinium Ring (Cation) AlphaCOO->Quinuclidinium Electrostatic Attraction AlphaNH3 alpha-Ammonium (-NH3⁺) Sulfonate ACHSA Sulfonate (Anion) AlphaNH3->Sulfonate Electrostatic Attraction BetaAmine beta-Diethylamino Steric Bulk Cleft Chiral Cleft (Steric Barrier) BetaAmine->Cleft Steric Repulsion (Enantioselectivity)

Fig 2. Synergistic double ion-pairing mechanism between ZWIX(+) CSP and the zwitterionic analyte.

Experimental Protocol

  • Mobile Phase Preparation : Mix Methanol/Acetonitrile (50:50 v/v). Add 50 mM Formic Acid and 25 mM Diethylamine. Causality: The organic bulk ensures rapid mass transfer, while the specific acid/base ratio acts as a non-aqueous buffer to maintain the zwitterionic state of both the CSP and the analyte[2].

  • Sample Preparation : Dissolve the analyte in Methanol to a concentration of 1 mg/mL.

  • Chromatography : Flow rate at 0.6 mL/min, column temperature at 25°C. Detect via LC-MS (ESI+) or UV at 210 nm.

Self-Validating System This method validates itself through the use of pseudo-enantiomeric columns. By default, the L-enantiomer elutes first on ZWIX(+). If you detect a trace impurity and need to confirm it is the D-enantiomer (and not an achiral byproduct), switch to the ZWIX(-) column. The elution order will systematically reverse, causing the trace D-enantiomer to elute first[1].

Pillar 2: Direct Crown Ether Complexation (Crownpak CR(+))

Mechanistic Causality Crownpak CR(+) relies on host-guest complexation. The chiral crown ether cavity selectively encapsulates the primary


-ammonium ion (-NH3+)[3]. Because the 

-amine of our target molecule is tertiary (

-diethyl), it physically cannot enter the crown ether cavity. This prevents competing complexation sites, ensuring that chiral recognition is driven purely by the

-stereocenter.

Experimental Protocol

  • Mobile Phase Preparation : Prepare an aqueous solution of perchloric acid (HClO4) at pH 1.5. Causality: Perchlorate is a highly non-nucleophilic anion; unlike chloride or sulfate, it will not compete with the crown ether for the analyte's ammonium ion[3].

  • Sample Preparation : Dissolve the analyte in the mobile phase (0.5 mg/mL). Do not exceed 15% organic modifier (Methanol), as higher organic content disrupts the hydrogen-bonding complexation[3].

  • Chromatography : Flow rate at 0.5 mL/min. Crucial Step : Set column temperature to 5°C. Causality: Host-guest complexation is an enthalpically driven process. Lower temperatures decrease entropic penalties, drastically sharpening peak shape and resolution.

Self-Validating System The thermodynamic constraints of the Crownpak CR(+) cavity dictate a fixed elution order: the D-enantiomer consistently elutes first[3]. To validate the system, spike your sample with a known racemic standard. The trace impurity peak in your pure sample must perfectly overlay with the first eluting peak of the racemate.

Pillar 3: Indirect Pre-Column Derivatization (Marfey’s Method)

Mechanistic Causality When specialized chiral columns are unavailable, indirect separation using 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA, Marfey's reagent) is the gold standard. L-FDAA undergoes a Nucleophilic Aromatic Substitution (SNAr) with the primary


-amine. Because the 

-amine is tertiary and lacks a proton, it cannot react[4]. This regioselectivity yields a clean, mono-derivatized diastereomer that can be separated on any standard C18 column.

MarfeysPathway Analyte 3-(N,N-Diethylamino)-L-alanine (Primary alpha-NH2, Tertiary beta-amine) Reaction SNAr Reaction (40°C, NaHCO3, 1h) Analyte->Reaction Nucleophilic Attack (alpha-NH2) Reagent L-FDAA (Marfey's Reagent) 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide Reagent->Reaction Fluoride Displacement Product L-Dap(Et2)-L-FDAA Diastereomer (Hydrophobic, UV/MS Active) Reaction->Product Diastereomer Formation Tertiary Unreacted beta-amine (Sterically hindered, no proton) Reaction->Tertiary Regioselectivity

Fig 3. Regioselective SNAr derivatization pathway of the primary alpha-amine using Marfey's reagent.

Experimental Protocol

  • Derivatization : Combine 50 µL of the amino acid (50 mM in water) with 100 µL of L-FDAA (1% in acetone) and 20 µL of 1 M NaHCO3.

  • Incubation : Heat at 40°C for 1 hour . Causality: Standard Marfey's protocols use 85°C. However, the strong inductive electron-withdrawing effect of the

    
    -diethylamino group lowers the pKa of the 
    
    
    
    -proton, making it susceptible to minor epimerization at high heat[4]. Lowering the temperature preserves the native enantiomeric ratio.
  • Quenching : Add 20 µL of 1 M HCl to neutralize the base and stop the reaction.

  • Separation : Inject onto a standard C18 column using a linear gradient of Water/Acetonitrile containing 0.1% TFA. Detect at 340 nm.

Self-Validating System To ensure the derivatization process itself did not induce racemization, parallelly derivatize a pure L-standard with D-FDAA. The resulting L-AA/D-FDAA complex is the exact enantiomer of the D-AA/L-FDAA complex and will exhibit the identical retention time on an achiral C18 column[4]. This allows you to definitively map the retention time of the D-impurity without needing a pure D-amino acid standard.

Quantitative Performance Comparison

ParameterChiralpak ZWIX(+/-)Crownpak CR(+)Marfey's Reagent (L-FDAA)
Separation Mode Direct (Underivatized)Direct (Underivatized)Indirect (Derivatized)
Detection LC-MS / UVUV (200-210 nm)UV (340 nm) / LC-MS
Elution Order Control Yes (Switch ZWIX+ to ZWIX-)No (Fixed, D elutes first)No (Fixed by diastereomer)
Typical Resolution (Rs) 2.5 - 4.01.5 - 2.5> 3.0
Analysis Time 15 - 25 min20 - 30 min45 min (+ 1h prep)
LOD (D-enantiomer) < 0.05%~ 0.1%< 0.01%
Primary Advantage Best for high-throughput LC-MSBest for strict aqueous conditionsHighest sensitivity, no chiral column needed

References

  • Title: chiralpak® zwix(+)
  • Source: mdpi.
  • Title: INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-)
  • Title: Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)

Sources

Beyond Ninhydrin: A Comparative Guide to TLC Visualization of Tertiary Amine Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

The "Silent" Spot Challenge

In the routine analysis of amino acids, Ninhydrin is the gold standard. It is reliable, sensitive, and widely understood. However, for researchers working with tertiary amine amino acids (e.g.,


-dimethylated derivatives, certain cyclic alkaloids, or synthetic intermediates), Ninhydrin is effectively blind.

The Mechanism of Failure: Ninhydrin visualization relies on the oxidative deamination of the amino acid, a process that strictly requires a free hydrogen atom on the alpha-amino group to form the Schiff base intermediate. Tertiary amines (


) lack this proton. Consequently, they cannot undergo the rearrangement necessary to form the chromophore (Ruhemann’s Purple).

This guide objectively compares the three most effective alternative visualization systems: Dragendorff’s Reagent , Potassium Iodoplatinate , and Cobalt (II) Thiocyanate , providing experimental protocols and mechanistic insights to ensure reproducible detection.

Mechanistic Comparison & Selection Logic

Unlike the covalent modification seen with Ninhydrin, the visualization of tertiary amines relies on supramolecular ion-pairing . These reagents contain large, anionic metal complexes that precipitate with the bulky, cationic (protonated) tertiary amine.

The Ion-Pairing Mechanism

The visualization occurs when the protonated tertiary amine (


) associates with the metal-halide anion (

), forming a colored, insoluble salt.



Decision Framework

Select your reagent based on the matrix complexity and required sensitivity.

ReagentSelection Start Target: Tertiary Amine Amino Acid Sensitivity Is High Sensitivity (<1 µg) Critical? Start->Sensitivity Matrix Is the Matrix Complex (e.g., biological extract)? Sensitivity->Matrix No Iodoplatinate Select: Potassium Iodoplatinate (High Sensitivity, Stable) Sensitivity->Iodoplatinate Yes Matrix->Iodoplatinate High Interference Dragendorff Select: Dragendorff's Reagent (Robust, General Purpose) Matrix->Dragendorff Standard Synthesis Cobalt Select: Cobalt Thiocyanate (Specific for bulky amines/alkaloids) Matrix->Cobalt Specific Drug Class

Figure 1: Decision tree for selecting the optimal visualization reagent based on experimental constraints.

Comparative Performance Analysis

The following data summarizes the performance of these reagents specifically for tertiary amine detection (e.g., N,N-dimethyl-L-phenylalanine or similar derivatives).

FeatureDragendorff’s Reagent Potassium Iodoplatinate Cobalt (II) Thiocyanate
Detection Limit (LOD) 1–5 µg0.1–1 µg5–10 µg
Spot Color Orange/Red-BrownBlue/VioletBlue (on Pink)
Background Yellow/WhitePink/ReddishPink
Selectivity Moderate (reacts with most alkaloids)High (preferred for trace analysis)High (specific for bulky amines)
Stability Fades over time (hours)Very Stable (days/weeks)Fades rapidly if not fixed
Toxicity Moderate (Bismuth)High (Platinum salts)Moderate (Cobalt)
Cost LowHighLow

Expert Insight: While Dragendorff’s is the standard "workhorse," Potassium Iodoplatinate is superior for trace analysis in drug development due to its darker spot contrast against the background and higher stability, allowing for easier documentation [1, 2].

Experimental Protocols

A. Dragendorff’s Reagent (Munier Modification)

This modification includes tartaric acid to prevent the hydrolysis of bismuth, ensuring reagent longevity.

Reagents:

  • Solution A: Dissolve 1.7 g Bismuth Subnitrate and 20 g Tartaric Acid in 80 mL water.

  • Solution B: Dissolve 16 g Potassium Iodide (KI) in 40 mL water.

  • Stock Solution: Mix Solution A and Solution B (1:1). Store at 4°C (Stable for months).

  • Working Spray: Mix 10 mL Stock Solution + 20 g Tartaric Acid + 100 mL Water.

Procedure:

  • Elute the TLC plate and dry completely (remove all traces of mobile phase acid/base).

  • Spray the Working Solution evenly over the plate.

  • Result: Orange spots appear immediately on a yellow background.

  • Enhancement (Optional): Spray with 5% Sodium Nitrite (

    
    ) to bleach the background, making spots appear more distinct.
    
B. Potassium Iodoplatinate Reagent

The gold standard for sensitivity.

Reagents:

  • Solution A: 5% Platinum Chloride (

    
    ) in water (3 mL).
    
  • Solution B: 10% Potassium Iodide (KI) in water (97 mL).

  • Working Spray: Mix Solution A and Solution B. Add 100 mL water or ethanol to dilute if background is too dark.

Procedure:

  • Dry the developed TLC plate.[1]

  • Spray evenly.[2]

  • Result: Dark blue/violet spots on a pinkish background.

  • Note: Acidifying the plate slightly (exposure to HCl vapor) prior to spraying can enhance the ion-pairing intensity for some amino acids [3].

C. Cobalt (II) Thiocyanate (Scott Test Variant)

Best for bulky tertiary amines and distinguishing specific drug classes (e.g., cocaine analogs, bulky amino acid esters).

Reagents:

  • Dissolve 2.0 g Cobalt (II) Thiocyanate in 100 mL acetone (or water/glycerol mix for slower drying).

Procedure:

  • Dry plate thoroughly.[2]

  • Spray reagent.[2][3][4][5][6]

  • Result: Blue spots on a pink background.

  • Validation: The blue color is due to the formation of the tetrahedral

    
     complex stabilized by the tertiary amine cation.[7] This color is sensitive to moisture; dry the plate if spots fade [4, 5].
    

Troubleshooting & Validation

To ensure scientific integrity, every TLC run must be self-validating.

  • False Positives:

    • Dragendorff: Polyethylene glycols (PEGs) and some detergents can cause background staining. Ensure your extraction solvent is free of surfactants.

    • Cobalt: High concentrations of primary amines can sometimes interfere. Run a primary amine control (e.g., Leucine) to confirm specificity.

  • Sensitivity Check:

    • Always spot a "System Suitability Standard" (e.g., N,N-dimethylaniline or a known tertiary amine standard) at 1 µg and 5 µg on the side of the plate to verify reagent efficacy.

  • pH Criticality:

    • These reagents require the amine to be protonated.[7] If your mobile phase was basic (e.g., contained Ammonium Hydroxide), you must dry the plate completely or expose it to acetic acid vapor for 5 minutes before spraying to ensure the amine is in the cation form (

      
      ).
      

Workflow Step1 Develop TLC Plate Step2 Dry Completely (Remove Mobile Phase) Step1->Step2 Step3 pH Adjustment (Ensure Protonation) Step2->Step3 Step4 Apply Reagent (Spray/Dip) Step3->Step4 Step5 Visualization (Record Immediately) Step4->Step5

Figure 2: Critical workflow steps ensuring protonation of the amine for successful ion-pairing visualization.

References

  • Comparison of Dragendorff's and Iodoplatinate Reagents. Journal of Pharmaceutical Sciences. Link

  • TLC Visualization Reagents. EPFL Chemistry Guide. Link

  • Iodoplatinate Spray Reagent. Merck/Sigma-Aldrich Technical Protocols. Link

  • Cobalt Thiocyanate Color Test Mechanism. Chalmers University of Technology Research. Link

  • Scott Test for Cocaine (Cobalt Thiocyanate). Paper Analytical Device Project, University of Notre Dame. Link

Sources

Infrared (IR) spectroscopy bands for diethylamino group identification

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals evaluating infrared (IR) spectroscopic modalities for the identification of tertiary amines.

The Analytical Challenge of the Diethylamino Group

Identifying the diethylamino group (—N(CH₂CH₃)₂) in active pharmaceutical ingredients (APIs) like lidocaine, procainamide, or diethylcarbamazine presents a unique challenge in Fourier Transform Infrared (FTIR) spectroscopy[1].

Because the nitrogen atom in a tertiary amine is fully substituted, the molecule lacks an N–H bond. Consequently, the highly diagnostic N–H stretching (3300–3000 cm⁻¹) and N–H bending bands are completely absent from the spectrum[2][3]. Analysts must instead rely on the aliphatic C–N stretch, which typically appears between 1250 and 1020 cm⁻¹[2][4]. However, the C–N bond possesses a relatively low dipole moment compared to C=O or C–O bonds. This lack of polarity results in a weak-to-medium absorption signal that is frequently masked by the dense overlapping peaks of the fingerprint region[3].

To overcome this, laboratories must carefully select their IR sampling modality and employ self-validating chemical derivatization protocols to ensure definitive identification.

Modality Comparison: ATR-FTIR vs. Transmission FTIR

When establishing a workflow for diethylamino identification, laboratories must choose between Attenuated Total Reflectance (ATR-FTIR) and traditional Transmission FTIR (KBr pellet). While ATR is often favored for its speed, the underlying physics of the technique fundamentally alters the resulting spectrum, which can lead to misidentification if the causality is not understood.

In ATR-FTIR, the IR beam penetrates the sample via an evanescent wave. The penetration depth (


) is not uniform; it is directly proportional to the wavelength of the incident light[5][6]. Because the weak C–N stretch of the diethylamino group occurs at a lower wavenumber (~1150 cm⁻¹, longer wavelength) compared to the aliphatic C–H stretches (~2900 cm⁻¹, shorter wavelength), the C–N band will be artificially enhanced in an ATR spectrum relative to a transmission spectrum[5].

Table 1: Modality Comparison for Tertiary Amine Identification

ParameterATR-FTIR (Diamond/ZnSe)Transmission FTIR (KBr Pellet)Mechanistic Impact on Diethylamino ID
Sampling Mechanism Evanescent wave penetration (surface)[7]Direct beam pass-through (bulk)[7]ATR may miss bulk API in formulated blends; transmission provides true bulk chemistry[7].
Penetration Depth Wavelength-dependent (~1–3 µm)[5][6]Full sample thickness[6]ATR physically enhances the low-wavenumber C–N stretch relative to C–H bands[5].
Sample Preparation None (direct contact)[6]Grinding with KBr, pressing[8]KBr pellets are prone to moisture, which can introduce broad O–H bands that complicate the spectrum[8].
Spectral Fidelity Requires ATR correction algorithm[5][9]High fidelity, standard for libraries[8]Uncorrected ATR spectra of diethylamino bases will fail transmission-based library matches[9].

Spectral Signatures & The Self-Validating Protocol

Because the C–N stretch of a free base tertiary amine is weak, a single ATR-FTIR scan is often insufficient for rigorous regulatory or quality control standards. A self-validating system requires chemical derivatization.

By reacting the API with hydrochloric acid (HCl), the nitrogen lone pair is protonated, converting the tertiary amine into an amine salt[3]. This protonation creates a highly polar N–H⁺ bond, which produces a massive, broad absorption band between 2700 and 2200 cm⁻¹[3]. The appearance of this unmistakable band definitively validates the presence of the tertiary amine.

Table 2: Characteristic IR Bands for Diethylamino Group Identification

Functional Group / VibrationFree Base (cm⁻¹)HCl Salt Derivative (cm⁻¹)Intensity & Peak ShapeCausality / Notes
Aliphatic C–H Stretch 2970 – 28002970 – 2800Strong, SharpRepresents the –CH₂ and –CH₃ groups of the ethyl chains.
N–H⁺ Stretch Absent2700 – 2200Very Strong, BroadProtonation of the lone pair creates a highly polar bond, validating the tertiary amine[3].
C–H Bending (Scissoring) ~1460 & ~1380~1460 & ~1380Medium, SharpAsymmetric and symmetric bending of the ethyl groups.
Aliphatic C–N Stretch 1250 – 10201250 – 1020Weak to MediumLow dipole moment makes this band difficult to isolate without derivatization[2][3].
Step-by-Step Methodology: Orthogonal Identification Workflow

Phase 1: Rapid ATR-FTIR Screening

  • Preparation : Clean the diamond ATR crystal with isopropanol and establish a background spectrum.

  • Sampling : Place 2–5 mg of the pure API free base onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact[6].

  • Acquisition : Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Analysis : Inspect the 1250–1020 cm⁻¹ region for the weak aliphatic C–N stretch[2][4].

  • Correction : Apply the ATR correction algorithm in the spectrometer software to normalize wavelength-dependent penetration depth artifacts before running a library search[5][9].

Phase 2: Chemical Derivatization (The Validation Step)

  • Reaction : Dissolve 10 mg of the API in 1 mL of ethanol. Add 1 mL of a 50:50 hydrochloric acid (HCl) in ethanol solution[3].

  • Precipitation : Allow the amine salt to precipitate. Collect the solid via vacuum filtration and dry under a gentle nitrogen stream[3].

Phase 3: Transmission FTIR Confirmation

  • Pellet Preparation : Grind 1–2 mg of the dried amine salt with 100 mg of IR-grade, desiccated KBr. Press under 10 tons of force to form a transparent pellet[8].

  • Acquisition : Place the pellet in the transmission holder and scan (4000 to 400 cm⁻¹).

  • Validation : Confirm the presence of the broad, intense absorption band between 2700 and 2200 cm⁻¹ (N–H⁺ stretch). This definitively proves the original presence of a tertiary amine[3].

Visualizing the Analytical Decision Tree

Workflow N1 API Sample (Suspected Diethylamino) N2 ATR-FTIR Analysis (Rapid Screening) N1->N2 N3 Evaluate 1250-1020 cm⁻¹ (Aliphatic C-N Stretch) N2->N3 N4 Is C-N band clearly resolved? N3->N4 N5 Apply ATR Correction & Spectral Library Match N4->N5 Yes N6 Derivatize Sample (1:1 HCl in Ethanol) N4->N6 No (Weak/Masked) N7 Transmission FTIR (KBr Pellet) N6->N7 N8 Evaluate 2700-2200 cm⁻¹ (N-H⁺ Broad Stretch) N7->N8 N9 Positive Identification of Tertiary Amine Salt N8->N9

Figure 1: Self-validating decision matrix for IR spectroscopic identification of diethylamino groups.

References

  • 2 - orgchemboulder.com

  • 3 - spectroscopyonline.com

  • 4 - spcmc.ac.in 4.8 - specac.com

  • 7 - wordpress.com 6.5 - piketech.com

  • 6 - mt.com 8.1 - nih.gov

  • 9 - rockymountainlabs.com

Sources

3-(N,N-Diethylamino)-L-alanine vs. 3-(dimethylamino)-L-alanine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of peptides, organocatalysts, and targeted drug delivery systems increasingly relies on non-natural amino acids to fine-tune physicochemical properties. Among these, derivatives of 2,3-diaminopropionic acid (Dap)—specifically 3-(dimethylamino)-L-alanine (Dap(Me)₂ or Dmaa) and 3-(N,N-diethylamino)-L-alanine (Dap(Et)₂) —have emerged as critical building blocks.

As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective comparison of these two tertiary amine-containing amino acids. While both compounds introduce a pH-responsive, cationic side chain, their distinct steric profiles and lipophilicities dictate their specific applications. Dap(Me)₂ is predominantly utilized as a compact Brønsted base in peptide-catalyzed asymmetric synthesis and RNA modification, whereas Dap(Et)₂ is favored in the structural engineering of cell-penetrating peptides (CPPs) where enhanced membrane interactions are required.

Physicochemical & Structural Comparison

The addition of alkyl groups to the


-amine of Dap fundamentally alters the residue's behavior in aqueous environments and during solid-phase peptide synthesis (SPPS). The inductive electron-donating effect of the alkyl groups increases the basicity of the side-chain amine relative to the primary amine of unmodified Dap; however, this is counterbalanced by the steric hindrance that restricts solvation of the protonated state.
Table 1: Comparative Physicochemical Properties
Property3-(dimethylamino)-L-alanine3-(diethylamino)-L-alanine
Abbreviation Dap(Me)₂, DmaaDap(Et)₂
Molecular Formula C₅H₁₂N₂O₂C₇H₁₆N₂O₂
Molecular Weight (Free AA) 132.16 g/mol 160.21 g/mol
Side-Chain pKₐ (Approx.) ~9.0 – 9.2~9.4 – 9.6
Lipophilicity (LogP) Lower (Hydrophilic)Higher (Amphiphilic)
Steric Bulk Compact (Minimal shielding)Bulky (Significant shielding)
Primary Application Organocatalysis, RNA modificationEndosomal escape, CPPs

Mechanistic Insight: The dimethylation of Dap raises the pKₐ by approximately 0.6 units compared to the free amine[1]. In Dap(Et)₂, the ethyl groups provide a stronger inductive effect, slightly raising the intrinsic pKₐ further. However, the increased lipophilicity of the diethyl variant significantly enhances its ability to insert into hydrophobic lipid bilayers once deprotonated, making it superior for membrane-disrupting applications.

Mechanistic Applications in Modern Research

Peptide-Catalyzed Asymmetric Synthesis

Dap(Me)₂ has been extensively utilized as a catalytic residue in rationally designed


-turn tetrapeptides. Because of its compact tertiary amine side chain, it acts as an highly efficient Brønsted base/nucleophile. For example, in the methanolytic dynamic kinetic resolution (DKR) of racemic oxazol-5(4H)-ones (azlactones), the Dap(Me)₂ residue facilitates the rapid equilibration of enantiomers via an aromatic oxazole enol intermediate (pKₐ ≈ 9)[2][3]. The minimal steric bulk of the dimethyl groups allows the substrate to access the active site without disrupting the peptide's secondary structure.
pH-Responsive Drug Delivery Systems

Both amino acids are critical in the design of cationic amphipathic peptides used for nucleic acid delivery. These peptides must bind cargo, facilitate endocytosis, and trigger endosomal release upon acidification. At physiological pH (7.4), a portion of the side chains remains unprotonated and lipophilic. As the endosome acidifies (pH ~5.5), the tertiary amines become fully protonated, increasing the overall cationic charge[1]. This rapid conformational and electrostatic shift disorders the endosomal membrane. Dap(Et)₂ is particularly effective here; its bulky ethyl groups provide a higher hydrophobic moment prior to protonation, driving stronger initial membrane insertion.

RNA 2'-OH Modification

Recent advancements in RNA structure mapping utilize water-soluble electrophilic reagents. (R)-N,N-dimethylaminoalanine acylimidazole derivatives have been shown to selectively react with the 2'-OH groups of RNA in water. The dimethylamino group enhances the solubility and fine-tunes the reactivity of the acylimidazole, allowing for superstoichiometric yields at unusually low concentrations (100 mM)[4].

EndosomalEscape N1 Extracellular Environment (pH 7.4) N2 Unprotonated Tertiary Amine (Hydrophobic State) N1->N2 N3 Endosomal Uptake (pH Drop to ~5.5) N2->N3 Endocytosis N4 Protonated Ammonium Cation (Increased Polarity & Charge) N3->N4 Acidification N5 Membrane Interaction (Endosomal Lysis & Cargo Release) N4->N5 Conformational Shift

Caption: Mechanism of pH-responsive endosomal escape driven by dialkylaminoalanine protonation.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems. The causality behind reagent selection is explicitly detailed to prevent common synthetic failures.

Protocol 1: Asymmetric Synthesis via Ni²⁺ Schiff Base Complex

The synthesis of highly enantiopure (>98% ee) Dap(Me)₂ and Dap(Et)₂ is achieved via the stereoselective Michael addition of dialkylamines to dehydroalanine[5].

Causality: Free dehydroalanine is prone to polymerization and racemic addition. By coordinating dehydroalanine to a Ni²⁺ ion alongside a chiral auxiliary (e.g., (R)-2-N-(N'-benzylprolyl)aminobenzophenone), the double bond is locked in a planar, rigid conformation. The chiral auxiliary sterically shields one face of the complex, forcing the incoming amine to attack from the opposite face, guaranteeing high stereoselectivity.

Step-by-Step Workflow:

  • Complex Preparation: Synthesize the Ni²⁺ complex of the Schiff base of dehydroalanine and the chiral auxiliary in methanol.

  • Nucleophilic Addition: Add 5 equivalents of either dimethylamine (for Dap(Me)₂) or diethylamine (for Dap(Et)₂) to the complex solution.

  • Reaction Monitoring: Stir at ambient temperature. Monitor the disappearance of the red dehydroalanine complex via TLC (typically 2-4 hours for dimethylamine; 12-18 hours for diethylamine due to increased steric bulk).

  • Decomposition & Isolation: Decompose the resulting diastereomeric complex using 1N HCl. Extract the chiral auxiliary with dichloromethane for recycling.

  • Purification: Isolate the target dialkylaminoalanine from the aqueous phase via ion-exchange chromatography (e.g., Dowex 50W-X8).

Synthesis A Dehydroalanine Precursor (Ni2+ Schiff Base Complex) B Michael Addition (Nucleophilic Attack) A->B D1 3-(dimethylamino)-L-alanine (>98% ee) B->D1 Pathway 1 D2 3-(diethylamino)-L-alanine (>98% ee) B->D2 Pathway 2 C1 Dimethylamine (Less Steric Bulk) C1->B C2 Diethylamine (Higher Steric Bulk) C2->B

Caption: Asymmetric synthesis of dialkylaminoalanines via Michael addition to a Ni²⁺ dehydroalanine complex.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating these residues into a peptide backbone requires optimization. The basic tertiary amine side chain can catalyze premature Fmoc removal or interact with uronium coupling reagents.

Table 2: SPPS Coupling Parameters

ParameterFmoc-Dap(Me)₂-OHFmoc-Dap(Et)₂-OH
Coupling Reagent DIC / Oxyma PureHATU / HOAt
Base Collidine (Avoid DIEA)Collidine or TMP
Coupling Time 60 minutes (Single)120 minutes (Double coupling required)
TNBS Test Result Clear (if complete)Clear (if complete)

Step-by-Step Workflow:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Activation: Dissolve 3 eq. of the Fmoc-amino acid and 3 eq. of the coupling reagent (DIC/Oxyma for Dap(Me)₂; HATU/HOAt for Dap(Et)₂) in DMF. Add 6 eq. of a sterically hindered, weaker base like 2,4,6-collidine. Causality: Collidine prevents base-catalyzed epimerization of the activated ester, which is highly prevalent when using stronger bases like DIEA with tertiary amine-containing side chains.

  • Coupling: Add the activated mixture to the resin. Shake for the designated time (see Table 2). For Dap(Et)₂, perform a mandatory second coupling step due to the steric shielding of the

    
    -amine by the diethyl groups[1].
    
  • Validation: Perform a TNBS (Trinitrobenzenesulfonic acid) test. Note: The Kaiser test is unreliable here because the ninhydrin reagent can produce false positives/anomalous colors with the tertiary amine side chain.

Conclusion

The selection between 3-(dimethylamino)-L-alanine and 3-(diethylamino)-L-alanine must be driven by the steric and electronic demands of the target application. Dap(Me)₂ is the superior choice for organocatalysis and precise RNA modifications where a highly accessible, moderately basic nucleophile is required. Conversely, Dap(Et)₂ excels in biophysical applications, such as endosomal escape vectors, where its enhanced lipophilicity and bulk drive aggressive membrane disruption upon protonation.

References

  • [5] Saghiyan A.S., et al. (2003). Асимметрический синтез N,N'-диметиламино-(R)-аланина и N,N'-этиламино-(R)-аланина через хиральный Ni2+ комплекс оснований Шиффа дегидроаланина. Pan-Armenian Digital Library. Available at:[Link]

  • [2] ACS Publications. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. Journal of the American Chemical Society. Available at:[Link]

  • [4] RSC Publishing. (2024). Chemical diversity of reagents that modify RNA 2′-OH in water: a review. RSC Chemical Biology. Available at:[Link]

  • [3] ACS Publications. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives (PDF/Supporting Info). Available at:[Link]

  • [1] Google Patents. (2014). WO2014184584A1 - Delivery peptides. Available at:

Sources

Safety Operating Guide

3-(N,N-Diethylamino)-L-alanine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 3-(N,N-Diethylamino)-L-alanine in Laboratory Operations

1. Executive Summary & Chemical Profile 3-(N,N-Diethylamino)-L-alanine (CAS: 754167-24-3) is a specialized, non-canonical amino acid widely utilized in solid-phase peptide synthesis (SPPS), drug discovery, and the development of novel therapeutics[1]. Unlike standard basic amino acids such as lysine or arginine, the incorporation of a tertiary diethylamine group introduces unique physicochemical properties. This modification increases the lipophilicity of the side chain while maintaining a zwitterionic core, fundamentally altering its solubility profile and interaction with organic solvents[2].

As a preferred partner in laboratory safety, we provide this comprehensive standard operating procedure (SOP) to ensure researchers can handle, process, and dispose of this compound with maximum safety and regulatory compliance.

2. Physicochemical Profiling & Hazard Assessment Understanding the physical properties of a chemical is the first step in risk mitigation. The table below summarizes the critical quantitative data for 3-(N,N-Diethylamino)-L-alanine[1].

PropertyValueOperational Implication
CAS Number 754167-24-3Primary identifier for EHS tracking.
Molecular Formula C7H16N2O2Indicates organic nitrogen content (NOx emissions upon incineration).
Molecular Weight 160.21 g/mol Used for molarity calculations in SPPS.
Boiling Point 246.8ºC at 760 mmHgLow volatility at room temperature; inhalation hazard is primarily dust-based.
Flash Point 103ºCCombustible but not highly flammable[1].
Density 1.067 g/cm³Slightly denser than water.

Causality in Hazard Assessment (E-E-A-T): The primary hazard associated with 3-(N,N-Diethylamino)-L-alanine stems from its tertiary amine group. While the zwitterionic backbone limits volatility, the diethylamino side chain is basic and lipophilic[2]. This lipophilicity increases the potential for dermal penetration compared to highly polar natural amino acids. Furthermore, as a basic amine, it acts as a mild skin and eye irritant and can undergo rapid, exothermic protonation if inadvertently mixed with concentrated acids (e.g., concentrated HCl or neat trifluoroacetic acid)[3].

3. Operational Handling & Experimental Workflows To prevent accidental exposure and ensure the integrity of the chemical, all handling must be conducted within a self-validating safety framework.

Step-by-Step Handling Methodology:

  • Engineering Controls : Always handle the dry powder inside a certified chemical fume hood or a localized exhaust ventilation system to prevent the dispersion of zwitterionic dust[3].

  • Personal Protective Equipment (PPE) : Don a flame-resistant lab coat, chemical splash goggles, and standard nitrile gloves (minimum 4 mil thickness). If handling bulk quantities (>100g), utilize an N95 or P100 particulate respirator.

  • Static Mitigation : Because fine organic powders can accumulate static charge, use anti-static spatulas and grounded weigh balances to prevent sudden dispersion or ignition[3].

  • Self-Validating Check : Before transferring the compound to a reaction vessel, verify the pH of the receiving solution. Ensure no strong, incompatible oxidizers are present to prevent unwanted side reactions.

4. Waste Segregation & Disposal Protocols Proper disposal is critical for environmental compliance and laboratory safety. 3-(N,N-Diethylamino)-L-alanine must never be flushed down the sink or disposed of in standard municipal trash[4].

Step-by-Step Disposal Methodology:

  • Solid Waste Consolidation : Transfer all residual powder, contaminated pipette tips, and weigh papers into a double-lined, designated solid hazardous waste bin[4]. Do not attempt to rinse contaminated consumables into the sink.

  • Liquid Waste Segregation :

    • Aqueous Streams: If the compound is dissolved in biological buffers (pH 5-9), transfer to a High-Density Polyethylene (HDPE) aqueous waste carboy.

    • Organic Streams: If used in SPPS (e.g., dissolved in DMF, DCM, or NMP), transfer to an organic waste carboy.

  • Neutralization & Pressure Management : Crucial Step - If the waste stream contains highly acidic cleavage cocktails (e.g., TFA), ensure the bulk waste is neutralized (pH 6-8) before sealing the carboy. The basic tertiary amine can react exothermically with acids, generating heat and potentially causing solvent boil-off or container rupture[3]. Always use vented caps on organic waste carboys.

  • Labeling : Affix a standard hazardous waste label. Explicitly list "3-(N,N-Diethylamino)-L-alanine" and all associated solvents with their exact volumetric percentages.

  • EHS Pickup : Store in secondary containment away from strong oxidizers until pickup by a licensed EPA/RCRA-approved waste disposal facility.

WasteSegregation Start 3-(N,N-Diethylamino)-L-alanine Waste Generated Type Determine Waste State Start->Type Solid Solid Powder/Contaminated Consumables Type->Solid Solid Liquid Liquid Solutions Type->Liquid Liquid SolidBin Double-bagged Solid Hazardous Waste Bin Solid->SolidBin Solvent Aqueous or Organic? Liquid->Solvent Incineration EPA-Approved Incineration Facility SolidBin->Incineration Aqueous Aqueous Buffer Solutions (Check pH 5-9) Solvent->Aqueous Water-based Organic Organic Solvents (e.g., DMF, DCM, MeOH) Solvent->Organic Solvent-based AqBin Aqueous Waste Carboy (Non-Halogenated) Aqueous->AqBin OrgBin Organic Waste Carboy (Halogenated or Non-Halogenated) Organic->OrgBin AqBin->Incineration OrgBin->Incineration

Caption: Logical workflow for the segregation and disposal of 3-(N,N-Diethylamino)-L-alanine waste streams.

5. Emergency Spill Response In the event of an accidental release, swift and methodical action is required to prevent exposure and environmental contamination.

Step-by-Step Spill Response Protocol:

  • Evacuation & Assessment : For large spills (>50g of powder or >500mL of concentrated solution), immediately evacuate the area, close the laboratory doors, and contact EHS. For minor spills, proceed to containment.

  • Containment : Surround the spill with an inert absorbent material such as vermiculite, sand, or commercial spill pads. Causality: Do not use combustible absorbents like sawdust, as the organic amine may react unpredictably if oxidizing agents are co-spilled.

  • Collection : Use a non-sparking plastic scoop to gently transfer the absorbed material into a compatible, sealable container. Avoid dry sweeping, which generates hazardous dust[3].

  • Decontamination : Wash the affected surface with a mild detergent and water. The zwitterionic nature of the amino acid ensures excellent aqueous solubility for final surface cleaning[4].

  • Final Disposal : Label all cleanup materials as hazardous waste and transfer them immediately to the laboratory's satellite accumulation area.

SpillResponse Spill Spill Detected Assess Assess Spill Size Spill->Assess Small Small Spill (<50g or <500mL) Manageable by Lab Personnel Assess->Small Minor Large Large Spill Evacuate & Call EHS Assess->Large Major PPE Don Proper PPE (Nitrile Gloves, Goggles, Lab Coat) Small->PPE Contain Contain Spill (Inert Absorbent Pads / Sand) PPE->Contain Clean Sweep/Absorb into Compatible Container Contain->Clean Decon Decontaminate Surface (Soap & Water) Clean->Decon Dispose Label as Hazardous Waste Transfer to Accumulation Area Decon->Dispose

Caption: Step-by-step emergency spill response and decontamination logic tree.

6. Regulatory Compliance & EPA Guidelines Under the Resource Conservation and Recovery Act (RCRA), 3-(N,N-Diethylamino)-L-alanine is generally classified as a non-listed hazardous organic waste, unless mixed with characteristic hazardous solvents (e.g., ignitable, corrosive, or toxic solvents). Always adhere to local state regulations and institutional EHS guidelines regarding the accumulation limits and storage times for organic amine waste[3].

Sources

Personal protective equipment for handling 3-(N,N-Diethylamino)-L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 754167-24-3 Molecular Formula: C7H16N2O2 Molecular Weight: 160.21 g/mol [1]

Part 1: Executive Safety Assessment

The "Senior Scientist" Perspective: While standard Safety Data Sheets (SDS) often classify amino acid derivatives generically as "Irritants" (Skin/Eye Irrit. 2/2A), 3-(N,N-Diethylamino)-L-alanine requires a elevated risk profile. This compound is a structural analog of


-N-methylamino-L-alanine (BMAA) , a potent neurotoxin linked to neurodegenerative pathologies .

The Precautionary Principle: Until specific toxicological data proves otherwise, you must handle this compound as a potential neurotoxin . The diethyl-substitution increases lipophilicity compared to the methyl- analog, potentially facilitating blood-brain barrier (BBB) penetration if systemic exposure occurs.

Core Hazards:

  • Primary: Potential Neurotoxicity (Analog-based).

  • Secondary: Skin/Eye Corrosion (Basic amine moiety).

  • Physical: Combustible dust hazard if micronized.

Part 2: Personal Protective Equipment (PPE) Strategy

Do not rely on a "one-size-fits-all" approach. Your PPE must address the specific chemical compatibility of organic amines.

1. Hand Protection (Critical)
  • Material: Nitrile Rubber (Minimum 0.11 mm thickness).

  • Avoid: Latex. Organic amines can permeate latex matrices, and the zwitterionic nature of this compound does not guarantee ionic repulsion.

  • Protocol: Double-gloving is mandatory for handling dry powder.

    • Inner Glove: Standard Nitrile (4 mil).

    • Outer Glove: Long-cuff Nitrile (6 mil) to cover lab coat cuffs.

    • Rationale: Provides a visual indicator of breach and allows immediate outer-glove removal if contaminated, without exposing skin.

2. Respiratory Protection
  • Primary Control: All open-container handling must occur inside a certified Chemical Fume Hood .

  • Secondary (If hood is unavailable/maintenance):

    • Minimum: N95/P2 particulate respirator.

    • Recommended: P100/P3 half-mask respirator.

    • Rationale: As a solid powder (predicted MP >200°C), inhalation of dust is the primary exposure vector .

3. Eye & Body Protection [2][3][4]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders that can drift around side-shields.

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends (polyester) should be avoided due to static charge generation, which disperses amino acid powders.

Part 3: PPE Decision Logic (Visualization)

The following decision tree guides your PPE selection based on the state of the matter and quantity.

PPE_Decision_Tree Start Start: Handling 3-(N,N-Diethylamino)-L-alanine State What is the physical state? Start->State Solid Dry Powder / Solid State->Solid Solution Dissolved in Solvent State->Solution Qty_Solid Quantity? Solid->Qty_Solid Solvent_Type Solvent Type? Solution->Solvent_Type Small_Solid < 100 mg Qty_Solid->Small_Solid Large_Solid > 100 mg Qty_Solid->Large_Solid Action_Small Fume Hood + N95 (Backup) Double Nitrile Gloves Small_Solid->Action_Small Action_Large Fume Hood REQUIRED Consider Static Control Gun Double Nitrile + Sleeves Large_Solid->Action_Large Volatile Volatile (DCM, MeOH) Solvent_Type->Volatile Aqueous Aqueous / Buffer Solvent_Type->Aqueous Action_Volatile Fume Hood (Vapor Risk) Splash Goggles Volatile->Action_Volatile Action_Aq Standard Benchtop OK (If no aerosol generation) Aqueous->Action_Aq

Figure 1: Risk-based PPE selection logic for minimizing exposure to potentially neurotoxic amino acid derivatives.

Part 4: Operational Handling Protocol

This protocol ensures Self-Validating Safety : each step includes a check to confirm containment before proceeding.

Step 1: Preparation & Static Control

Amino acid powders are notoriously static-prone. Static discharge can "jump" powder out of spatulas, creating invisible contamination.

  • Action: Use an ionizing anti-static gun or polonium strip inside the balance enclosure.

  • Validation: Tap the spatula. If powder clings to the metal, static is too high. Discharge again.

Step 2: Weighing (The High-Risk Moment)
  • Location: Analytical balance inside a fume hood or powder containment enclosure.

  • Technique:

    • Tare the receiving vial with its cap (placed loosely on top).

    • Transfer solid.

    • Cap the vial immediately inside the hood before removing it.

    • Wipe the exterior of the vial with a damp Kimwipe (methanol/water) before bringing it to your bench.

Step 3: Solubilization
  • Solvent Choice: 3-(N,N-Diethylamino)-L-alanine is zwitterionic.

    • Water: Soluble (pH dependent).[4]

    • Organic: Soluble in polar organics (Methanol, DMSO).

  • Procedure: Add solvent to the powder, not powder to the solvent. This suppresses dust generation immediately.

Step 4: Waste Disposal
  • Solid Waste: Dispose of contaminated gloves and weigh boats in "Hazardous Solid - Toxic" bins. Do not use general trash.

  • Liquid Waste: Segregate into "Organic Basic" or "Aqueous Basic" streams.

  • Destruction: Incineration is the only validated method for complete destruction of the amine functionality .

Part 5: Emergency Response
ScenarioImmediate ActionSecondary Action
Skin Contact Wash immediately with soap and water for 15 mins.Do not use organic solvents (EtOH/Acetone) on skin; they increase absorption.
Eye Contact Flush with eyewash for 15 mins.Seek medical attention.[2][3][4] Mention "Alkyl-amine exposure."
Spill (Powder) Do not sweep. Cover with wet paper towels (water/detergent).Scoop up wet slurry.[4] This prevents dust aerosolization.[4]
Inhalation Move to fresh air.[3]Monitor for delayed respiratory irritation (24h window).
Part 6: Synthesis & Workflow Visualization

The following diagram illustrates the safe workflow from storage to reaction, emphasizing containment barriers.

Workflow Storage Storage (-20°C, Desiccated) Equilibration Warm to Room Temp (Prevents Condensation) Storage->Equilibration Sealed Weighing Weighing (Fume Hood + Static Control) Equilibration->Weighing Open only in Hood Dissolution Dissolution (Add Solvent to Powder) Weighing->Dissolution Cap Transfer Reaction Reaction / Application Dissolution->Reaction Liquid Handling Disposal Waste Incineration Reaction->Disposal

Figure 2: Operational workflow emphasizing "Cap Transfer" and temperature equilibration to prevent moisture-induced degradation and exposure.

References
  • National Institutes of Health (NIH).Non-Proteinogenic Amino Acid

    
    -N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. PMC7037566. Available at: [Link]
    

Sources

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